Product packaging for Diallyl 2,2'-oxydiethyl dicarbonate(Cat. No.:CAS No. 25656-90-0)

Diallyl 2,2'-oxydiethyl dicarbonate

Cat. No.: B1669595
CAS No.: 25656-90-0
M. Wt: 274.27 g/mol
InChI Key: JHQVCQDWGSXTFE-UHFFFAOYSA-N
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Description

CR 39 is a plastic used as a charged particle detector for superimposed autoradiography tissue images.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O7 B1669595 Diallyl 2,2'-oxydiethyl dicarbonate CAS No. 25656-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-prop-2-enoxycarbonyloxyethoxy)ethyl prop-2-enyl carbonate
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InChI

InChI=1S/C12H18O7/c1-3-5-16-11(13)18-9-7-15-8-10-19-12(14)17-6-4-2/h3-4H,1-2,5-10H2
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InChI Key

JHQVCQDWGSXTFE-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)OCCOCCOC(=O)OCC=C
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Molecular Formula

C12H18O7
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Related CAS

25656-90-0
Record name 2,5,8,10-Tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID7027095
Record name Diallyl diglycol carbonate
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Molecular Weight

274.27 g/mol
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Physical Description

Liquid; [Hawley] Colorless liquid; [MSDSonline]
Record name Diallyl diglycol carbonate
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Boiling Point

160 °C (4 mm Hg)
Record name DIALLYL DIGLYCOL CARBONATE
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Density

1.143 @ 20 °C
Record name DIALLYL DIGLYCOL CARBONATE
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Vapor Pressure

0.0011 [mmHg]
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Color/Form

Liquid

CAS No.

142-22-3, 25656-90-0
Record name Diallyl diglycol carbonate
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Melting Point

Freezing point: -4 °C
Record name DIALLYL DIGLYCOL CARBONATE
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Foundational & Exploratory

"Diallyl 2,2'-oxydiethyl dicarbonate" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC), is a monomer of significant industrial importance, primarily recognized for its application in the production of the thermoset polymer poly(allyl diglycol carbonate) (PADC), commercially known as CR-39®. This polymer is renowned for its exceptional optical clarity, low density, and high impact resistance, making it a preferred material for optical lenses and other transparent applications. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and polymerization of this compound, along with detailed experimental protocols.

Chemical Structure and Properties

This compound is the diester of diethylene glycol and allyl carbonate. Its structure features two allyl groups, which are susceptible to free-radical polymerization, and a flexible diethylene glycol ether linkage.

Chemical Structure:

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 142-22-3[1][2]
Molecular Formula C12H18O7[1]
Molecular Weight 274.27 g/mol [1]
Appearance Colorless liquid[1]
Melting Point -4 °C[2]
Boiling Point 161 °C @ 2 mm Hg[1]
Density 1.15 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.451[1]
Flash Point >230 °F (>110 °C)[1]
Water Solubility 2.36 g/L at 20 °C[3]
Stability Combustible; incompatible with strong oxidizing agents.[1]

Synthesis of this compound

The most common industrial synthesis of this compound is through the esterification of diethylene glycol with allyl chloroformate.[4] Alternative, greener routes involving transesterification have also been explored.

Esterification of Diethylene Glycol with Allyl Chloroformate

This method involves the reaction of diethylene glycol with an excess of allyl chloroformate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[4]

G DEG Diethylene Glycol Reaction Esterification Reaction (20-50 °C) DEG->Reaction AC Allyl Chloroformate (excess) AC->Reaction Base Pyridine (Base) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Washing, Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide, UV Initiator) Radicals Free Radicals Initiator->Radicals Energy Heat or UV Light Energy->Initiator Monomer This compound Monomer Radicals->Monomer attacks Growing_Chain Growing Polymer Chain Monomer->Growing_Chain adds to Growing_Chain->Growing_Chain Termination Termination (e.g., Combination, Disproportionation) Growing_Chain->Termination Polymer Cross-linked Polymer Network (PADC) Termination->Polymer

References

An In-depth Technical Guide to Diallyl 2,2'-oxydiethyl dicarbonate (CAS Number: 142-22-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or by its trade name CR-39®, is a thermosetting monomer renowned for its use in producing high-performance optical polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and an exploration of its primary applications, including its emerging role in drug delivery systems. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key technical data, experimental methodologies, and mechanistic insights into a single, structured reference.

Chemical and Physical Properties

This compound is a colorless, viscous liquid at room temperature. Its bifunctional nature, containing two allyl groups, allows it to undergo free-radical polymerization to form a highly cross-linked, transparent polymer.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 142-22-3[2][3]
Molecular Formula C12H18O7[3]
Molecular Weight 274.27 g/mol [3]
IUPAC Name 2-(2-prop-2-enoxycarbonyloxyethoxy)ethyl prop-2-enyl carbonate[3]
Appearance Colorless viscous liquid[4]
Density 1.15 g/mL at 25 °C[2]
Melting Point -4 °C[2]
Boiling Point 161 °C at 2 mm Hg[2]
Refractive Index (n20/D) 1.451[2]
Flash Point >110 °C (>230 °F)[4]
Water Solubility 2.36 g/L at 20 °C[4]
Stability Combustible; incompatible with strong oxidizing agents.[2]

Synthesis and Purification

The most common industrial synthesis of this compound involves the esterification of diethylene glycol with allyl chloroformate.[1] This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a scavenger for the hydrochloric acid byproduct.[5]

Experimental Protocol: Synthesis

Materials:

  • Diethylene glycol

  • Allyl chloroformate

  • Pyridine (or other suitable base)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diethylene glycol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add allyl chloroformate to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition of allyl chloroformate is complete, add pyridine dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Once the addition of pyridine is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding cold deionized water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by vacuum distillation to remove unreacted starting materials and byproducts.[1]

Procedure:

  • Set up a vacuum distillation apparatus.

  • Heat the crude product under reduced pressure. The boiling point is approximately 161 °C at 2 mm Hg.[2]

  • Collect the fraction corresponding to the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification DG Diethylene Glycol R Esterification (0-10 °C, then RT) DG->R AC Allyl Chloroformate AC->R P Pyridine (Base) P->R W Aqueous Wash (HCl, NaHCO3, Brine) R->W D Drying (MgSO4) W->D E Evaporation D->E VD Vacuum Distillation (~161 °C @ 2 mm Hg) E->VD Product Pure this compound VD->Product Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_crosslinking Crosslinking I Initiator (e.g., Peroxide) R Free Radicals (R•) I->R Decomposition M Monomer R->M Addition RM Monomer Radical (RM•) M->RM P Growing Polymer Chain (P•) RM->P RM->P M2 Monomer P->M2 Chain Growth P2 Longer Polymer Chain (P•) M2->P2 P3 Growing Polymer Chain (P•) P2->P3 P4 Another Growing Chain (P'•) P3->P4 Combination or Disproportionation PC Growing Polymer Chain (P•) P3->PC Dead Stable Polymer P4->Dead Allyl Pendant Allyl Group on another chain PC->Allyl Addition XL Cross-linked Network Allyl->XL Experimental_Workflow cluster_preparation Monomer Preparation cluster_polymerization Polymerization cluster_characterization Characterization Monomer This compound Mix Mixing Monomer->Mix Initiator Initiator (Thermal or Photo) Initiator->Mix Mold Pouring into Mold Mix->Mold Cure Curing (Thermal or UV) Mold->Cure Polymer Polymer Demolding Cure->Polymer Analysis Analysis (e.g., FTIR, DSC, Mechanical Testing) Polymer->Analysis

References

Synonyms for "Diallyl 2,2'-oxydiethyl dicarbonate" like allyl diglycol carbonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diallyl 2,2'-oxydiethyl dicarbonate

This technical guide provides a comprehensive overview of this compound, a monomer crucial for various advanced material applications. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and polymerization, with a focus on its relevance in scientific research and development.

Chemical Identity and Synonyms

This compound is an organic compound known by a variety of names in scientific literature and commercial applications.[1][2] Its widespread use in the production of optical lenses has led to the common use of trade names and abbreviations.[3][4]

Identifier Type Identifier
IUPAC Name 2-(2-prop-2-enoxycarbonyloxyethoxy)ethyl prop-2-enyl carbonate[2]
CAS Number 142-22-3[2][5][6]
Molecular Formula C₁₂H₁₈O₇[5][7]
Common Synonyms Allyl diglycol carbonate (ADC)[2][6][8], Diethylene glycol bis(allyl carbonate)[2][3][7], Diallyl glycol carbonate[2]
Commercial Names CR-39®[3][7], Nouryset 200[2][8], Tastrak[5][6]
Other Names Carbonic acid, oxydiethylene diallyl ester[2][8], 2,5,8,10-Tetraoxatridec-12-enoic acid, 9-oxo-, 2-propenyl ester[2][9]

Physicochemical Properties

This compound is a colorless or pale yellow liquid at room temperature.[1] It is a combustible compound incompatible with strong oxidizing agents.[5][7][10] The following table summarizes its key quantitative properties.

Property Value
Molar Mass 274.27 g/mol [5][7][10]
Density 1.15 g/mL at 25 °C[5][7][10]
Melting Point -4 °C[5][6][7]
Boiling Point 161 °C at 2 mm Hg[5][7][10]
Refractive Index (n²⁰/D) 1.451[5][7]
Flash Point >230 °F (>110 °C)[5][7]
Water Solubility 2.36 g/L at 20 °C[7][10]
Vapor Pressure 0.009 Pa at 25 °C[5][7]

Experimental Protocols

Industrial Synthesis

The primary industrial method for producing this compound is through the esterification of diethylene glycol with allyl chloroformate.[11]

Methodology:

  • Reactants: Diethylene glycol and allyl chloroformate are the main reactants.

  • Base Catalyst/Scavenger: A base, typically pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[11] This prevents acid-catalyzed degradation of the product.

  • Temperature Control: The reaction is maintained at a controlled temperature, generally between 20 and 50°C, to optimize the reaction rate while minimizing side reactions.[11]

  • Process: The hydroxyl groups of diethylene glycol react with allyl chloroformate to form the dicarbonate ester. The base scavenges the HCl generated, driving the reaction to completion.

reagents Reactants: - Diethylene Glycol - Allyl Chloroformate - Pyridine (Base) reactor Reaction Vessel (20-50°C) reagents->reactor esterification Esterification & HCl Scavenging reactor->esterification Controlled Temp. separation Separation esterification->separation purification Purification separation->purification byproduct Pyridine HCl (Byproduct) separation->byproduct Removal product Diallyl 2,2'-oxydiethyl dicarbonate purification->product

Industrial Synthesis Workflow
Free-Radical Polymerization

The monomer is polymerized into poly(allyl diglycol carbonate) (PADC), a thermoset plastic, through a free-radical mechanism.[11][12] This process is characterized by degradative chain transfer, a feature of allyl monomers, which can lead to lower molecular weights.[12]

Methodology:

  • Initiation: The process begins with the thermal decomposition of a peroxide initiator, such as diisopropyl peroxydicarbonate (IPP) or benzoyl peroxide (BPO), to generate free radicals.[3][11][13]

  • Propagation: These free radicals attack the double bonds of the monomer's allyl groups, initiating a polymerization chain.[11][13] The difunctional nature of the monomer allows for extensive cross-linking, forming a rigid three-dimensional network.[12]

  • Termination: The polymerization chains are terminated, often through the coupling or disproportionation of two radicals.[13]

cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination initiator Peroxide Initiator (e.g., IPP, BPO) radicals Free Radicals (R•) initiator->radicals Thermal Decomp. monomer ADC Monomer radicals->monomer chain Growing Polymer Chain monomer->chain Chain Growth network 3D Cross-linked Network chain->network Cross-linking polymer Final Polymer (PADC) network->polymer Chain Termination

Free-Radical Polymerization Mechanism
UV Photopolymerization

An alternative to thermal polymerization is UV-initiated photopolymerization, which offers higher efficiency and shorter processing times.[13][14]

Methodology:

  • Formulation: The ADC monomer is mixed with a UV photoinitiator, such as 2-hydroxy-2-methyl-1-phenyl-1-propanone.[13][14]

  • UV Curing: The mixture is exposed to UV radiation of a specific intensity and duration.

  • Analysis: The resulting polymer is analyzed for properties like double bond conversion rate, optical clarity, and hardness to determine the optimal curing conditions.[13][14]

Optimized Experimental Conditions:

  • UV Initiator: 2-hydroxy-2-methyl-1-phenyl-1-propanone (5 parts per hundred of ADC)[13][14]

  • Irradiation Intensity: 12 mW/cm²[13][14]

  • Irradiation Time: 25 minutes[13][14]

  • Result: Achieved a double bond conversion rate of 93.2%.[13][14]

start Start mix Mix ADC Monomer with UV Photoinitiator start->mix place Place Mixture in Polymerization Apparatus mix->place uv Expose to UV Radiation (12 mW/cm², 25 min) place->uv cure Curing Process uv->cure analysis Analyze Polymer Properties: - Conversion Rate - Optical Properties - Mechanical Properties cure->analysis end End: PADC Product analysis->end

UV Photopolymerization Workflow

Applications in Research and Development

While the primary application of this compound is the production of high-quality optical lenses and protective screens due to the resulting polymer's clarity and impact resistance, its unique chemical properties are relevant to other fields.[1][4]

  • Material Science: It serves as a key monomer for creating thermoset allyl resins.[6][8] Copolymers can be synthesized to tailor material properties for specific applications, such as nuclear track detectors.[13][14][15]

  • Pharmaceutical and Drug Development: In the pharmaceutical field, this compound has potential applications in the synthesis of pharmaceutical intermediates.[1] Its structure can act as a bridge to connect different molecular fragments, facilitating the creation of biologically active drug molecules.[1] Furthermore, it can be explored for preparing drug carriers and sustained-release agents, which could enhance drug efficacy and reduce side effects.[1] This potential makes it a compound of interest for researchers in drug delivery and formulation.

References

Physical and chemical properties of "Diallyl 2,2'-oxydiethyl dicarbonate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or CR-39, is a high-purity monomer primarily utilized in the production of thermoset plastics with exceptional optical and mechanical properties. Its molecular structure, featuring two terminal allyl groups, allows for the formation of a highly cross-linked polymer network upon polymerization. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and standard analytical methods for its characterization.

Physical and Chemical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature.[1] It is combustible and incompatible with strong oxidizing agents.[2][3] Key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₁₈O₇[2]
Molecular Weight 274.27 g/mol [4]
CAS Number 142-22-3[2]
Appearance Colorless to pale yellow liquid[1]
Melting Point -4 °C[2][3]
Boiling Point 160-161 °C at 2-4 mmHg[2][3]
Density 1.143 - 1.15 g/mL at 20-25 °C[2][3]
Refractive Index (n²⁰/D) 1.451[2]
Flash Point >110 °C (>230 °F)[2]
Water Solubility 2.36 g/L at 20 °C[3]
Stability Stable under recommended storage conditions; combustible.[2]
Incompatibilities Strong oxidizing agents.[2]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are the direct esterification of diethylene glycol with allyl chloroformate and the transesterification of diethylene glycol with a carbonate source.

This method involves the reaction of diethylene glycol with allyl chloroformate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[1]

Materials:

  • Diethylene glycol

  • Allyl chloroformate

  • Pyridine (or other suitable base)

  • Anhydrous organic solvent (e.g., dichloromethane, toluene)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve diethylene glycol in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add pyridine to the cooled solution with continuous stirring.

  • From the dropping funnel, add allyl chloroformate dropwise to the reaction mixture, maintaining the temperature below 10 °C. The molar ratio of diethylene glycol bis(chloroformate) to allyl alcohol should be in the range of 1:1.8 to 1:2.0.[5]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

This method offers a greener alternative by avoiding the use of corrosive chloroformates. One approach involves the reaction of diethylene glycol with diallyl carbonate in the presence of a catalyst.[6]

Materials:

  • Diethylene glycol

  • Diallyl carbonate

  • Catalyst (e.g., sodium hydroxide, sodium methylate)[6]

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a three-necked flask equipped with a thermometer, a mechanical stirrer, and a distillation column, mix diallyl carbonate and diethylene glycol under an inert atmosphere. A molar ratio of diallyl carbonate to diethylene glycol of 12:1 is a representative example.[6]

  • Add a catalytic amount of sodium hydroxide (e.g., 0.05 millimoles) or sodium methylate.[6]

  • Heat the reaction mixture to a temperature between 50 °C and 150 °C under reduced pressure (e.g., 150 mmHg).[6]

  • Allyl alcohol, the byproduct of the transesterification, will be released and can be removed by distillation.

  • After the removal of allyl alcohol, continue the reaction for a set period (e.g., 1 hour).

  • Increase the vacuum to remove the excess diallyl carbonate.

  • The remaining product is washed with water until neutral, dried, and filtered to yield this compound.[6]

Characterization of this compound

The identity and purity of the synthesized monomer are confirmed using standard analytical techniques.

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrument Parameters (Typical):

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Expected Characteristic Peaks:

  • ~3080 cm⁻¹: =C-H stretching (allyl group)

  • ~2900-3000 cm⁻¹: C-H stretching (alkane)[7]

  • ~1750 cm⁻¹: C=O stretching (carbonate)[7]

  • ~1645 cm⁻¹: C=C stretching (allyl group)

  • ~1250 cm⁻¹: C-O-C stretching (carbonate ester)[7]

  • ~1092 cm⁻¹: C-O-C stretching (ether)[7]

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Instrument Parameters (Typical for ¹H NMR):

  • Spectrometer Frequency: 300-500 MHz

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0 ppm

Expected ¹H NMR Chemical Shifts (δ, ppm):

  • ~5.9 ppm: Multiplet, -CH=CH₂

  • ~5.3 ppm: Multiplet, -CH=CH₂

  • ~4.6 ppm: Doublet, -O-CH₂-CH=

  • ~4.3 ppm: Triplet, -O-CH₂-CH₂-O-

  • ~3.7 ppm: Triplet, -O-CH₂-CH₂-O-

Purpose: To assess the purity of the monomer and identify any impurities.

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Instrument Parameters (Typical):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).[8]

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C for 1 min), then ramp up to a higher temperature (e.g., 250 °C at 10 °C/min) and hold for a few minutes.[9]

  • MS Detector: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

Data Analysis: The purity is determined by the relative peak area of the main component in the chromatogram. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound.

Free-Radical Polymerization

This compound undergoes free-radical polymerization to form a highly cross-linked, transparent polymer known as poly(allyl diglycol carbonate) (PADC).

Materials:

  • This compound monomer

  • Free-radical initiator (e.g., diisopropyl peroxydicarbonate (IPP), benzoyl peroxide (BPO), or dicyclohexyl peroxydicarbonate (CHPC))[10]

  • Glass molds

  • Gaskets

  • Programmable oven or water bath

Procedure:

  • Filter the this compound monomer to remove any inhibitors or impurities.

  • Add the free-radical initiator to the monomer at the desired concentration (typically 3-5% by weight).[10] Ensure the initiator is fully dissolved. The mixture should be prepared at room temperature under a nitrogen atmosphere.[10]

  • Carefully pour the monomer-initiator mixture into the glass molds, ensuring no air bubbles are trapped.

  • Place the filled molds in a programmable oven or water bath.

  • Initiate the curing cycle. A typical cycle involves gradually increasing the temperature from around 40 °C to 90-100 °C over several hours to tens of hours.[6][10] A well-controlled, slow polymerization is necessary to prevent optical defects.[10]

  • After the initial curing, a post-curing step at a higher temperature (e.g., 100-120 °C) for 1-2 hours can be employed to ensure complete polymerization.

  • Once the curing cycle is complete, cool the molds slowly to room temperature to avoid thermal stress.

  • Carefully open the molds to retrieve the solid polymer.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product DG Diethylene Glycol Reaction Esterification in Organic Solvent with Base (Pyridine) DG->Reaction AC Allyl Chloroformate AC->Reaction Workup Aqueous Workup (Wash & Dry) Reaction->Workup Neutralization & Extraction Purification Vacuum Distillation Workup->Purification Crude Product Product Diallyl 2,2'-oxydiethyl dicarbonate Purification->Product Pure Monomer

Caption: Esterification synthesis of this compound.

Polymerization Workflow

Polymerization_Workflow Monomer This compound (Monomer) Mixture Monomer-Initiator Mixture Monomer->Mixture Initiator Free-Radical Initiator (e.g., IPP, BPO) Initiator->Mixture Casting Casting into Molds Mixture->Casting Curing Thermal Curing Cycle (Gradual Heating) Casting->Curing Initiation & Propagation PostCuring Post-Curing (High Temperature) Curing->PostCuring Completion of Polymerization Polymer Poly(allyl diglycol carbonate) (PADC Polymer) PostCuring->Polymer Final Product

Caption: Free-radical polymerization of this compound.

References

Solubility of Diallyl 2,2'-oxydiethyl dicarbonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diallyl 2,2'-oxydiethyl dicarbonate, a key monomer commercially known as CR-39®. Given the limited availability of precise quantitative solubility data in public literature, this document summarizes known qualitative and semi-quantitative information and offers a detailed experimental protocol for determining solubility in a laboratory setting. Furthermore, this guide presents solubility data for structurally similar diallyl esters to provide comparative insights.

Introduction to this compound

This compound, also known as diethylene glycol bis(allyl carbonate), is the monomer used in the production of the thermoset polymer poly(allyl diglycol carbonate) (PADC), commercially recognized as CR-39®.[1] This polymer is widely utilized in the manufacturing of ophthalmic lenses due to its excellent optical clarity, low density, and high impact resistance compared to glass.[1][2] The solubility of the monomer is a critical parameter in polymerization processes, formulation of coatings, and in cleaning and maintenance procedures. While the polymerized form, CR-39®, is known for its resistance to most solvents and chemicals, the solubility of the liquid monomer is of significant interest to researchers and professionals in the field.[1]

Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly accessible literature. However, based on available information and the solubility of analogous compounds, a general solubility profile can be established.

Table 1: Solubility of this compound and Structurally Similar Compounds

SolventThis compoundDiallyl PhthalateDiallyl Maleate
Water 2.36 g/L at 20°C[3]Insoluble[4]Slightly soluble[5]
Ethanol Soluble (inferred)Soluble[6][7]Soluble[5]
Methanol Soluble (inferred)Soluble (inferred from alcohol solubility)Soluble
Acetone Soluble (inferred)Soluble[6][7]Soluble[5]
Toluene Soluble (inferred)Soluble[6]Soluble (inferred from general organic solvent solubility)
Benzene Soluble (inferred)Soluble[6]Soluble (inferred from general organic solvent solubility)
Diethyl Ether Soluble (inferred)Soluble[8]Soluble[5]
Ethyl Acetate Soluble (inferred)Soluble[6]Soluble (inferred from general organic solvent solubility)
Dimethyl Sulfoxide (DMSO) Soluble (inferred)Soluble[6]Soluble (inferred from general organic solvent solubility)
Glycols Partially Soluble (inferred)Partially soluble[4]Data not available
Gasoline Partially Soluble (inferred)Partially soluble[4]Data not available
Mineral Oil Partially Soluble (inferred)Partially soluble[4]Data not available
Glycerol Partially Soluble (inferred)Partially soluble[4]Data not available

Note: "Soluble (inferred)" indicates that while specific quantitative data for this compound is unavailable, its structural similarity to diallyl phthalate and diallyl maleate, which are soluble in these solvents, suggests that it is also likely to be soluble.

Experimental Protocol for Determining Quantitative Solubility

The following protocol outlines a standard method for determining the quantitative solubility of a liquid compound, such as this compound, in an organic solvent at a specified temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent and solute)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Centrifuge (optional)

Procedure:

  • Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The excess solute should be clearly visible as a separate phase. b. Tightly cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). d. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Separation of the Saturated Solution: a. After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 12 hours to allow the undissolved solute to settle. b. If undissolved solute remains suspended, centrifuge the vial at a moderate speed to facilitate separation. c. Carefully withdraw a known volume of the clear, supernatant (saturated solution) using a pipette. To avoid disturbing the undissolved solute, it is advisable to use a syringe fitted with a chemically resistant filter.

  • Analysis of the Saturated Solution: a. Accurately dilute the collected aliquot of the saturated solution with a known volume of the same organic solvent in a volumetric flask. b. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. c. Analyze the standard solutions and the diluted sample solution using a pre-calibrated GC or HPLC method. d. Construct a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions. e. Determine the concentration of this compound in the diluted sample solution from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solute to settle B->C D Withdraw a known volume of the clear supernatant C->D F Dilute the sample of saturated solution D->F E Prepare standard solutions of known concentrations G Analyze standards and sample by GC/HPLC E->G F->G H Construct calibration curve G->H I Determine concentration of the sample H->I J Calculate solubility (accounting for dilution) I->J

Caption: Workflow for determining the quantitative solubility of a liquid in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains limited in public literature, a qualitative understanding of its solubility can be inferred from its chemical structure and the properties of analogous compounds. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust methodology for their determination. This information is crucial for optimizing polymerization processes, ensuring product quality, and developing new applications for this versatile monomer. Researchers are encouraged to contribute to the body of knowledge by publishing quantitative solubility data for this important industrial chemical.

References

Spectroscopic and Synthetic Profile of Diallyl 2,2'-Oxydiethyl Dicarbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Diallyl 2,2'-oxydiethyl dicarbonate, a key monomer in the production of high-performance polymers. The document details its characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, outlines standardized experimental protocols for obtaining such data, and illustrates its primary industrial synthesis pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
NucleusChemical Shift (δ) ppmDescription
¹H5.8–5.2Multiplet, Allyl protons
¹H3.6–4.2Ethylene oxide backbone protons
¹³C150–155Carbonyl carbons

Data sourced from publicly available chemical databases.[1]

Table 2: FTIR Spectroscopic Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
1740–1760C=OCarbonyl stretch
1640C=CAlkene stretch

Data sourced from publicly available chemical databases.[1]

Experimental Protocols

The following are detailed methodologies for conducting NMR and FTIR spectroscopy on liquid samples of this compound. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to dissolve the sample.[2][3][4]

    • Ensure the sample is fully dissolved by gentle vortexing.[4]

    • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.[4]

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[4]

    • Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Following ¹H NMR acquisition, set up and run the ¹³C NMR experiment. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its characteristic functional groups.

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Liquid sample of this compound

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[1]

    • Average multiple scans to improve the signal-to-noise ratio.[1]

  • Data Processing and Cleaning:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections.

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove all traces of the sample.[6]

Synthesis Pathway

This compound is predominantly synthesized on an industrial scale via the esterification of diethylene glycol with allyl chloroformate.[1] This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_of_Diallyl_Dicarbonate Diethylene_Glycol Diethylene Glycol Reaction Esterification (+ Base) Diethylene_Glycol->Reaction Allyl_Chloroformate Allyl Chloroformate Allyl_Chloroformate->Reaction Diallyl_Dicarbonate Diallyl 2,2'-oxydiethyl dicarbonate Reaction->Diallyl_Dicarbonate HCl HCl (neutralized by base) Reaction->HCl

Caption: Industrial synthesis of this compound.

References

In-depth Technical Guide: Thermal Stability and Degradation Pathways of Diallyl 2,2'-oxydiethyl dicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl 2,2'-oxydiethyl dicarbonate (DADC), also widely known as allyl diglycol carbonate (ADC), is a crucial monomer in the production of high-performance optical polymers, most notably CR-39™. Its thermal stability is a critical parameter influencing its storage, handling, polymerization, and the performance of the final polymeric material. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of DADC. Due to a significant lack of publicly available data on the thermal analysis of the DADC monomer, this guide also infers potential degradation behaviors based on the thermal decomposition of its resulting polymer and related diallyl carbonate compounds.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of DADC is essential for interpreting its thermal behavior. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈O₇[1][2]
Molar Mass 274.27 g/mol [1]
Appearance Colorless liquid[3]
Melting Point -4 °C[1][4]
Boiling Point 161 °C at 2 mmHg[1][4]
Density 1.15 g/mL at 25 °C[1][4]
Flash Point > 230 °F (> 110 °C)[1][3]
Combustibility Combustible[1][4]
Incompatibilities Strong oxidizing agents[1][4][5]

Thermal Stability of this compound Monomer

The polymer derived from DADC, poly(allyl diglycol carbonate) or CR-39, exhibits a thermal decomposition that occurs in multiple stages. In an inert atmosphere, a two-step degradation process is observed.[6] While this does not directly describe the monomer's degradation, it suggests that the ether and carbonate linkages are likely points of thermal instability.

Potential Thermal Degradation Pathways of this compound

In the absence of specific experimental studies on the thermal degradation of the DADC monomer, potential pathways can be proposed based on the known reactivity of its functional groups (allyl, carbonate, and ether) and the degradation products of its polymer.

The primary degradation is likely to initiate at the weaker bonds within the molecule, such as the carbonate and ether linkages. The presence of allyl groups also introduces the possibility of radical-initiated reactions, especially at elevated temperatures.

Proposed Degradation Scheme:

G cluster_products Primary Degradation Products DADC This compound Heat High Temperature DADC->Heat Initiation Propene Propene Heat->Propene Decarboxylation & Allyl Radical Formation CO2 Carbon Dioxide Heat->CO2 Decarboxylation DEG Diethylene Glycol Heat->DEG Ether & Carbonate Cleavage Allyl_Alcohol Allyl Alcohol Heat->Allyl_Alcohol Carbonate Ester Cleavage Other_Fragments Other Small Fragments Heat->Other_Fragments

Caption: Proposed initial thermal degradation pathways of this compound.

Pathway Descriptions:

  • Decarboxylation: The carbonate groups are susceptible to thermal decarboxylation, leading to the release of carbon dioxide (CO₂). This is a common degradation pathway for carbonate esters.

  • Allyl Group Reactions: The allyl groups can undergo various reactions at high temperatures. Homolytic cleavage of the allyl-oxygen bond can generate allyl radicals, which are relatively stable and can initiate further decomposition reactions or polymerization. The formation of propene has been noted in the incomplete combustion of the polymer, suggesting it is a likely degradation product of the monomer as well.[7]

  • Ether Linkage Cleavage: The ether linkage in the diethylene glycol backbone is another potential site for thermal scission, which could lead to the formation of smaller, volatile fragments.

  • Ester Hydrolysis (in the presence of water): Although a thermal degradation pathway, the presence of any residual water could lead to hydrolysis of the carbonate ester linkages, yielding diethylene glycol and allyl alcohol.

Experimental Protocols for Thermal Analysis

While specific data for DADC is lacking, the following are standard experimental methodologies used to characterize the thermal stability and degradation of similar liquid organic compounds.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.

  • Typical Protocol:

    • A small, precisely weighed sample of the liquid DADC (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

    • The crucible is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

    • The mass of the sample is recorded continuously as a function of temperature.

    • The resulting TGA curve plots percentage mass loss versus temperature. Key data points include the onset temperature of decomposition and the temperature of maximum rate of mass loss (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature. This can detect endothermic (melting, boiling, decomposition) and exothermic (crystallization, polymerization, some decomposition) processes.

  • Typical Protocol:

    • A small amount of the liquid DADC (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • The resulting DSC curve plots heat flow versus temperature, revealing thermal events as peaks or shifts in the baseline.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the material.

  • Typical Protocol:

    • A very small amount of the DADC sample is introduced into a pyrolysis unit.

    • The sample is rapidly heated to a specific high temperature in an inert atmosphere, causing it to decompose.

    • The resulting fragments (pyrolysate) are swept by a carrier gas into a gas chromatograph (GC).

    • The GC separates the individual components of the pyrolysate based on their boiling points and interactions with the chromatographic column.

    • The separated components then enter a mass spectrometer (MS), which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for their identification.

Experimental Workflow for Thermal Analysis:

G cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Overall Assessment Sample DADC Monomer TGA TGA Sample->TGA DSC DSC Sample->DSC PyGCMS Py-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temp (Stability Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Thermal Events) DSC->DSC_Data PyGCMS_Data Chromatogram & Mass Spectra (Degradation Products) PyGCMS->PyGCMS_Data Conclusion Thermal Stability Profile & Degradation Pathway Elucidation TGA_Data->Conclusion DSC_Data->Conclusion PyGCMS_Data->Conclusion

Caption: A typical experimental workflow for the comprehensive thermal analysis of a liquid monomer like DADC.

Conclusion and Future Outlook

This technical guide has synthesized the available information on the thermal stability and degradation of this compound. While its basic physicochemical properties are documented, there is a clear and significant gap in the scientific literature regarding quantitative thermal analysis and detailed degradation mechanisms of the monomer. The provided degradation pathways are inferred from the chemical structure of DADC and the known thermal behavior of its polymer and related compounds.

For a more complete understanding, future research should focus on conducting systematic thermal analyses of the DADC monomer using techniques such as TGA, DSC, and Py-GC-MS. Such studies would provide valuable quantitative data on its thermal stability and definitively identify its degradation products, enabling the elucidation of the precise degradation pathways. This knowledge would be of great benefit to researchers and professionals involved in the synthesis, handling, and application of this important industrial monomer, particularly in optimizing polymerization processes and ensuring material safety.

References

An In-depth Technical Guide to the Health and Safety of Diallyl 2,2'-oxydiethyl dicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for Diallyl 2,2'-oxydiethyl dicarbonate (CAS No. 142-22-3), a monomer used in the production of allyl resins, particularly for optically clear castings.[1] The following sections detail its physical and chemical properties, toxicological data, and safe handling procedures to ensure the well-being of laboratory and manufacturing personnel.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and storage. This compound is a colorless liquid with the following key characteristics:

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈O₇[1][2]
Molecular Weight 274.27 g/mol [2][3]
CAS Number 142-22-3[1][4]
EINECS Number 205-528-7[1][4]
Appearance Liquid[1][2]
Melting Point -4 °C[1][2]
Boiling Point 160 °C at 2 torr (4 mm Hg)[1][3]
Density 1.133 - 1.15 g/cm³ at 20-25 °C[1][2][5]
Flash Point >230 °F (>110 °C)[2]
Water Solubility 2.36 g/L at 20 °C[2][5]
Vapor Pressure 0.000105 mmHg at 25 °C[2]
Refractive Index 1.449 - 1.451 at 20 °C[1][2]
Stability Combustible. Incompatible with strong oxidizing agents.[2][5][6]

Toxicological Information

Exposure to this compound can pose health risks. The available toxicological data indicates that it is harmful if swallowed and can cause skin irritation.[7][8] It is classified as a primary irritant and a reproductive effector.[1]

Toxicity MetricValueSpeciesRouteSource(s)
LD50 (Oral) 426 mg/kgRatOral[5]
LD50 (Intraperitoneal) 270 mg/kgMouseIntraperitoneal[5]

Experimental Protocols:

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Hazardous to the aquatic environment, acute hazard1H400: Very toxic to aquatic life

GHS Pictograms:

  • alt text

  • alt text

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles compliant with OSHA regulations are recommended.[1]

  • Hand Protection: Wear chemical-resistant gloves tested according to EN 374.[7]

  • Skin and Body Protection: To prevent repeated or prolonged skin contact, wear impervious clothing and boots.[1]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator appropriate for the exposure of concern, especially in case of inadequate ventilation.[1][7]

Handling Procedures
  • Handle in a well-ventilated place, preferably in a chemical fume hood.[1][4]

  • Avoid direct physical contact.[1]

  • Use non-sparking tools and explosion-proof equipment.[4]

  • Do not eat, drink, or smoke in work areas.[7][9]

  • Wash hands thoroughly after handling.[7]

  • Take off contaminated clothing and wash it before reuse.[7][9]

Storage Conditions
  • Keep in a cool, dry, dark location in a tightly sealed container.[1]

  • Store away from incompatible materials, such as strong oxidizing agents, and ignition sources.[1][2]

  • Secure and label the storage area.[1]

  • Protect containers from physical damage.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

  • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[7] Rinse mouth.[7][9] Emesis is not indicated due to the irritant nature of the agent.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Monitor for respiratory distress.[1]

  • Skin Contact: If on skin, wash with plenty of water.[7] Remove contaminated clothing.[1] If skin irritation occurs, get medical advice/attention.[7]

  • Eye Contact: Irrigate exposed eyes with copious amounts of tepid water for at least 15 minutes.[1]

Accidental Release Measures

In case of a spill or leak, follow these procedures:

  • Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation.[1]

  • Wear Protective Equipment: Responders should wear appropriate personal protective equipment.[1]

  • Containment and Cleanup: Use an inert absorbent material to contain the spill.[1] Sweep up the absorbed material and place it in an appropriate container for disposal.[1]

  • Decontaminate: Wash contaminated surfaces.[1]

  • Environmental Precautions: Avoid release to the environment.[7][9] Keep away from drains, surface, and ground water.[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage cluster_spill Spill & Emergency cluster_disposal Disposal Prep Assess Risks & Review SDS PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handling Handle in Fume Hood Ventilation->Handling AvoidContact Avoid Direct Contact Handling->AvoidContact Spill Evacuate & Ventilate Handling->Spill If Spill Occurs NoEatDrink No Eating, Drinking, Smoking AvoidContact->NoEatDrink Storage Store in Cool, Dry, Dark Place NoEatDrink->Storage Incompatibles Separate from Incompatibles Storage->Incompatibles Labeling Secure & Label Area Incompatibles->Labeling Disposal Dispose of Waste According to Regulations Labeling->Disposal Contain Contain with Inert Material Spill->Contain FirstAid Administer First Aid Spill->FirstAid If Exposure Occurs Cleanup Collect for Disposal Contain->Cleanup Cleanup->Disposal

References

Methodological & Application

Synthesis of Diallyl 2,2'-oxydiethyl dicarbonate from Diethylene Glycol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC), is a monomer of significant interest in the production of high-performance polymers. Its resulting polymers are renowned for their exceptional optical clarity, lightweight nature, and high impact resistance, making them suitable for applications such as optical lenses. This document provides detailed protocols for the synthesis of ADC from diethylene glycol via two primary methods: the reaction with allyl chloroformate and the transesterification with diallyl carbonate or its precursors.

Synthesis Methods

There are two primary routes for the synthesis of this compound starting from diethylene glycol:

  • Esterification of Diethylene Glycol with Allyl Chloroformate: This is the predominant industrial method, involving the reaction of diethylene glycol with allyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

  • Transesterification of Diethylene Glycol: This method involves the reaction of diethylene glycol with a carbonate source, such as diallyl carbonate or dimethyl carbonate in the presence of allyl alcohol, using a catalyst. This approach is often considered a greener alternative as it avoids the use of corrosive reagents like allyl chloroformate.[1][2][3]

Experimental Protocols

Method 1: Esterification of Diethylene Glycol with Allyl Chloroformate

This protocol is based on the widely used industrial synthesis route.

Materials:

  • Diethylene glycol

  • Allyl chloroformate

  • Pyridine (or other suitable base)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve diethylene glycol in an anhydrous solvent.

  • Addition of Base: Add pyridine to the reaction mixture. The base acts as a scavenger for the hydrochloric acid that will be produced during the reaction.[4]

  • Addition of Allyl Chloroformate: Cool the reaction mixture in an ice bath. Slowly add allyl chloroformate from the dropping funnel to the stirred solution. An excess of allyl chloroformate is typically used to ensure complete reaction of the diethylene glycol.[1] Maintain the temperature between 20-50°C.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours to ensure high conversion.[1]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine to remove the pyridine hydrochloride salt and any unreacted pyridine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent using a rotary evaporator.

    • The crude product is then purified by multi-stage vacuum distillation. This compound has a boiling point of approximately 160°C at a reduced pressure of 4 mmHg.[1]

    • For higher purity, fractional crystallization can be employed, taking advantage of the compound's freezing point of -4°C.[1]

Method 2: Transesterification of Diethylene Glycol

This protocol describes a greener synthesis route using a solid catalyst.

Materials:

  • Diethylene glycol (DEG)

  • Dimethyl carbonate (DMC)

  • Allyl alcohol (AAH)

  • CaO or MgO-PbO catalyst[2][3]

  • Methanol (for recovery)

Equipment:

  • Reaction still or round-bottom flask with a distillation setup

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction still, add diethylene glycol, dimethyl carbonate, allyl alcohol, and the catalyst (e.g., CaO or MgO-PbO).[2][3] A typical molar ratio is n(DEG) : n(DMC) : n(AAH) = 0.08:1:2.[3]

  • Reaction: Heat the mixture to 100°C and stir for approximately 6 hours.[3] During the reaction, methanol is generated as a byproduct and can be removed by distillation.

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to separate the solid catalyst. The catalyst can often be recycled.[3]

    • The filtrate is then subjected to distillation to recover unreacted allyl alcohol and dimethyl carbonate.

    • The remaining product is the desired this compound. Further purification can be achieved by vacuum distillation.

Data Presentation

ParameterMethod 1: EsterificationMethod 2: Transesterification (MgO-PbO catalyst)Method 2: Transesterification (CaO catalyst)
Reactants Diethylene glycol, Allyl chloroformateDiethylene glycol, Dimethyl carbonate, Allyl alcoholDiethylene glycol, Dimethyl carbonate, Allyl alcohol
Catalyst/Base PyridineMgO-PbOCaO
Molar Ratio Allyl Chloroformate:Diethylene Glycol = 2.2:1[1]DEG:DMC:AAH = 0.08:1:2[3]Not specified
Temperature 20–50°C[1]100°C[3]100°C[2]
Reaction Time 4–8 hours[1]6 hours[3]6 hours[2]
Yield Not specified97.3%[3]79%[2]
Purity High purity achievable with distillation and crystallizationHigh purity achievable with filtration and distillationHigh purity achievable with filtration and distillation

Mandatory Visualization

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Diethylene_Glycol Diethylene Glycol in Anhydrous Solvent Reaction_Vessel Reaction Vessel (0-50°C) Diethylene_Glycol->Reaction_Vessel Allyl_Chloroformate Allyl Chloroformate Allyl_Chloroformate->Reaction_Vessel Pyridine Pyridine (Base) Pyridine->Reaction_Vessel Separatory_Funnel Washing (Water, Brine) Reaction_Vessel->Separatory_Funnel Reaction Mixture Drying Drying (Anhydrous MgSO4) Separatory_Funnel->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporator) Filtration->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Crude Product Final_Product Diallyl 2,2'-oxydiethyl dicarbonate Vacuum_Distillation->Final_Product

Caption: Experimental workflow for the synthesis of this compound via the esterification route.

References

Industrial Production of Diallyl 2,2'-oxydiethyl dicarbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of Diallyl 2,2'-oxydiethyl dicarbonate, a key monomer in the production of high-performance polymers. The information is curated for professionals in research, development, and manufacturing.

This compound, also known as allyl diglycol carbonate (ADC), is a crucial monomer for producing a range of polymers with exceptional optical clarity, high strength, and resistance to abrasion. These polymers are widely used in manufacturing optical lenses, safety glazing, and other high-performance transparent materials. This document outlines the two primary industrial methods for its synthesis: Esterification and Transesterification.

Data Summary of Industrial Production Methods

The following tables summarize the key quantitative parameters for the two primary industrial synthesis routes for this compound.

Table 1: Esterification Method Parameters

ParameterValueReference
Reactants Diethylene glycol, Allyl chloroformate[1]
Diethylene glycol bis(chloroformate), Allyl alcohol[2]
Catalyst/Base Pyridine, Alkali Metal Hydroxide[1][2]
Molar Ratio (DEG bis(chloroformate):Allyl Alcohol:Alkali Metal Hydroxide) 10 : 25 : 24[2]
Reaction Temperature 20 - 50 °C (low temperatures)[1]
Yield High (not quantified in reviewed sources)

Table 2: Transesterification Method Parameters

ParameterMethod 1Method 2Method 3
Reactants Diethylene glycol, Diallyl carbonateDiethylene glycol, Dimethyl carbonate, Allyl alcoholDiethylene glycol, Dimethyl carbonate, Allyl alcohol
Catalyst NaOH or Sodium MethylateCaOMgO-PbO
Molar Ratio (DEG:DMC:AAH) -0.08 : 1 : 20.08 : 1 : 2
Molar Ratio (Diallyl carbonate:DEG) 12 : 1--
Catalyst Concentration 0.05 mmol NaOH per mole DEG1.5% (mass fraction)1.5% (weight percentage of total reactants)
Reaction Temperature Ambient, then heated100 °C100 °C
Reaction Time ~1 hour6 hours6 hours
Pressure 150 mmHg, then 2 mmHg-0.08 MPa (vacuum)
Yield Total79%97.3%

Experimental Protocols

Protocol 1: Synthesis via Esterification (Predominant Industrial Method)

This protocol describes a representative two-step industrial process for the synthesis of this compound. The first step involves the formation of diethylene glycol bis(chloroformate), which is then reacted with allyl alcohol.

Step 1: Synthesis of Diethylene Glycol bis(chloroformate)

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and an outlet for HCl gas is required. The reactor should be cooled, for instance, with a brine solution.

  • Charging the Reactor: Introduce liquid phosgene into the reactor and allow it to reflux.

  • Reactant Addition: Slowly add diethylene glycol to the refluxing phosgene. The reaction is exothermic, and the temperature should be maintained between 15 and 30 °C by controlling the addition rate and the cooling system.

  • Reaction Monitoring: The reaction progress can be monitored by the evolution of HCl gas. Continue the addition until the desired amount of diethylene glycol has been reacted.

  • Degassing: After the reaction is complete, the excess dissolved phosgene is removed by heating the product to approximately 95 °C and bubbling dry air through it.

  • Product Isolation: The resulting diethylene glycol bis(chloroformate) is obtained in high purity (>99% yield) and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reactor Setup: A reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature control system is needed.

  • Charging the Reactor: Charge the reactor with allyl alcohol and a solution of an alkali metal hydroxide (e.g., sodium hydroxide). The molar ratio of diethylene glycol bis(chloroformate) to allyl alcohol to alkali metal hydroxide should be approximately 10:25:24.[2]

  • Reactant Addition: Slowly add the diethylene glycol bis(chloroformate) from Step 1 to the allyl alcohol/alkali metal hydroxide mixture. Maintain the reaction temperature at a low level (e.g., 10-20 °C) using external cooling, as the reaction is exothermic.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for a specified period to ensure the reaction goes to completion.

  • Phase Separation: The reaction mixture will separate into an organic phase (containing the product) and an aqueous phase. Separate the two phases.

  • Purification:

    • Wash the organic phase with water to remove any remaining salts and base.

    • Dry the organic phase using a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Remove the drying agent by filtration.

    • The final product can be further purified by vacuum distillation to remove any unreacted starting materials.

Protocol 2: Synthesis via Transesterification

This protocol details the synthesis of this compound using a transesterification reaction between diallyl carbonate and diethylene glycol.

  • Reactor Setup: A three-neck flask equipped with a mechanical stirrer, a thermometer, and a distillation column is required. The system should be connected to a vacuum source.

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 12 moles of diallyl carbonate and 1 mole of diethylene glycol.

  • Catalyst Addition: Add 0.05 millimoles of powdered sodium hydroxide (NaOH) to the mixture.

  • Reaction:

    • Begin heating the mixture while reducing the pressure to 150 mmHg.

    • Allyl alcohol will be released during the reaction and can be collected as the overhead product from the distillation column. The reaction is typically complete in about 1 hour.

  • Purification:

    • Once the evolution of allyl alcohol has ceased, gradually decrease the pressure to 2 mmHg to distill off the excess diallyl carbonate.

    • The remaining product in the flask is the desired this compound.

    • For further purification, the product can be washed with water until neutral, dried over a suitable drying agent, and filtered. This method can yield a perfectly colorless product with a total yield with respect to the fed diethylene glycol.

Visualizations

Synthesis Pathway Diagrams

Esterification_Pathway DEG Diethylene Glycol Product Diallyl 2,2'-oxydiethyl dicarbonate DEG->Product AC Allyl Chloroformate AC->Product Py Pyridine (Base) Py->Product Catalyst/ Acid Scavenger HCl HCl Product->HCl

Caption: Esterification synthesis of this compound.

Transesterification_Pathway DEG Diethylene Glycol Product Diallyl 2,2'-oxydiethyl dicarbonate DEG->Product DAC Diallyl Carbonate DAC->Product Catalyst NaOH or Sodium Methylate Catalyst->Product AA Allyl Alcohol (byproduct) Product->AA

Caption: Transesterification synthesis of this compound.

Experimental Workflow Diagrams

Esterification_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis S1_Reactants Charge Reactor with Diethylene Glycol & Phosgene S1_Reaction Reaction at 15-30°C S1_Reactants->S1_Reaction S1_Degas Degas at 95°C S1_Reaction->S1_Degas S1_Intermediate Diethylene Glycol bis(chloroformate) S1_Degas->S1_Intermediate S2_Addition Add Intermediate from Step 1 S1_Intermediate->S2_Addition S2_Reactants Charge Reactor with Allyl Alcohol & Alkali Metal Hydroxide S2_Reactants->S2_Addition S2_Reaction Reaction at low temp. S2_Addition->S2_Reaction S2_Separation Phase Separation S2_Reaction->S2_Separation S2_Purification Wash, Dry, & Distill S2_Separation->S2_Purification S2_Product Final Product S2_Purification->S2_Product

Caption: Workflow for the Esterification synthesis method.

Transesterification_Workflow Reactants Charge Reactor with Diethylene Glycol & Diallyl Carbonate Catalyst Add NaOH Catalyst Reactants->Catalyst Reaction Heat under Vacuum (150 mmHg) Catalyst->Reaction Distill_AA Distill off Allyl Alcohol Reaction->Distill_AA Distill_DAC Distill off excess Diallyl Carbonate (2 mmHg) Distill_AA->Distill_DAC Purification Wash, Dry, & Filter Distill_DAC->Purification Product Final Product Purification->Product

Caption: Workflow for the Transesterification synthesis method.

References

Application Notes and Protocols for Diallyl 2,2'-oxydiethyl dicarbonate as a Monomer for Polymer Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC), is a versatile monomer used in the production of high-performance polymer resins. Its most notable application is in the manufacturing of poly(allyl diglycol carbonate) (PADC), a thermosetting plastic commercially known as CR-39®. This polymer is renowned for its exceptional optical clarity, lightweight nature, high impact and abrasion resistance, and resistance to most solvents and chemicals.[1] These properties make it a superior alternative to traditional glass in applications such as ophthalmic lenses, radiation detectors, and specialty glazing.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of the this compound monomer and its subsequent polymerization to form a high-performance resin.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₂H₁₈O₇
Molecular Weight 274.27 g/mol
Appearance Colorless liquid
Density 1.15 g/mL at 25 °C
Melting Point -4 °C
Boiling Point 161 °C at 2 mm Hg
Refractive Index (n²⁰/D) 1.451
CAS Number 142-22-3

Synthesis of this compound Monomer

There are two primary methods for the synthesis of this compound: the reaction of diethylene glycol with allyl chloroformate and a transesterification process.

Experimental Protocol: Synthesis via Allyl Chloroformate

This method involves the esterification of diethylene glycol with allyl chloroformate in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[2]

Materials:

  • Diethylene glycol

  • Allyl chloroformate

  • Pyridine (or other suitable base)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Dissolve diethylene glycol and pyridine in the anhydrous solvent in the flask and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add allyl chloroformate dropwise from the dropping funnel to the stirred solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The reaction temperature can be maintained between 20 and 50°C to optimize the reaction rate.[2]

  • Quench the reaction by slowly adding deionized water.

  • Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by vacuum distillation.

G cluster_synthesis Monomer Synthesis Workflow start Start reactants Dissolve Diethylene Glycol and Pyridine in Solvent start->reactants cooling Cool to 0-5 °C reactants->cooling addition Slowly Add Allyl Chloroformate cooling->addition reaction Stir at Room Temperature (12-24h) addition->reaction quench Quench with Deionized Water reaction->quench extraction Separate and Wash Organic Layer quench->extraction drying Dry with Anhydrous Magnesium Sulfate extraction->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Vacuum Distillation evaporation->purification product Pure Diallyl 2,2'-oxydiethyl dicarbonate purification->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Transesterification

This greener synthesis route involves the reaction of diethylene glycol with diallyl carbonate in the presence of a catalyst.[3]

Materials:

  • Diethylene glycol

  • Diallyl carbonate

  • Catalyst (e.g., sodium hydroxide, ion exchange resin Amberlyst-15)[3]

  • Reaction vessel with a distillation setup

  • Vacuum source

Procedure:

  • Charge the reaction vessel with diethylene glycol, diallyl carbonate, and the catalyst. The molar ratio of diethylene glycol to diallyl carbonate is typically optimized for the specific catalyst used.[3]

  • Heat the mixture under an inert atmosphere with stirring. The reaction temperature is generally maintained between 50-140 °C.[3]

  • During the reaction, methanol (if dimethyl carbonate is used as a precursor for diallyl carbonate in situ) and allyl alcohol are generated as byproducts and can be removed by distillation to drive the equilibrium towards the product.[3]

  • The reaction is typically allowed to proceed for 2-3 hours under reflux.[3]

  • After the reaction is complete, the catalyst is removed by filtration.

  • The excess diallyl carbonate and any remaining byproducts are removed by vacuum distillation to yield the purified this compound.

Polymerization of this compound

This compound undergoes free-radical polymerization to form a highly cross-linked thermoset polymer. This can be initiated either thermally or by using UV radiation.

Free-Radical Polymerization Mechanism

The polymerization proceeds via a standard free-radical mechanism involving initiation, propagation, and termination steps. The presence of two allyl groups per monomer unit leads to the formation of a three-dimensional network.[4]

G cluster_polymerization Free-Radical Polymerization of ADC initiator Initiator (I) (e.g., Peroxide) radical_formation Formation of Free Radicals (2R•) initiator->radical_formation heat_uv Heat or UV heat_uv->initiator initiation Initiation: R• + M -> RM• radical_formation->initiation monomer Diallyl 2,2'-oxydiethyl dicarbonate Monomer (M) monomer->initiation propagation Propagation: RM• + n(M) -> R(M)n+1• initiation->propagation crosslinking Cross-linking (Reaction of second allyl group) propagation->crosslinking termination Termination: Combination or Disproportionation propagation->termination polymer Cross-linked Polymer Network crosslinking->polymer termination->polymer

Caption: Mechanism of free-radical polymerization of this compound.

Experimental Protocol: Thermal Polymerization

This protocol describes the casting of a polymer sheet using a thermal initiator.

Materials:

  • This compound monomer

  • Thermal initiator (e.g., diisopropyl peroxydicarbonate (IPP), benzoyl peroxide (BPO))

  • Casting mold (e.g., two glass plates separated by a gasket)

  • Oven or water bath with programmable temperature control

  • Vacuum chamber or desiccator

Procedure:

  • Prepare the casting mold by thoroughly cleaning and drying the glass plates and gasket.

  • In a clean, dry beaker, add the desired amount of this compound monomer.

  • Add the thermal initiator to the monomer. The concentration of the initiator typically ranges from 2 to 5 wt%.

  • Gently stir the mixture until the initiator is completely dissolved. Avoid introducing air bubbles.

  • Degas the mixture under vacuum to remove any dissolved air.

  • Carefully pour the degassed monomer-initiator mixture into the casting mold, ensuring no air bubbles are trapped.

  • Place the filled mold in an oven or water bath and subject it to a carefully controlled curing cycle. A typical cycle involves gradually increasing the temperature from around 40 °C to 90 °C over several hours to a day. For example, a 22-hour curing process is common for ophthalmic lenses.[5] The polymerization schedule for ADC monomers using IPP is generally 20 hours long with a maximum temperature of 95 °C.[1]

  • After the curing cycle is complete, allow the mold to cool down slowly to room temperature to prevent internal stresses.

  • Carefully disassemble the mold to retrieve the solid polymer sheet.

Experimental Protocol: UV Photopolymerization

This method offers a more rapid curing process compared to thermal polymerization.

Materials:

  • This compound monomer

  • Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone)

  • Casting mold transparent to UV light

  • UV curing lamp with controlled intensity

Procedure:

  • Prepare the casting mold as described for thermal polymerization.

  • Mix the photoinitiator with the monomer. The concentration of the photoinitiator can be varied, for example, from 2 to 5 parts per hundred of the resin (phr).

  • Degas the mixture and fill the casting mold.

  • Place the filled mold under the UV lamp and expose it to UV radiation for a specified time and intensity. For example, an irradiation intensity of 12 mW/cm² for 25 minutes has been shown to be effective.

  • After UV exposure, the polymer is cured. The mold can then be cooled and disassembled.

Properties of Poly(this compound) Resin

The properties of the final polymer can be tailored by adjusting the polymerization conditions.

Quantitative Data on Polymer Properties
Polymer PropertyTypical Value/RangePolymerization Conditions
Refractive Index 1.498Standard thermal polymerization
Density 1.31 g/cm³Standard thermal polymerization
Abbe Number 58Standard thermal polymerization
Light Transmittance ~92%Uncoated
Shore D Hardness 85 - 90UV polymerization, 5 phr initiator, 25 min at 12 mW/cm²
Double Bond Conversion up to 93.2%UV polymerization, 5 phr initiator, 25 min at 12 mW/cm²
Water Absorption (24h) 0.1 - 0.2%-
Heat Distortion Temp. 110 - 130 °C-

Applications

The unique combination of properties of poly(this compound) makes it suitable for a variety of applications:

  • Ophthalmic Lenses: Its optical clarity, low density, and high scratch resistance make it the material of choice for eyeglass lenses.[1]

  • Coatings and Inks: It can be used as a crosslinking agent to improve the hardness and durability of coatings.[6]

  • Plastics Additive: It can act as a plasticizer and stabilizer, enhancing the flexibility and heat resistance of other plastics.[6]

  • Radiation Detection: Due to its composition, it is used as a solid-state nuclear track detector for measuring ionizing radiation.[2]

  • Pharmaceutical Intermediates: The monomer can be utilized in the synthesis of various pharmaceutical intermediates.[6]

Safety and Handling

This compound is a combustible liquid and should be handled with care. It is incompatible with strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the monomer and initiators. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Application Notes and Protocols: Diallyl 2,2'-oxydiethyl dicarbonate in Optical Lenses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, more commonly known as allyl diglycol carbonate (ADC), is a thermosetting polymer monomer that has been a cornerstone in the optical industry for decades. Its polymerized form is widely recognized by the trade name CR-39®. This material serves as a lightweight and impact-resistant alternative to traditional glass lenses, offering excellent optical clarity.[1] These application notes provide a comprehensive overview of the properties, synthesis, and polymerization of ADC for the manufacturing of high-quality optical lenses.

Properties of Poly(allyl diglycol carbonate) - CR-39®

The polymer derived from this compound exhibits a range of optical and mechanical properties that make it highly suitable for ophthalmic lenses and other precision optical applications.

Optical Properties

The optical performance of a lens material is critical for ensuring clear and comfortable vision. Key optical properties of CR-39® are summarized below.

PropertyValue
Refractive Index (n_d)1.498 - 1.504
Abbe Number (V_d)58 - 59
Light Transmittance> 92% (visible spectrum)
UV Cutoff~355 nm
Mechanical and Physical Properties

The durability and comfort of optical lenses are largely determined by their mechanical and physical properties.

PropertyValue
Density1.31 - 1.32 g/cm³
Impact ResistanceGood (significantly better than glass)
Scratch ResistanceHighest among uncoated optical plastics
Chemical ResistanceResistant to most solvents and chemicals
Service TemperatureUp to 100°C (continuous), up to 130°C (1 hour)

Experimental Protocols

Detailed methodologies for the synthesis of the this compound monomer and its subsequent polymerization into optical lenses are provided below.

Synthesis of this compound (Allyl Diglycol Carbonate)

Two primary methods for the synthesis of ADC are the phosgene-based route and a transesterification route. The latter is often preferred due to the avoidance of highly toxic phosgene derivatives.

Protocol 1: Transesterification Method

This method involves the reaction of diethylene glycol, dimethyl carbonate, and allyl alcohol in the presence of a catalyst.

Materials:

  • Diethylene glycol

  • Dimethyl carbonate

  • Allyl alcohol

  • Amberlyst-15 ion exchange resin (catalyst)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and distillation column, add diethylene glycol, allyl alcohol, and dimethyl carbonate in a molar ratio of 1:8:2.[2]

  • Add the Amberlyst-15 catalyst. The mass ratio of the catalyst to diethylene glycol should be approximately 1:0.008.[2]

  • Heat the mixture to a reaction temperature of 70-80°C and maintain reflux for 2-3 hours.[2]

  • After the reaction, distill the mixture to recover the byproducts and excess reactants. Methanol is recovered at 65-90°C, followed by allyl alcohol and diallyl carbonate at 95-140°C.[2]

  • Cool the remaining mixture containing the product and catalyst to room temperature.

  • Filter the mixture to separate the catalyst, yielding the this compound product. The catalyst can be recycled for future use.[2]

Polymerization of this compound for Optical Lenses

The polymerization of ADC is a free-radical chain-growth reaction that results in a highly cross-linked, transparent thermoset polymer. Both thermal and UV-initiated polymerization methods are common.

Protocol 2: Thermal Polymerization (Casting)

This protocol describes the casting of optical lenses using a thermal initiator.

Materials:

  • This compound (ADC) monomer

  • Diisopropyl peroxydicarbonate (IPP) or Benzoyl peroxide (BPO) as an initiator

  • Glass or plastic lens molds

Procedure:

  • Prepare a clear, homogeneous solution of the initiator in the ADC monomer. A typical concentration for the initiator is 3-5% by weight.

  • Carefully pour the monomer-initiator mixture into the lens molds.

  • Place the filled molds in a programmable oven or water bath for curing. A typical curing cycle involves a gradual increase in temperature to a maximum of around 95°C over a period of up to 20 hours.[3] This slow curing process is crucial to minimize internal stresses and optical defects.[4]

  • After the curing cycle is complete, cool the molds to room temperature.

  • Carefully separate the molds to release the finished polymer lenses.

Protocol 3: UV Photopolymerization

This method utilizes a photoinitiator and UV light to achieve faster curing times.

Materials:

  • This compound (ADC) monomer

  • 2-hydroxy-2-methyl-1-phenyl-1-propanone (or other suitable photoinitiator)

  • UV-transparent lens molds

  • UV curing chamber

Procedure:

  • Prepare a solution of the photoinitiator in the ADC monomer. A typical concentration is around 5 parts per hundred of the ADC monomer (phr).[5]

  • Pour the mixture into UV-transparent lens molds.

  • Place the molds in a UV curing chamber.

  • Expose the molds to UV radiation. Optimal conditions can be an irradiation intensity of 12 mW/cm² for a duration of 25 minutes.[5]

  • After curing, remove the molds from the chamber and allow them to cool.

  • Demold the cured lenses.

Visualizations

Synthesis of this compound (Transesterification)

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts DEG Diethylene Glycol Mix Mixing DEG->Mix DMC Dimethyl Carbonate DMC->Mix AA Allyl Alcohol AA->Mix Cat Amberlyst-15 Cat->Mix React Reaction (70-80°C, 2-3h) Mix->React Distill Distillation React->Distill Filter Filtration Distill->Filter Methanol Methanol (Recovered) Distill->Methanol Excess_Reactants Excess Reactants (Recovered) Distill->Excess_Reactants Product This compound Filter->Product Recycled_Cat Recycled Catalyst Filter->Recycled_Cat

Caption: Workflow for the synthesis of this compound.

Thermal Polymerization of this compound

Polymerization_Workflow cluster_preparation Preparation cluster_casting Casting & Curing cluster_finalization Finalization Monomer ADC Monomer Mixing Mixing Monomer->Mixing Initiator Thermal Initiator (e.g., IPP) Initiator->Mixing Molding Pouring into Molds Mixing->Molding Curing Thermal Curing (Gradual heating to 95°C over ~20h) Molding->Curing Cooling Cooling to Room Temperature Curing->Cooling Demolding Demolding Cooling->Demolding Lens Finished Optical Lens Demolding->Lens

Caption: Workflow for the thermal polymerization of ADC to produce optical lenses.

References

Application Notes and Protocols: Diallyl 2,2'-oxydiethyl dicarbonate as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or CR-39®, is a thermosetting polymer renowned for its exceptional optical clarity, high scratch resistance, and lightweight properties.[1][2] Its chemical structure, featuring two allyl groups, makes it a highly effective crosslinking agent in various polymer systems.[3] This document provides detailed application notes and experimental protocols for utilizing this compound as a crosslinking agent in research and development settings, particularly in the fields of materials science and drug delivery.

The primary mechanism of crosslinking involves the free-radical polymerization of the terminal allyl groups.[3] This process can be initiated by thermal decomposition of peroxide initiators or by UV irradiation in the presence of a photoinitiator. The resulting three-dimensional network structure imparts enhanced mechanical, thermal, and chemical resistance to the host polymer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₁₂H₁₈O₇
Molar Mass 274.27 g/mol
Appearance Colorless liquid
Density 1.15 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.451
Boiling Point 161 °C at 2 mm Hg
Melting Point -4 °C
Solubility Soluble in common organic solvents; insoluble in water, ethylene glycol, and glycerol.

Applications as a Crosslinking Agent

This compound is a versatile crosslinking agent with applications in various fields:

  • Optical Materials: Its most prominent application is in the manufacturing of high-quality, scratch-resistant optical lenses and other transparent materials.[1][2]

  • Coatings and Inks: As a crosslinking agent, it enhances the hardness, wear resistance, and chemical resistance of coatings and inks.[1]

  • Plastics and Resins: It can be used to improve the flexibility, impact resistance, and heat resistance of various plastics.[1]

  • Dental Composites: In dental resins, it can act as a co-monomer and crosslinking agent to improve mechanical properties and reduce polymerization shrinkage.

  • Drug Delivery: The crosslinked polymer matrix can be explored for the controlled release of therapeutic agents.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound as a crosslinking agent. Researchers should optimize these protocols for their specific applications.

Protocol 1: Thermal Crosslinking of a Polymer Matrix

This protocol describes a general procedure for thermally crosslinking a polymer resin using this compound and a peroxide initiator.

Materials:

  • This compound

  • Base polymer resin (e.g., acrylic, vinyl ester)

  • Peroxide initiator (e.g., benzoyl peroxide (BPO), diisopropyl peroxydicarbonate (IPP))[1]

  • Solvent (if required for viscosity adjustment)

  • Mold or substrate

Procedure:

  • Preparation of the Resin Mixture:

    • In a suitable container, thoroughly mix the base polymer resin with the desired concentration of this compound (typically 1-20 wt%).

    • Add the peroxide initiator (typically 0.5-3 wt% relative to the total monomer weight). Ensure the initiator is completely dissolved.

    • If necessary, add a solvent to achieve the desired viscosity for casting or coating.

  • Casting or Coating:

    • Pour the resin mixture into a pre-heated mold or apply it as a coating onto a substrate.

  • Curing:

    • Place the mold or coated substrate in an oven.

    • The curing schedule will depend on the initiator used. A general schedule for an IPP-initiated polymerization is a gradual increase in temperature up to 95 °C over approximately 20 hours.[1] For BPO, a typical curing temperature is around 70 °C.

    • Maintain the curing temperature until the polymerization is complete.

  • Post-Curing and Characterization:

    • Allow the crosslinked polymer to cool down to room temperature slowly.

    • Demold the sample or remove the coated substrate.

    • Characterize the material for its mechanical, thermal, and optical properties.

Thermal_Crosslinking_Workflow cluster_prep Preparation cluster_app Application cluster_cure Curing cluster_post Post-Processing prep1 Mix Base Resin and This compound prep2 Add and Dissolve Peroxide Initiator prep1->prep2 app1 Cast into Mold or Apply as Coating prep2->app1 cure1 Thermal Curing in Oven app1->cure1 post1 Cooling and Demolding cure1->post1 post2 Characterization post1->post2

Caption: Thermal Crosslinking Workflow.

Protocol 2: UV-Curable Coating Formulation

This protocol outlines the preparation of a UV-curable coating incorporating this compound.

Materials:

  • This compound

  • UV-curable oligomer (e.g., urethane acrylate, epoxy acrylate)

  • Reactive diluent (e.g., trimethylolpropane triacrylate)

  • Photoinitiator (e.g., Irgacure 184)

  • Substrate (e.g., glass, metal, plastic)

Procedure:

  • Formulation:

    • In a light-protected container, combine the UV-curable oligomer, reactive diluent, and this compound at the desired ratios.

    • Add the photoinitiator (typically 1-5 wt%) and mix until fully dissolved.

  • Application:

    • Apply a thin film of the formulation onto the substrate using a suitable method (e.g., spin coating, bar coating).

  • UV Curing:

    • Expose the coated substrate to a UV light source (e.g., mercury vapor lamp) with a wavelength range of 180-450 nm.

    • The required UV dose will depend on the formulation and film thickness but is typically in the range of 1000-5000 mJ/cm².

  • Characterization:

    • Evaluate the cured coating for properties such as hardness, adhesion, and solvent resistance.

UV_Curing_Workflow cluster_formulation Formulation cluster_application Application cluster_curing Curing cluster_characterization Evaluation form1 Mix Oligomer, Diluent, and This compound form2 Add and Dissolve Photoinitiator form1->form2 app1 Apply Thin Film to Substrate form2->app1 cure1 Expose to UV Radiation app1->cure1 char1 Characterize Cured Coating cure1->char1

Caption: UV Curing Workflow.

Data Presentation

The following tables summarize typical quantitative data for polymers crosslinked with this compound (CR-39).

Table 2: Optical Properties of CR-39

PropertyValue
Refractive Index (n_D) 1.498[1]
Abbe Number 58[1]
Light Transmittance (Visible) Transparent[1]
UV Transmittance Almost completely opaque[1]

Table 3: Mechanical Properties of CR-39

PropertyValue/Description
Hardness High scratch and abrasion resistance[1]
Impact Resistance Less impact-resistant than polycarbonate
Tensile Strength Varies with formulation and curing

Table 4: Thermal Properties of CR-39

PropertyValue
Continuous Use Temperature Up to 100 °C[1]
Short-Term Use Temperature Up to 130 °C for one hour[1]

Mechanism of Crosslinking

The crosslinking of this compound proceeds via a free-radical chain polymerization mechanism. The process can be divided into three main stages: initiation, propagation, and termination.

Crosslinking_Mechanism Initiator Initiator (Peroxide or Photoinitiator) Radical Free Radical (R•) Initiator->Radical Activation (Heat or UV) Monomer_Radical Monomer Radical Radical->Monomer_Radical Initiation: Radical attacks allyl group Monomer This compound Monomer Growing_Chain Growing Polymer Chain Monomer_Radical->Growing_Chain Propagation: Addition of more monomers Growing_Chain->Growing_Chain Crosslinked_Network Crosslinked 3D Network Growing_Chain->Crosslinked_Network Termination/ Crosslinking

Caption: Free-Radical Crosslinking Mechanism.

Safety Precautions

This compound is a combustible liquid and can be a skin irritant. Standard laboratory safety precautions should be followed:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry place away from heat and ignition sources.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

References

Application Notes and Protocols for Diallyl 2,2'-Oxydiethyl Dicarbonate in Coatings and Inks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diallyl 2,2'-oxydiethyl dicarbonate as a crosslinking agent in the formulation of high-performance coatings and inks. Detailed experimental protocols and characterization data are included to facilitate its application in research and development.

Introduction

This compound is a versatile monomer utilized as a crosslinking agent to enhance the physical and chemical properties of coatings and inks.[1] Its chemical structure, featuring two allyl functional groups, allows it to undergo free-radical polymerization, forming a durable three-dimensional polymer network. This crosslinked structure imparts improved hardness, wear resistance, and chemical resistance to the final product.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C12H18O7[3][4]
Molecular Weight 274.27 g/mol [3][4]
Appearance Colorless viscous liquid[3][5]
Density 1.15 g/mL at 25 °C[3][4][6]
Melting Point -4 °C[3][4][6]
Boiling Point 161 °C at 2 mm Hg[3][4][6]
Refractive Index n20/D 1.451[3][4][6]
Water Solubility 2.36 g/L at 20 °C[4][5]

Applications in Coatings and Inks

This compound serves as an excellent crosslinking agent in various coating and ink formulations.[1] Its incorporation leads to significant improvements in the performance characteristics of the cured films.

Enhanced Mechanical Properties

The formation of a dense crosslinked network upon curing results in coatings with superior mechanical properties. This includes increased hardness, scratch resistance, and abrasion resistance, making them suitable for demanding applications such as protective coatings for various substrates.[1]

Improved Chemical Resistance

The crosslinked polymer matrix provides a robust barrier against chemical attack. Coatings formulated with this compound exhibit enhanced resistance to solvents, acids, and bases.

UV-Curable Formulations

This compound is particularly well-suited for ultraviolet (UV) curable inks and coatings. The allyl groups readily participate in photo-initiated free-radical polymerization, allowing for rapid curing times and energy-efficient processing.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through an esterification reaction between diethylene glycol and allyl chloroformate in the presence of a base.[2]

Materials:

  • Diethylene glycol

  • Allyl chloroformate

  • Pyridine (or other suitable base)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve diethylene glycol in the anhydrous solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add allyl chloroformate to the cooled solution while maintaining the temperature. A molar excess of allyl chloroformate is typically used.[2]

  • After the addition is complete, add pyridine dropwise to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature, typically between 20-50 °C, for 4-8 hours with continuous stirring.[2]

  • Monitor the reaction progress using a suitable analytical technique (e.g., FTIR or NMR spectroscopy).

  • Upon completion, wash the reaction mixture with water to remove the pyridine hydrochloride salt.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation.

Formulation of a UV-Curable Coating

This protocol describes the preparation of a basic UV-curable coating formulation incorporating this compound as a crosslinking agent.

Materials:

  • Acrylated oligomer (e.g., aliphatic urethane diacrylate)

  • This compound

  • Reactive diluent (e.g., isobornyl acrylate)

  • Photoinitiator (e.g., a blend of 1-hydroxy-cyclohexyl-phenyl-ketone and benzophenone)

  • Flow and leveling agent

Procedure:

  • In a suitable mixing vessel, combine the acrylated oligomer, this compound, and reactive diluent. The ratio of these components can be varied to achieve the desired viscosity and crosslink density.

  • Mix the components thoroughly until a homogeneous solution is obtained.

  • Add the photoinitiator to the mixture and stir until it is completely dissolved. The concentration of the photoinitiator is typically in the range of 1-5% by weight.

  • Add a small amount of the flow and leveling agent and mix until uniform.

  • Apply the formulated coating to a substrate (e.g., glass or metal panel) using a suitable application method (e.g., spin coating or doctor blade).

  • Cure the coated substrate by exposing it to a UV light source (e.g., a medium-pressure mercury lamp) for a specified duration. The curing time will depend on the intensity of the UV source and the thickness of the coating.

Characterization of Cured Coatings

The performance of the cured coatings can be evaluated using various standard testing methods.

PropertyTest Method
Hardness Pencil Hardness (ASTM D3363), Persoz Hardness
Adhesion Cross-hatch Adhesion (ASTM D3359)
Solvent Resistance MEK Rub Test (ASTM D4752)
Viscosity Rotational Viscometer (ASTM D2196)

Reaction Mechanism and Visualization

The curing of coatings and inks containing this compound proceeds via a free-radical polymerization mechanism.[2] This process can be initiated by thermal decomposition of an initiator or by photo-cleavage of a photoinitiator upon exposure to UV light.

Free-Radical Polymerization of this compound

The polymerization process consists of three main stages: initiation, propagation, and termination.

  • Initiation: A free radical (I•) is generated from an initiator molecule. This radical then adds to the double bond of an allyl group in the this compound monomer, forming a monomer radical.[7][8]

  • Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule, and this process repeats, leading to the growth of a polymer chain.[7][8]

  • Termination: The growth of the polymer chains is terminated by various reactions, such as the combination of two radicals or disproportionation.[7]

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I-I) Radical 2 I• (Free Radicals) Initiator->Radical Heat or UV Light Monomer_Radical I-M• Radical->Monomer_Radical Monomer1 Diallyl 2,2'-oxydiethyl dicarbonate (M) Monomer1->Monomer_Radical Growing_Chain I-M-M• Monomer_Radical->Growing_Chain Monomer2 Monomer (M) Monomer2->Growing_Chain Polymer_Radical I-(M)n-M• Growing_Chain->Polymer_Radical More_Monomer n M More_Monomer->Polymer_Radical Termination Termination Polymer_Radical->Termination Crosslinked_Polymer Crosslinked Polymer Termination->Crosslinked_Polymer

Caption: Free-Radical Polymerization of this compound.

Experimental Workflow for Coating Formulation and Testing

The following diagram illustrates a typical workflow for the formulation, application, and testing of a coating containing this compound.

Coating_Workflow Formulation Formulation (Mixing of Components) Application Application to Substrate (e.g., Spin Coating) Formulation->Application Curing Curing (e.g., UV Exposure) Application->Curing Characterization Characterization of Cured Coating Curing->Characterization Hardness Hardness Test Characterization->Hardness Adhesion Adhesion Test Characterization->Adhesion Solvent_Resistance Solvent Resistance Test Characterization->Solvent_Resistance

References

Application Notes and Protocols: Diallyl 2,2'-oxydiethyl dicarbonate as a Plasticizer and Stabilizer in Plastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate (DADC), also known as allyl diglycol carbonate, is an organic compound primarily recognized for its role as a monomer in the production of high-performance polymers.[1][2][3] The resulting polymer, poly(allyl diglycol carbonate) or CR-39, is renowned for its exceptional optical clarity, lightweight nature, and high impact resistance, making it a key material in the manufacturing of ophthalmic lenses.[2][3][4]

While its primary application is in polymerization, DADC is also mentioned as a potential plasticizer, stabilizer, and crosslinking agent in the plastics industry.[1] In these roles, it is suggested to enhance flexibility, impact resistance, and heat resistance of plastic formulations.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as both a plasticizer and a stabilizer in plastic materials.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C12H18O7
Molecular Weight 274.27 g/mol
Appearance Colorless to pale yellow liquid
Melting Point -4 °C
Boiling Point 161 °C at 2 mmHg
Density 1.15 g/mL at 25 °C

Application as a Plasticizer

As a plasticizer, this compound is theorized to increase the flexibility and workability of a polymer matrix by reducing the intermolecular forces between polymer chains. The following protocols are designed to quantify these effects.

Data Presentation: Hypothetical Plasticizing Effects on PVC

The following tables present hypothetical data to illustrate the expected outcomes when evaluating DADC as a plasticizer in a Polyvinyl Chloride (PVC) formulation.

Table 1: Effect of DADC Concentration on Mechanical Properties of PVC Films

DADC Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
0 (Control)5015095
104520090
204025085
303530080
403035075

*phr: parts per hundred parts of resin

Table 2: Effect of DADC on the Thermal Properties of PVC

DADC Concentration (phr)Glass Transition Temperature (Tg) (°C)
0 (Control)85
1075
2065
3055
4045
Experimental Protocols for Plasticizer Evaluation

The following are detailed methodologies for assessing the plasticizing performance of this compound.

  • Materials: PVC resin, this compound, thermal stabilizer (e.g., a mixed metal stabilizer), processing aid.

  • Procedure:

    • Dry the PVC resin at 60-70°C for 4 hours to remove any moisture.

    • In a high-speed mixer, blend the PVC resin with the thermal stabilizer and processing aid for 5 minutes.

    • Slowly add the desired amount of this compound to the mixture while continuing to blend.

    • Continue mixing until a homogeneous, dry blend is achieved.

    • Process the blend into sheets of a specified thickness using a two-roll mill followed by a compression molding press at a temperature of 160-180°C.

    • Allow the molded sheets to cool to room temperature under pressure.

    • Cut the sheets into dumbbell-shaped specimens for tensile testing according to the required standard (e.g., ISO 527-3).

  • Tensile Testing (based on ISO 527-3):

    • Condition the specimens at 23 ± 2°C and 50 ± 10% relative humidity for at least 24 hours prior to testing.

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the tensile strength, elongation at break, and modulus of elasticity.

  • Hardness Testing (based on ASTM D2240):

    • Place the specimen on a hard, flat surface.

    • Press the indenter of a Shore A durometer into the specimen, ensuring full contact.

    • Record the hardness reading after a specified time (e.g., 15 seconds).

  • Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (based on ASTM D3418):

    • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.

    • Place the pan in the DSC cell and heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.

Application as a Stabilizer

As a stabilizer, this compound could potentially improve the resistance of plastics to degradation from heat and UV radiation. The allyl groups in its structure might act as radical scavengers.

Data Presentation: Hypothetical Stabilizing Effects on a Polymer

The following tables present hypothetical data to illustrate the expected outcomes when evaluating DADC as a stabilizer.

Table 3: Effect of DADC on the Thermal Stability of a Polymer (TGA Data)

DADC Concentration (%)Onset of Degradation (°C)Temperature at 10% Weight Loss (°C)
0 (Control)250280
1260295
2265305

Table 4: Effect of DADC on the UV Stability of a Polymer (Accelerated Weathering Data)

DADC Concentration (%)Yellowness Index (after 500 hours)% Retention of Tensile Strength (after 500 hours)
0 (Control)2560
11875
21285
Experimental Protocols for Stabilizer Evaluation
  • Thermogravimetric Analysis (TGA) (based on ASTM E2550):

    • Place a small, accurately weighed sample (5-10 mg) into the TGA crucible.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight of the sample as a function of temperature.

    • Determine the onset temperature of degradation and the temperature at various percentages of weight loss.

  • Heat Aging (based on ASTM D3045):

    • Prepare polymer samples with and without DADC.

    • Place the samples in a circulating air oven at an elevated temperature (e.g., 100°C).

    • Remove samples at regular intervals (e.g., 24, 48, 96 hours).

    • After cooling to room temperature, evaluate changes in mechanical properties (e.g., tensile strength) and visual appearance (e.g., color change).

  • Accelerated Weathering:

    • Place polymer samples with and without DADC in an accelerated weathering chamber equipped with a UV light source (e.g., Xenon arc).

    • Expose the samples to cycles of UV radiation, temperature, and humidity.

    • Periodically remove samples and measure changes in color (e.g., using a spectrophotometer to determine the Yellowness Index) and mechanical properties.

Visualizations

experimental_workflow_plasticizer cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis and Interpretation prep1 Dry PVC Resin prep2 High-Speed Mixing (PVC, Stabilizer, Aid) prep1->prep2 prep3 Add DADC prep2->prep3 prep4 Homogeneous Dry Blend prep3->prep4 prep5 Melt Processing (Two-Roll Mill, Compression Molding) prep4->prep5 prep6 Specimen Cutting prep5->prep6 test1 Mechanical Testing (Tensile, Hardness) prep6->test1 test2 Thermal Analysis (DSC for Tg) prep6->test2 analysis1 Compare Mechanical Properties (Tensile Strength, Elongation, Hardness) test1->analysis1 analysis2 Determine Change in Tg test1->analysis2 test2->analysis1 test2->analysis2

Caption: Workflow for evaluating the plasticizing effect of DADC.

experimental_workflow_stabilizer cluster_prep Sample Preparation cluster_thermal Thermal Stability Testing cluster_uv UV Stability Testing cluster_analysis Post-Exposure Analysis prep1 Prepare Polymer Blends (With and Without DADC) thermal1 Thermogravimetric Analysis (TGA) prep1->thermal1 thermal2 Heat Aging prep1->thermal2 uv1 Accelerated Weathering prep1->uv1 analysis1 Change in Mechanical Properties thermal2->analysis1 analysis2 Color Change / Yellowness Index thermal2->analysis2 uv1->analysis1 uv1->analysis2

Caption: Workflow for evaluating the stabilizing effect of DADC.

stabilizer_mechanism Polymer Polymer Degradation Degradation (Brittleness, Discoloration) Polymer->Degradation FreeRadicals Free Radicals (R•) Polymer->FreeRadicals Heat / UV FreeRadicals->Polymer Chain Reaction DADC DADC (Allyl Groups) FreeRadicals->DADC Radical Scavenging StableProduct Stabilized Radical DADC->StableProduct

Caption: Proposed mechanism of DADC as a radical scavenging stabilizer.

References

Application Notes and Protocols for the Copolymerization of Diallyl 2,2'-oxydiethyl dicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or by its trade name CR-39®, is a monomer renowned for producing polymers with exceptional optical clarity, high strength, and resistance to abrasion.[1] While its homopolymer is widely used in the manufacturing of ophthalmic lenses, copolymerization of ADC with other monomers opens avenues for the development of novel materials with tailored properties for a range of specialized applications, including advanced optics, coatings, and potentially in the pharmaceutical field as drug carriers or in medical devices.[2] This document provides a comprehensive overview of the copolymerization of this compound with various monomers, including detailed application notes, experimental protocols, and quantitative data.

This compound is a colorless or pale yellow liquid at room temperature with a high boiling point and low volatility.[2] Its molecular structure, featuring two reactive allyl groups, allows it to readily participate in free-radical polymerization, forming highly cross-linked polymer networks.[1] By copolymerizing it with other vinyl monomers, it is possible to modify key properties of the resulting polymer, such as refractive index, flexibility, impact resistance, and thermal stability.[2]

Applications of Copolymers

The unique properties of this compound copolymers make them suitable for a variety of advanced applications:

  • Optical Materials: Copolymerization can be used to produce materials with a specific refractive index, making them suitable for manufacturing high-quality, lightweight optical lenses and other optical components.[1]

  • Coatings and Inks: As a crosslinking agent, it can be incorporated into coatings and inks to enhance hardness, wear resistance, and stability.[2]

  • Plastics Industry: It can act as a plasticizer, stabilizer, or crosslinking agent to improve the flexibility, impact resistance, and heat resistance of various plastics.[2]

  • Pharmaceutical and Drug Development: While less conventional, its biocompatibility and ability to form stable networks could be explored for synthesizing pharmaceutical intermediates, drug carriers, and sustained-release agents.[2]

  • Specialty Polymers: Copolymerization with specific monomers, such as 2,2'-(oxybis(ethylene sulfonyl)) diallyl carbonate (OESDAC), can yield materials with unique properties, like those used in nuclear trace detectors to record energetic particles.[3]

Copolymerization Partners for this compound

Several classes of monomers have been investigated for copolymerization with this compound, primarily through free-radical polymerization mechanisms.

Methacrylates

Lower alkyl methacrylates, such as methyl methacrylate (MMA), are common comonomers. These copolymers can exhibit reduced polymerization shrinkage while maintaining optical clarity, a critical factor in optical applications.

Vinyl Aromatic Monomers

Monomers like styrene can be copolymerized with this compound to modify the refractive index and mechanical properties of the final polymer.

Vinyl Esters

Vinyl acetate is another potential comonomer that can be incorporated to alter the flexibility and adhesion properties of the resulting copolymer.

Fluorinated Monomers

Copolymerization with fluorinated methacrylates, such as trifluoroethyl methacrylate (3FMA) and 1,1,3-trihydroperfluoropropyl methacrylate (4FMA), has been explored for the creation of specialized optical materials like light-focusing plastic rods.

Quantitative Data

However, based on analogous systems and general principles of free-radical polymerization, a qualitative understanding can be inferred. Allyl monomers are generally less reactive than vinyl monomers like styrene and methacrylates. This difference in reactivity can lead to copolymers with a non-random distribution of monomer units, and the composition of the copolymer may drift as the polymerization proceeds.

For a hypothetical copolymerization of this compound (M1) with a more reactive vinyl monomer (M2), it is expected that r1 < 1 and r2 > 1. This indicates that the vinyl monomer is more likely to add to a growing chain, and the resulting copolymer will initially be rich in the vinyl monomer. As the more reactive monomer is consumed, the proportion of the diallyl monomer in the copolymer will increase.

Experimental Protocols

The following are generalized protocols for the free-radical copolymerization of this compound. Specific parameters should be optimized based on the comonomer used and the desired properties of the final product.

Protocol 1: Bulk Copolymerization

This method is suitable for producing cast sheets and other solid forms.

Materials:

  • This compound (purified)

  • Comonomer (e.g., Methyl Methacrylate, Styrene, Vinyl Acetate) (purified)

  • Free-radical initiator (e.g., Benzoyl Peroxide (BPO), Diisopropyl Peroxydicarbonate (IPP))

  • Glass mold

  • Gasket material

  • Oven with programmable temperature control

Procedure:

  • Monomer Preparation: Ensure both this compound and the comonomer are free of inhibitors. This can be achieved by passing them through a column of activated alumina or by washing with an aqueous alkali solution followed by drying.

  • Initiator Dissolution: Dissolve the desired amount of free-radical initiator (typically 0.1-5 wt% of the total monomer weight) in the monomer mixture. Gently stir until the initiator is completely dissolved. The mixture can be warmed slightly to aid dissolution, but care must be taken to avoid premature polymerization.

  • Mold Assembly: Assemble the glass mold with the gasket material to the desired thickness. Ensure the mold is clean and dry.

  • Casting: Carefully pour the monomer-initiator mixture into the mold, avoiding the introduction of air bubbles.

  • Curing: Place the filled mold in a programmable oven. The curing process typically involves a gradual increase in temperature. A representative temperature profile might be:

    • Hold at 60°C for 12-24 hours.

    • Ramp to 80°C over 2 hours.

    • Hold at 80°C for 4-8 hours.

    • Ramp to 100-120°C over 2 hours.

    • Hold at 100-120°C for 2-4 hours for final curing.

    • Slowly cool to room temperature to prevent internal stresses.

  • Demolding and Post-Curing: Once cooled, carefully disassemble the mold to remove the copolymer sheet. The sheet may be post-cured at a higher temperature (e.g., 120°C) for a few hours to ensure complete polymerization.

Protocol 2: Solution Copolymerization

This method is useful for producing lower molecular weight copolymers or for studying the polymerization kinetics.

Materials:

  • This compound (purified)

  • Comonomer (purified)

  • Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN), BPO)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Reaction flask with a condenser, nitrogen inlet, and magnetic stirrer

  • Constant temperature oil bath

  • Precipitating solvent (e.g., Methanol, Hexane)

Procedure:

  • Reaction Setup: Assemble the reaction flask and purge with nitrogen to create an inert atmosphere.

  • Charging the Reactor: Add the desired ratio of this compound, comonomer, and solvent to the flask.

  • Initiation: While stirring, heat the mixture to the desired reaction temperature (typically 60-80°C for AIBN). Once the temperature is stable, add the initiator dissolved in a small amount of the solvent.

  • Polymerization: Maintain the reaction at a constant temperature under a nitrogen atmosphere for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking samples and analyzing the conversion.

  • Isolation of Copolymer: After the desired reaction time, cool the mixture to room temperature. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).

  • Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Characterization of Copolymers

The synthesized copolymers should be characterized to determine their composition, molecular weight, and thermal properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of both monomers into the copolymer chain by identifying characteristic functional group peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the copolymer composition by integrating the signals corresponding to each monomer unit.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the copolymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization cluster_char Characterization monomer_prep Monomer Purification initiator_diss Initiator Dissolution monomer_prep->initiator_diss casting Casting into Mold initiator_diss->casting Bulk solution_poly Solution Polymerization initiator_diss->solution_poly Solution curing Thermal Curing casting->curing demolding Demolding curing->demolding precipitation Precipitation solution_poly->precipitation ftir FTIR demolding->ftir purification Purification precipitation->purification drying Drying purification->drying drying->ftir nmr NMR ftir->nmr gpc GPC nmr->gpc dsc DSC gpc->dsc tga TGA dsc->tga

Caption: Experimental workflow for copolymerization and characterization.

signaling_pathway cluster_propagation Propagation initiator Free Radical Initiator (I) radical Initiator Radical (R•) initiator->radical Decomposition monomer1 Diallyl 2,2'-oxydiethyl dicarbonate (M1) growing_chain1 Growing Chain (~M1•) monomer2 Comonomer (M2) growing_chain2 Growing Chain (~M2•) radical->monomer1 Initiation radical->monomer2 Initiation growing_chain1->growing_chain1 growing_chain1->growing_chain2 k12 copolymer Copolymer Chain growing_chain1->copolymer growing_chain2->growing_chain1 k21 growing_chain2->growing_chain2 growing_chain2->copolymer termination Termination copolymer->termination

Caption: Free-radical copolymerization mechanism.

References

Application Notes & Protocols: Analytical Techniques for Characterizing Poly(Diallyl 2,2'-oxydiethyl dicarbonate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC), is a monomer used in the production of a thermosetting polymer resin.[1] The polymerization of ADC, typically through free-radical initiation, results in a cross-linked three-dimensional network.[1] The resulting polymer, poly(allyl diglycol carbonate) or PADC, is well-known for its exceptional optical clarity, lightweight nature, and high resistance to impact and abrasion.[1][2] These properties make it a superior alternative to traditional glass in applications such as high-quality optical lenses.[1][2]

Characterizing the monomer, the polymerization process (curing), and the final polymer is crucial for quality control, process optimization, and the development of new materials with enhanced properties.[3] This document outlines the key analytical techniques and detailed protocols for the comprehensive characterization of PADC.

Analytical Techniques Overview

A multi-faceted approach is required to fully characterize the chemical, structural, thermal, and molecular weight properties of PADC. The primary techniques employed are:

  • Spectroscopic Techniques (FTIR & NMR): For structural identification and confirmation.

  • Chromatographic Techniques (GPC/SEC): For determining the molecular weight distribution of the pre-polymer or soluble fractions.

  • Thermal Analysis Techniques (DSC & TGA): For investigating thermal transitions, stability, and curing kinetics.

The relationship between these techniques and the polymer properties they help to elucidate is illustrated below.

G Figure 1: Interrelation of Analytical Techniques and Polymer Properties cluster_techniques Analytical Techniques cluster_properties Polymer Properties FTIR FTIR Spectroscopy Structure Chemical Structure & Functional Groups FTIR->Structure NMR NMR Spectroscopy NMR->Structure MW Molecular Weight & Distribution NMR->MW End-group analysis Purity Monomer/Polymer Purity NMR->Purity GPC GPC / SEC GPC->MW DSC DSC Thermal_Transitions Thermal Transitions (Tg, Curing) DSC->Thermal_Transitions TGA TGA Stability Thermal Stability TGA->Stability

Caption: Interrelation of Analytical Techniques and Polymer Properties.

Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the monomer and the polymer.[4] It is particularly useful for confirming the chemical structure and monitoring the polymerization process by observing the disappearance of specific absorption bands.[5]

Key Spectral Features:

  • Carbonyl (C=O) Stretch: A very strong and sharp peak characteristic of the carbonate group, typically appearing around 1750-1780 cm⁻¹.[6]

  • Allyl C=C Stretch: A peak around 1645 cm⁻¹, which will diminish or disappear as the monomer polymerizes.

  • Allyl =C-H Stretch: Peaks typically observed just above 3000 cm⁻¹.

  • C-O-C (Ether and Carbonate) Stretches: A series of strong, complex bands in the 1000-1300 cm⁻¹ region.[6]

Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)

  • Sample Preparation:

    • Monomer (Liquid): Place one drop of the liquid ADC monomer directly onto the ATR crystal.

    • Polymer (Solid): Press the flat surface of the solid PADC sample firmly against the ATR crystal to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and collect the sample spectrum.

    • Typical Parameters:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32

  • Data Analysis:

    • Perform background subtraction.

    • Identify the characteristic absorption peaks and compare them to known spectra for polycarbonates.[7][8]

    • For polymerization studies, compare the spectra of the monomer, partially cured polymer, and fully cured polymer. The ratio of the allyl C=C peak to a stable internal reference peak (e.g., the C=O peak) can be used to quantify the degree of conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the monomer and the resulting polymer.[9][10] Both ¹H and ¹³C NMR are invaluable for confirming the identity and purity of the ADC monomer and for analyzing the microstructure of the polymer.[11][12]

Key NMR Features for ADC Monomer:

  • ¹H NMR: Expect signals corresponding to the allyl protons (CH₂=CH-) in the 5-6 ppm range and the methylene protons adjacent to the oxygen atoms (-O-CH₂-) in the 4-5 ppm range.

  • ¹³C NMR: Expect signals for the allyl carbons (~118 and ~132 ppm), the carbonate carbon (~154 ppm), and the carbons of the diethylene glycol moiety (~68-70 ppm).

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the ADC monomer or soluble pre-polymer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Typical ¹H Parameters:

      • Pulse Program: Standard single pulse

      • Number of Scans: 8-16

      • Relaxation Delay: 1-2 s

    • Typical ¹³C Parameters:

      • Pulse Program: Proton-decoupled single pulse

      • Number of Scans: 1024 or more, depending on concentration

      • Relaxation Delay: 2-5 s

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to confirm the relative number of protons in different chemical environments.

    • Assign the peaks in both ¹H and ¹³C spectra to the specific atoms in the ADC structure.

    • For purity analysis, look for extraneous peaks that do not correspond to the monomer or the solvent.[9]

Molecular Weight Determination

Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the standard technique for measuring the molecular weight distribution of polymers.[13][14] It separates polymer chains based on their size in solution.[15][16] For a thermoset like PADC, GPC is most useful for analyzing the pre-polymer before significant cross-linking has occurred or for characterizing any soluble (non-cross-linked) fraction in the final material.

Protocol: GPC Analysis

  • Sample Preparation:

    • Accurately weigh ~2 mg of the soluble polymer sample.[17]

    • Dissolve the sample in an appropriate solvent (e.g., Tetrahydrofuran - THF) to a final concentration of 1-2 mg/mL.[17]

    • Allow the sample to dissolve completely (this may take several hours).

    • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulates before injection.[17]

  • Instrumentation and Data Acquisition:

    • System: GPC system equipped with a pump, injector, a series of columns (e.g., polystyrene-divinylbenzene), and a detector (typically a refractive index detector).

    • Mobile Phase: THF at a flow rate of ~1.0 mL/min.

    • Calibration: Calibrate the system using a series of narrow-polydispersity polystyrene standards of known molecular weights.[14][17]

    • Analysis: Inject the filtered sample solution and record the chromatogram.

  • Data Analysis:

    • Use the calibration curve to convert retention times to molecular weights.

    • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[15][17]

Thermal Characterization

Thermal analysis techniques are essential for studying the curing process and determining the operational limits of the final polymer.[18]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[19] It is used to determine the glass transition temperature (Tg) of the cured polymer and to study the kinetics of the curing reaction.[3][18]

Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (monomer for curing studies, polymer for Tg determination) into an aluminum DSC pan.

    • Crimp the pan with a lid. Place an empty, crimped pan in the reference position.

  • Data Acquisition (Tg Determination):

    • Use a "heat-cool-heat" cycle to erase the thermal history of the polymer.

    • 1st Heat: Ramp the temperature from ambient to a temperature above the expected Tg (e.g., 200°C) at a rate of 10-20°C/min.

    • Cool: Cool the sample back down to ambient at a controlled rate (e.g., 10°C/min).

    • 2nd Heat: Ramp the temperature again at 10-20°C/min. The Tg is determined from the inflection point in the heat flow curve of this second heating scan.[19]

  • Data Acquisition (Curing Profile):

    • Place a weighed sample of the uncured monomer/initiator mixture in the DSC pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) through the temperature range where curing occurs.

    • An exothermic peak will be observed. The area under this peak is proportional to the total heat of reaction (enthalpy of curing).

  • Data Analysis:

    • Determine Tg from the midpoint of the step-change in the heat flow during the second heating scan.

    • Integrate the area of the curing exotherm to determine the enthalpy of polymerization (ΔH in J/g). By running a partially cured sample, the residual heat of cure can be measured to determine the degree of cure.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[20] It is used to assess the thermal stability of the polymer and determine its decomposition temperature.

Protocol: TGA Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the cured polymer sample into a TGA pan (ceramic or platinum).

  • Data Acquisition:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).

    • The analysis is typically run under an inert atmosphere (e.g., nitrogen) to prevent thermo-oxidative degradation.

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset temperature of decomposition, which is a measure of the thermal stability of the material.

    • The derivative of the weight loss curve (DTG) can be plotted to identify the temperature of maximum rate of decomposition.

Data Presentation and Workflow

Quantitative data from these analyses should be summarized for clear comparison and reporting.

Table 1: Molecular Weight Characterization Data (from GPC)

Sample ID Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
Pre-polymer Batch 1
Pre-polymer Batch 2

| Soluble Fraction A | | | |

Table 2: Thermal Properties (from DSC and TGA)

Sample ID Glass Transition Temp (Tg) (°C) Enthalpy of Cure (ΔH) (J/g) Onset of Decomposition (°C)
Cured Polymer A (from monomer)

| Cured Polymer B | | (from monomer) | |

The overall workflow for a comprehensive characterization of a new PADC material is outlined below.

G Figure 2: Comprehensive Polymer Characterization Workflow Start Start: Synthesized Monomer or Polymer Sample Monomer_Analysis Monomer Purity Check Start->Monomer_Analysis Polymerization Polymerization / Curing Monomer_Analysis->Polymerization NMR_Monomer NMR (¹H, ¹³C) Monomer_Analysis->NMR_Monomer FTIR_Monomer FTIR Monomer_Analysis->FTIR_Monomer Polymer_Analysis Cured Polymer Characterization Polymerization->Polymer_Analysis GPC_Prepolymer GPC (Pre-polymer) Polymerization->GPC_Prepolymer Analyze pre-crosslinking DSC_Curing DSC (Curing Profile) Polymerization->DSC_Curing Monitor curing FTIR_Polymer FTIR (Conversion) Polymer_Analysis->FTIR_Polymer DSC_Tg DSC (Tg) Polymer_Analysis->DSC_Tg TGA_Stability TGA (Stability) Polymer_Analysis->TGA_Stability Data_Reporting Data Consolidation & Reporting End End: Material Qualified Data_Reporting->End GPC_Prepolymer->Data_Reporting DSC_Curing->Data_Reporting FTIR_Polymer->Data_Reporting DSC_Tg->Data_Reporting TGA_Stability->Data_Reporting

Caption: Comprehensive Polymer Characterization Workflow.

References

Troubleshooting & Optimization

Improving the purity of "Diallyl 2,2'-oxydiethyl dicarbonate" during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Diallyl 2,2'-oxydiethyl dicarbonate during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The predominant industrial method is the esterification reaction between diethylene glycol and allyl chloroformate.[1] This reaction is typically conducted in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: To optimize the reaction rate and minimize side reactions, it is crucial to control the temperature, typically between 20-50°C.[1] Higher temperatures can increase the reaction rate but also elevate the risk of undesirable side reactions, such as polymerization.[1] The concentration of the base is also critical for effectively neutralizing the HCl byproduct.[1]

Q3: What are the common impurities I might encounter in my crude product?

A3: Common impurities include unreacted starting materials (diethylene glycol and allyl chloroformate), the base used in the reaction (e.g., pyridine), and byproducts such as hydrochloric acid.[1] Less volatile oligomeric species and organo-halogenated impurities like allyl chloroformate and diethylene glycol bis(chloroformate) can also be present and may cause color formation in the final polymer product.[1][2]

Q4: How can I purify the synthesized this compound?

A4: The primary method for industrial-scale purification is multi-stage vacuum distillation.[1] For further refinement to remove trace impurities, fractional crystallization can be employed.[1]

Q5: What are the expected physical properties of pure this compound?

A5: Pure this compound is a colorless or pale yellow liquid at room temperature.[3] Key physical properties are summarized in the table below.

PropertyValue
Molecular Weight274.27 g/mol
Melting Point-4 °C
Boiling Point160 °C at 4 mmHg[1] / 161 °C at 2 mmHg[4]
Density1.15 g/mL at 25 °C[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Final Product

Possible Cause Suggested Solution
Incomplete reaction.Ensure the reaction is carried out for a sufficient duration, typically 4 to 8 hours, to achieve high conversion rates.[1]
Loss of volatile reactants.Use a molar excess of allyl chloroformate to compensate for any potential volatilization losses.[1]
Suboptimal reaction temperature.Maintain the reaction temperature within the optimal range of 20-50°C to ensure a good reaction rate without promoting side reactions.[1]
Inefficient acid scavenging.Ensure the appropriate concentration of a suitable base, like pyridine, is used to effectively neutralize the HCl byproduct and drive the reaction equilibrium towards the product.[1]

Problem 2: Discoloration of the Final Product (Yellowish Tinge)

Possible Cause Suggested Solution
Presence of organo-halogenated impurities.Residual contaminants like allyl chloroformate or diethylene glycol bis(chloroformate) can lead to color formation.[2] Improve purification by optimizing vacuum distillation parameters or employing fractional crystallization.
Degradation of the product.Avoid excessive heating during distillation, as this can lead to product degradation. Ensure all reagents and solvents are dry, as the product is susceptible to hydrolysis.[1]

Problem 3: Presence of Impurities in the Final Product Confirmed by Analytical Methods (FTIR/GC-MS)

Possible Cause Suggested Solution
Inefficient purification.Optimize the vacuum distillation process. This includes adjusting the pressure and temperature to effectively separate the product from less volatile oligomeric species and other byproducts.[1] For trace impurities, consider an additional purification step like fractional crystallization.[1]
Hydrolysis of the product.Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis, which can lead to the formation of diethylene glycol and allyl alcohol.[1]

Experimental Protocols

1. Synthesis of this compound (Conventional Method)

This protocol is based on the common industrial synthesis method.

  • Materials: Diethylene glycol, Allyl chloroformate, Pyridine, Anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, dissolve diethylene glycol in an anhydrous solvent.

    • Add pyridine to the solution to act as an acid scavenger.

    • Cool the mixture in an ice bath.

    • Slowly add allyl chloroformate to the reaction mixture via the dropping funnel, ensuring the temperature is maintained between 20-50°C.[1]

    • After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours.[1]

    • Wash the reaction mixture with water to remove the pyridine hydrochloride salt and any excess pyridine.

    • Separate the organic layer and dry it over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

2. Purification by Vacuum Distillation

  • Apparatus: A standard vacuum distillation setup with a fractionating column.

  • Procedure:

    • Transfer the crude product to the distillation flask.

    • Gradually reduce the pressure and begin heating the flask.

    • Collect the fraction that distills at approximately 160°C at a reduced pressure of 4 mmHg.[1] It is important to monitor the temperature and pressure closely to ensure good separation from other components.

3. Purification by Fractional Crystallization

  • Apparatus: A suitable vessel for crystallization that can be cooled.

  • Procedure:

    • Cool the crude or distilled product to a temperature around its freezing point of -4°C.[1]

    • Allow the pure product to crystallize while the impurities remain in the liquid phase.

    • Separate the crystallized solid from the liquid impurities. This can be done by filtration or decantation at a low temperature.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Diethylene Glycol + Allyl Chloroformate + Pyridine Reaction Esterification (20-50°C, 4-8h) Reactants->Reaction Crude Crude Product Reaction->Crude Distillation Vacuum Distillation (~160°C @ 4 mmHg) Crude->Distillation Primary Purification Crystallization Fractional Crystallization (-4°C) Distillation->Crystallization Pure Pure Product (>98% Purity) Crystallization->Pure Analysis Purity Analysis (FTIR, GC-MS) Pure->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Impure_Product Impure Final Product Incomplete_Reaction Incomplete Reaction Impure_Product->Incomplete_Reaction Side_Reactions Side Reactions (e.g., Polymerization) Impure_Product->Side_Reactions Hydrolysis Product Hydrolysis Impure_Product->Hydrolysis Inefficient_Purification Inefficient Purification Impure_Product->Inefficient_Purification Optimize_Time_Temp Optimize Reaction Time & Temperature Incomplete_Reaction->Optimize_Time_Temp Control_Temp Strict Temperature Control Side_Reactions->Control_Temp Anhydrous_Conditions Use Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Optimize_Distillation Optimize Vacuum Distillation Inefficient_Purification->Optimize_Distillation Add_Crystallization Add Fractional Crystallization Step Inefficient_Purification->Add_Crystallization

Caption: Troubleshooting logic for addressing impurities in the final product.

References

Technical Support Center: Optimizing Polymerization of Diallyl 2,2'-oxydiethyl dicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of Diallyl 2,2'-oxydiethyl dicarbonate, also widely known as Allyl Diglycol Carbonate (ADC) or CR-39.

Frequently Asked Questions (FAQs)

Q1: What are the common initiators used for the polymerization of this compound?

A1: The most common initiators for the free-radical polymerization of this compound are organic peroxides. Diisopropyl peroxydicarbonate (IPP) and benzoyl peroxide (BPO) are frequently used for thermal polymerization.[1][2] For UV-initiated polymerization, photoinitiators like 2-hydroxy-2-methyl-1-phenyl-1-propanone are effective.[3][4]

Q2: What is a typical curing temperature and time for thermal polymerization?

A2: A general polymerization schedule involves a long curing process of approximately 20 hours with a maximum temperature of 95°C.[2] However, the temperature can range from 28°C to 100°C, and the time can vary from 1 to 24 hours depending on the initiator type and concentration.[5]

Q3: Can this monomer be polymerized using UV light?

A3: Yes, UV photopolymerization is an efficient method for curing this compound.[3][4] This method offers advantages such as faster curing times and reduced risk of defects associated with the exothermic nature of thermal polymerization.[3]

Q4: Why is my polymer yellowing after curing?

A4: Yellowing of the polymer can be caused by several factors, including impurities in the monomer, excessive initiator concentration, or high curing temperatures. Trapped air bubbles during the molding process can also lead to discoloration.[6]

Q5: What is "degradative chain transfer" and how does it affect the polymerization?

A5: Degradative chain transfer is a common issue with allyl monomers where a growing polymer radical abstracts a hydrogen atom from a monomer molecule. This terminates the growing chain and forms a stable allyl radical, which is less reactive for re-initiation.[7] This process can lead to polymers with lower molecular weights.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Polymerization - Insufficient initiator concentration.- Low curing temperature or short curing time.- Presence of inhibitors in the monomer.- Increase the initiator concentration within the recommended range (e.g., 0.1-1.0 wt% for thermal polymerization).[5]- Optimize the curing profile by increasing the temperature or extending the curing time.[2][5]- Ensure the monomer is pure and free from inhibitors before use.
Cracking of the Polymer - The polymerization of allyl monomers is highly exothermic, leading to internal stress.[6]- High volume shrinkage (up to 14%) during polymerization.[6]- Implement a constant rate polymerization profile by gradually increasing the temperature to control heat evolution.[6]- Use a lower initial curing temperature and extend the overall curing time.[6]
Low Molecular Weight of the Polymer - Dominance of degradative chain transfer.[7]- While inherent to allyl monomers, optimizing initiator concentration and temperature can help. Lowering the polymerization temperature may reduce the rate of chain transfer relative to propagation.
Bubble Formation in the Polymer - Trapped air during mold filling.- Dissolved gases in the monomer being released during heating.- Degas the monomer under vacuum before adding the initiator and filling the mold.[4]- Carefully fill the mold to avoid entrapping air bubbles.
Poor Optical Properties (e.g., haze, low transmittance) - Incomplete polymerization.- Phase separation due to incompatible additives.- Surface imperfections from the mold.- Ensure complete conversion by optimizing curing conditions.[3]- If using additives, ensure they are fully dissolved and compatible with the monomer.- Use high-quality, clean molds with smooth surfaces.

Experimental Protocols

Protocol 1: Thermal Polymerization

This protocol describes a typical thermal polymerization of this compound using Diisopropyl peroxydicarbonate (IPP) as the initiator.

Materials:

  • This compound (ADC) monomer

  • Diisopropyl peroxydicarbonate (IPP) initiator

  • Glass mold

  • Programmable oven or water bath

Procedure:

  • Preparation: Ensure the ADC monomer is pure and free of inhibitors. The glass mold should be clean and dry.

  • Initiator Addition: Add the desired amount of IPP initiator to the ADC monomer. A typical concentration ranges from 0.1 to 1.0% by weight.[5] Mix thoroughly until the initiator is completely dissolved.

  • Mold Filling: Carefully pour the monomer-initiator mixture into the glass mold, avoiding the introduction of air bubbles.

  • Curing: Place the filled mold in a programmable oven or water bath. A typical curing cycle is a gradual temperature ramp up to a maximum of 95°C over a period of 20 hours.[2] For example, start at a lower temperature (e.g., 60°C) and gradually increase to the final temperature to control the exothermic reaction.[5]

  • Cooling and Demolding: After the curing cycle is complete, allow the mold to cool down slowly to room temperature to prevent thermal stress and cracking. Carefully demold the polymer.

Protocol 2: UV Photopolymerization

This protocol outlines the UV-initiated polymerization of this compound using a photoinitiator.

Materials:

  • This compound (ADC) monomer

  • 2-hydroxy-2-methyl-1-phenyl-1-propanone (photoinitiator)

  • UV-transparent mold (e.g., quartz or UV-transparent polymer)

  • UV curing chamber with a controlled intensity lamp

Procedure:

  • Preparation: Ensure the ADC monomer is pure. The UV-transparent mold must be clean.

  • Initiator Addition: Add the photoinitiator to the ADC monomer. An optimized concentration is 5 parts per hundred of the ADC (phr).[3][4] Mix thoroughly in a dark environment to prevent premature polymerization.

  • Degassing: Degas the mixture under vacuum (e.g., 0.09 MPa for 30 minutes) to remove any dissolved gases.[4]

  • Mold Filling: Carefully fill the UV-transparent mold with the degassed mixture.

  • UV Curing: Place the mold in a UV curing chamber. Irradiate with a UV lamp at a controlled intensity. Optimized conditions are an irradiation intensity of 12 mW/cm² for 25 minutes.[3][4]

  • Post-Curing (Optional): Depending on the application, a post-cure thermal treatment at a moderate temperature (e.g., 80-100°C) may be performed to enhance the polymer properties.

  • Demolding: After curing, remove the polymer from the mold.

Quantitative Data Summary

The following tables summarize the effect of different reaction conditions on the properties of poly(this compound).

Table 1: Effect of UV Initiator Concentration and Irradiation Time on Polymer Properties [1][3]

Initiator Conc. (phr)Irradiation Time (min)Double Bond Conversion Rate (%)Hardness (Shore D)Density (g/cm³)
420Stable after this concentration--
520---
52593.2MaximumMaximum
>525No significant increase--

Table 2: General Properties of Poly(this compound) (CR-39) [2][8]

PropertyValue
Refractive Index (nD)1.498 - 1.499
Abbe Number58 - 59
Density1.31 - 1.32 g/cm³
Continuous Use TemperatureUp to 100°C

Visualizations

Experimental_Workflow_Thermal_Polymerization cluster_prep Preparation cluster_process Process cluster_output Output Monomer ADC Monomer Mixing Mix Monomer and Initiator Monomer->Mixing Initiator IPP Initiator Initiator->Mixing Mold_Filling Fill Mold Mixing->Mold_Filling Curing Thermal Curing (Gradual Temp. Ramp) Mold_Filling->Curing Cooling Slow Cooling Curing->Cooling Demolding Demold Polymer Cooling->Demolding Final_Polymer Final Polymer Demolding->Final_Polymer

Caption: Workflow for Thermal Polymerization.

Troubleshooting_Logic cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Polymerization Issue Observed Incomplete_Cure Incomplete Cure Start->Incomplete_Cure Cracking Cracking Start->Cracking Bubbles Bubbles Start->Bubbles Low_Initiator Low Initiator/Time/Temp Incomplete_Cure->Low_Initiator Exotherm Exothermic Reaction Cracking->Exotherm Trapped_Air Trapped Air Bubbles->Trapped_Air Optimize_Conditions Optimize Conditions (Conc., Temp, Time) Low_Initiator->Optimize_Conditions Control_Heat Control Heat Evolution (Temp. Profile) Exotherm->Control_Heat Degas_Monomer Degas Monomer Trapped_Air->Degas_Monomer

Caption: Troubleshooting Logic Flowchart.

References

Preventing premature polymerization of "Diallyl 2,2'-oxydiethyl dicarbonate" during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diallyl 2,2'-oxydiethyl dicarbonate (CAS No. 142-22-3). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of this monomer during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization of this compound during storage?

A1: The primary cause of premature polymerization is the initiation of a free-radical chain reaction.[1] The allyl groups in the monomer are susceptible to reacting with free radicals, which can be generated by exposure to heat, light (UV radiation), or contaminants such as peroxides and oxidizing agents.[1][2][3] Once initiated, the polymerization is an exothermic process, meaning it releases heat, which can further accelerate the reaction rate, potentially leading to a hazardous runaway reaction.

Q2: What are the ideal storage conditions to prevent polymerization?

A2: To minimize the risk of premature polymerization, this compound should be stored in a cool, dry, and dark environment.[2] It is crucial to keep the monomer away from sources of ignition, heat, and direct sunlight. The storage area should be well-ventilated. The container should be tightly sealed to prevent exposure to oxygen, which can participate in the inhibition mechanism, and moisture, which can lead to hydrolysis of the dicarbonate.[1]

Q3: Are polymerization inhibitors necessary for the storage of this compound?

A3: Yes, the addition of a polymerization inhibitor is highly recommended for the safe storage of this compound. These inhibitors function by scavenging free radicals, which effectively terminates the polymerization chain reaction before it can propagate. Common inhibitors for acrylic and vinyl monomers include hydroquinone monomethyl ether (MEHQ) and phenothiazine.

Q4: How do I know if my this compound has started to polymerize?

A4: The initial signs of polymerization can be subtle. An increase in the viscosity of the liquid monomer is a key indicator. You may also observe the formation of gel-like particles or a hazy appearance. In more advanced stages, the monomer can solidify completely. Regular visual inspection and viscosity checks are recommended to monitor the stability of the stored monomer.

Q5: What should I do if I suspect that my this compound has begun to polymerize?

A5: If you suspect polymerization has started, it is crucial to handle the material with caution. Do not attempt to heat the container, as this will accelerate the reaction. If the container is bulging or warm to the touch, it may indicate a runaway polymerization. In such cases, evacuate the area and contact your institution's safety officer. For early-stage polymerization (e.g., a slight increase in viscosity), it is advisable to consult with a chemical safety expert to determine if the material can be safely used or needs to be disposed of.

Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing issues related to the premature polymerization of this compound.

Problem: Increased Viscosity or Gel Formation in Monomer

  • Possible Cause 1: Inadequate Storage Temperature.

    • Troubleshooting Step: Verify the storage temperature. The recommended temperature for similar diallyl carbonate monomers is 2-8°C. If the temperature has been elevated, the rate of polymerization will increase.

    • Solution: Relocate the monomer to a temperature-controlled storage unit that meets the recommended conditions. If significant polymerization has occurred, the monomer may not be usable.

  • Possible Cause 2: Depletion of Polymerization Inhibitor.

    • Troubleshooting Step: Inhibitors are consumed over time as they scavenge free radicals. The shelf life of the inhibited monomer is finite. Check the expiration date provided by the manufacturer.

    • Solution: If the monomer is past its recommended shelf life, it should be tested for stability before use. If the inhibitor has been depleted, it may be possible to add more inhibitor, but this should only be done by qualified personnel following a validated procedure. Otherwise, the monomer should be disposed of according to safety guidelines.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Accidental introduction of contaminants such as oxidizing agents, peroxides, or incompatible materials can initiate polymerization. Review handling procedures to identify potential sources of contamination.

    • Solution: Ensure that all equipment used to handle the monomer is clean and free of contaminants. Use dedicated equipment where possible. If contamination is suspected, the monomer should be treated as potentially unstable and disposed of.

  • Possible Cause 4: Exposure to Light or Air.

    • Troubleshooting Step: Exposure to UV light can generate free radicals. While oxygen is necessary for the function of some inhibitors like MEHQ, prolonged exposure to air in an uninhibited monomer can promote polymerization.

    • Solution: Store the monomer in an opaque or amber-colored container to protect it from light. Keep the container tightly sealed when not in use.

Data Presentation

Table 1: Recommended Storage and Handling Parameters for this compound

ParameterRecommended Value/ConditionNotes
Storage Temperature 2 - 8 °CBased on data for similar diallyl carbonate monomers.
Inhibitor Type Hydroquinone Monomethyl Ether (MEHQ) or PhenothiazineCommon and effective inhibitors for allyl monomers.
Inhibitor Concentration 10 - 250 ppmTypical concentration range. Refer to the manufacturer's certificate of analysis for the specific concentration in your batch.
Shelf Life Data not available; dependent on storage conditions and inhibitor concentration.Regular monitoring of viscosity is recommended.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, peroxides.Avoid contact with these materials to prevent initiation of polymerization.

Experimental Protocols

Protocol 1: Detection of Premature Polymerization by Viscosity Measurement

Objective: To qualitatively and semi-quantitatively assess the extent of premature polymerization in a sample of this compound by measuring its viscosity.

Materials:

  • This compound sample

  • Calibrated viscometer (e.g., Ubbelohde or Cannon-Fenske capillary viscometer, or a rotational viscometer)

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • Cleaning solvents (e.g., acetone, isopropanol)

  • Nitrogen gas (optional, for drying)

Methodology:

  • Viscometer Preparation: Thoroughly clean the viscometer with an appropriate solvent and dry it completely. A stream of clean, dry nitrogen can be used for drying.

  • Sample Preparation: Allow the this compound sample to equilibrate to the temperature of the water bath. This is typically done at a standard temperature, such as 25°C.

  • Loading the Viscometer: Carefully load the specified volume of the monomer into the viscometer using a pipette.

  • Temperature Equilibration: Place the loaded viscometer in the constant temperature water bath and allow it to equilibrate for at least 15-20 minutes.

  • Measurement:

    • Capillary Viscometer: Using a pipette bulb, draw the liquid up through the capillary tube to above the upper timing mark. Release the suction and simultaneously start the stopwatch as the meniscus of the liquid passes the upper timing mark. Stop the stopwatch as the meniscus passes the lower timing mark.

    • Rotational Viscometer: Follow the manufacturer's instructions for your specific model. This will typically involve selecting an appropriate spindle and rotational speed to obtain a torque reading within the recommended range.

  • Data Recording: Record the efflux time (for capillary viscometers) or the viscosity reading (for rotational viscometers). Repeat the measurement at least two more times to ensure reproducibility.

  • Interpretation of Results:

    • Compare the measured viscosity to the manufacturer's specification for the pure, unpolymerized monomer.

    • A significant increase in viscosity compared to the specification or a previously measured baseline for a fresh sample indicates the presence of oligomers and the onset of polymerization.

    • Track the viscosity of a stored batch over time. A gradual increase in viscosity is a sign of slow polymerization and inhibitor depletion.

Mandatory Visualization

G start Suspected Premature Polymerization check_visual Visual Inspection: - Increased viscosity? - Gel particles? - Hazy appearance? start->check_visual check_temp Check Storage Conditions: - Temperature > 8°C? - Exposed to light/heat? check_visual->check_temp Yes end_ok Monomer is Stable. Continue to Monitor. check_visual->end_ok No check_age Check Age & Inhibitor: - Past shelf life? - Low inhibitor level? check_temp->check_age No action_correct_storage Correct Storage Conditions: - Move to 2-8°C, dark location check_temp->action_correct_storage Yes action_test_viscosity Perform Viscosity Test (Protocol 1) check_age->action_test_viscosity Yes check_age->action_test_viscosity Unsure action_correct_storage->action_test_viscosity result_viscosity Viscosity Significantly Increased? action_test_viscosity->result_viscosity action_quarantine Quarantine Material. Consult Safety Officer. result_viscosity->action_quarantine Yes action_use_cautiously Consider Use with Caution. Re-test before each use. result_viscosity->action_use_cautiously Slight Increase result_viscosity->end_ok No action_dispose Dispose of Material per Safety Guidelines action_quarantine->action_dispose

Caption: Troubleshooting workflow for suspected premature polymerization.

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition I Initiator (I) (e.g., Peroxide, UV) R Free Radical (R•) I->R Decomposition M Monomer (M) Diallyl 2,2'-oxydiethyl dicarbonate RM Monomer Radical (RM•) R->RM Attack on Allyl Group RMM Growing Polymer Chain (RM2•) RM->RMM + M RMM:e->RMM:e + n(M) Inh Inhibitor (Inh-H) (e.g., MEHQ) Inh_rad Stable Inhibitor Radical (Inh•) Inh->Inh_rad Radical Scavenging Inactive Inactive Product Inh_rad->Inactive RM_inh Monomer Radical (RM•) RM_inh->Inh_rad Radical Scavenging

Caption: Free-radical polymerization and inhibition mechanism.

References

Troubleshooting yellowing in "Diallyl 2,2'-oxydiethyl dicarbonate" based polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of yellowing in polymers based on "Diallyl 2,2'-oxydiethyl dicarbonate," also known as allyl diglycol carbonate (ADC).

Part 1: Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why are its polymers popular?

A: this compound (also called allyl diglycol carbonate or ADC) is a monomer used to produce a specific type of polymer resin.[1] Its chemical structure contains two reactive allyl groups, making it ideal for free-radical polymerization.[1] The resulting polymers are renowned for their exceptional optical clarity, lightweight nature, high strength, and resistance to wear and corrosion, making them a superior alternative to traditional organic glass for applications like high-quality optical lenses.[1]

Q2: What are the primary causes of yellowing in my "this compound" based polymer?

A: Polymer yellowing is a macroscopic color change that occurs due to molecular-level alterations.[2] The main causes are:

  • Photo-oxidation: The combined action of ultraviolet (UV) light and oxygen is the most significant factor in the weathering of plastics.[3] UV radiation has enough energy to break the polymer's chemical bonds, creating free radicals that initiate degradation.[4][5]

  • Thermal Oxidation: High temperatures, especially during processing like extrusion or injection molding, can cause the polymer to degrade in the presence of oxygen.[6][7] This process is accelerated by heat, with the reaction rate potentially doubling for every 10°C increase.[8]

  • Impurities and Additives: Impurities in the monomer or catalyst residues from polymerization can accelerate the degradation process.[3][6] Additionally, some additives, like certain antioxidants or flame retardants, can undergo chemical changes and cause yellowing.[9]

  • Environmental Factors: Exposure to atmospheric pollutants, such as oxides of nitrogen (NOx), can react with additives in the polymer and cause a yellowish tinge.[6]

Q3: Can the "this compound" monomer itself be a source of yellow color?

A: Yes, the monomer itself is described as a colorless or pale yellow liquid at room temperature.[10] If the starting monomer has a noticeable yellow tint, it may indicate the presence of impurities from its synthesis or degradation during storage. Using a purer, colorless monomer is a critical first step in producing a clear, non-yellowed polymer.

Q4: How can I prevent or minimize yellowing during the polymerization and processing stages?

A: Preventing yellowing starts with controlling the experimental conditions:

  • Temperature Control: Avoid excessive temperatures or prolonged heating times during polymerization and subsequent processing.[2] High temperatures accelerate thermal-oxidative degradation.[7]

  • Atmosphere Control: Where possible, conduct polymerization and high-temperature processing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[11]

  • Monomer Purity: Start with a high-purity, colorless monomer to eliminate potential impurities that can initiate degradation.

  • Proper Drying: For resins that may absorb moisture, drying at a lower temperature, potentially under vacuum, can prevent both hydrolytic and thermal degradation.[12]

Q5: What types of additives are effective in preventing yellowing?

A: Several types of additives can be incorporated into the polymer formulation to inhibit yellowing:

  • UV Stabilizers: These are essential for products exposed to sunlight. They include UV absorbers (e.g., benzophenones, benzotriazoles), which convert UV radiation into heat, and Hindered Amine Light Stabilizers (HALS), which scavenge free radicals.[6][13][14]

  • Antioxidants: These are added to prevent thermo-oxidative degradation during high-temperature processing.[6] A combination of primary (hindered phenols) and secondary (phosphites) antioxidants is often effective.[11]

  • Anti-yellowing Agents: These are specialized additives, some of which are designed to neutralize nitrogen oxides (NOx) that can cause discoloration, particularly during storage in warehouses.[15][16]

Q6: My polymer part turned yellow during storage in a warehouse. What is the likely cause?

A: This phenomenon is often referred to as "warehouse yellowing" or "gas fading."[6] It is commonly caused by the reaction of atmospheric pollutants, particularly oxides of nitrogen (NOx) from sources like gas-powered forklifts or external pollution, with phenolic antioxidants present in the polymer or its packaging materials.[6] This reaction can produce yellow-colored compounds.

Q7: How can my lab analytically determine the specific cause of yellowing in a polymer sample?

A: A comprehensive analysis involves several techniques to identify the degradation mechanism:

  • Fourier Transform Infrared (FTIR) Spectroscopy: This is a primary tool for detecting chemical changes, such as the formation of carbonyl groups (C=O), which are a hallmark of oxidative degradation.[17]

  • UV-Visible (UV-Vis) Spectroscopy: This technique can identify and quantify the formation of chromophores—the molecules responsible for the yellow color.[17]

  • Gel Permeation / Size Exclusion Chromatography (GPC/SEC): This is used to measure the polymer's molecular weight. A decrease in molecular weight indicates that chain scission (breaking of polymer chains) has occurred.[17]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) can assess the thermal stability of the polymer, while Differential Scanning Calorimetry (DSC) can detect changes in thermal properties like the glass transition temperature, which can be altered by degradation.[17][18]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving yellowing issues in your experiments.

Visual Troubleshooting Workflow

The diagram below illustrates a logical workflow for troubleshooting yellowing issues.

TroubleshootingWorkflow Start Yellowing Observed in Polymer When When did yellowing occur? Start->When DuringPoly During Polymerization / Curing When->DuringPoly Polymerization DuringProc During Post-Processing (e.g., molding, annealing) When->DuringProc Processing DuringUse During Storage / End-Use When->DuringUse Storage/Use CausePoly1 Potential Cause: Monomer Impurity or Color DuringPoly->CausePoly1 CausePoly2 Potential Cause: Excessive Temperature or Time DuringPoly->CausePoly2 CausePoly3 Potential Cause: Initiator/Catalyst Issues DuringPoly->CausePoly3 CauseProc1 Potential Cause: Thermal Degradation DuringProc->CauseProc1 CauseProc2 Potential Cause: Reaction with Additives DuringProc->CauseProc2 CauseUse1 Potential Cause: UV (Photo-oxidation) DuringUse->CauseUse1 CauseUse2 Potential Cause: Environmental Pollutants (NOx) DuringUse->CauseUse2 CauseUse3 Potential Cause: Contact with Chemicals DuringUse->CauseUse3 SolPoly1 Use high-purity, colorless monomer. Filter monomer if necessary. CausePoly1->SolPoly1 SolPoly2 Optimize curing profile. Lower temperature, shorten time. CausePoly2->SolPoly2 SolPoly3 Check initiator concentration. Ensure no metallic impurities. CausePoly3->SolPoly3 SolProc1 Lower processing temperature. Add antioxidants (e.g., phosphites). CauseProc1->SolProc1 SolProc2 Review additive compatibility. Use non-coloring stabilizers. CauseProc2->SolProc2 SolUse1 Incorporate UV stabilizers (HALS, UVAs) into the formulation. CauseUse1->SolUse1 SolUse2 Add anti-yellowing agents. Improve storage conditions. CauseUse2->SolUse2 SolUse3 Verify chemical compatibility of the polymer in its end environment. CauseUse3->SolUse3 Solution Solution

Caption: A step-by-step workflow to diagnose the source of polymer yellowing.

General Degradation Pathway Leading to Yellowing

Understanding the chemical mechanism is key to prevention. The diagram below outlines the general steps of oxidative degradation.

DegradationPathway Polymer Polymer Chain (P-H) Radical Polymer Radical (P•) Polymer->Radical Energy (UV, Heat) Initiation Initiation Peroxy Peroxy Radical (POO•) Radical->Peroxy + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide + P-H (chain reaction) Propagation Propagation Breakdown Chain Scission, Cross-linking, Byproducts Hydroperoxide->Breakdown Unstable, decomposes with heat or light Chromophores Formation of Chromophores (e.g., C=O, conjugated C=C) Breakdown->Chromophores Yellowing Yellowing & Property Loss Chromophores->Yellowing

Caption: The chemical pathway from initiation to yellowing in polymers.

Part 3: Key Experimental Protocols

Protocol 1: Accelerated UV Weathering Test

  • Objective: To simulate the long-term effects of sunlight exposure in a controlled, accelerated manner.

  • Apparatus: UV weathering chamber (e.g., QUV).

  • Methodology:

    • Prepare standardized polymer samples (e.g., 50mm x 75mm plaques).

    • Place samples in the weathering chamber.

    • Set the test cycle. A common cycle for plastics is 8 hours of UV exposure at 60°C followed by 4 hours of condensation (darkness) at 50°C. Use UVA-340 lamps to simulate sunlight.

    • Remove samples at predetermined intervals (e.g., 100, 250, 500, 1000 hours).

    • For each interval, measure the change in color using a spectrophotometer (see Protocol 4) and assess physical properties (e.g., brittleness, surface cracking).

Protocol 2: Spectroscopic Analysis for Degradation (FTIR)

  • Objective: To identify the chemical functional groups formed during degradation.

  • Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Methodology:

    • Obtain a baseline FTIR spectrum of an un-aged, non-yellowed polymer sample.

    • Place the yellowed polymer sample directly on the ATR crystal.

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • Analyze the resulting spectrum, looking specifically for the appearance or increase of a peak in the carbonyl (C=O) region, typically around 1700-1750 cm⁻¹. The growth of this peak is a strong indicator of oxidative degradation.

Protocol 3: Quantifying Yellowing (Yellowness Index)

  • Objective: To obtain a quantitative measure of the polymer's yellowing.

  • Apparatus: Spectrophotometer or colorimeter.

  • Methodology:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the color of the polymer sample. The instrument will provide tristimulus values (X, Y, Z).

    • Calculate the Yellowness Index (YI) using a standard equation, most commonly ASTM E313:

      • YI = 100 * (Cₓ * X - C₂ * Z) / Y

      • Where Cₓ and C₂ are coefficients dependent on the illuminant and observer (for Illuminant C/2° observer, Cₓ = 1.2769, C₂ = 1.0592).

    • Compare the YI of the yellowed sample to a non-degraded control sample. A higher YI value indicates more severe yellowing.

Part 4: Data Presentation

Table 1: Common Causes of Yellowing and Their Indicators

CauseStage of OccurrenceKey IndicatorsRecommended Analytical Technique
Thermal Oxidation Processing, CuringHigh processing temperatures; long residence times; smell of degradation.FTIR (carbonyl formation), GPC (molecular weight drop), TGA (stability check).
Photo-oxidation Storage, End-UseExposure to sunlight or artificial UV sources; surface-level yellowing.UV-Vis (chromophore analysis), FTIR (surface ATR), Yellowness Index.
Monomer Impurity PolymerizationYellowing present immediately after polymerization; inconsistent results between batches.HPLC or GC-MS on the monomer to check purity.
"Gas Fading" (NOx) StorageYellowing appears during storage in warehouses; may be inconsistent across a surface.Analysis of additives; environmental monitoring for NOx.
Additive Interaction Processing, CuringIncompatible additives used; color change upon mixing or heating.DSC (to check for unexpected reactions), review of additive datasheets.

Table 2: Recommended Stabilizer Classes for "this compound" Polymers

Stabilizer ClassFunctionTypical Use CaseExample Chemical Families
Hindered Phenols Primary Antioxidant (Radical Scavenger)Prevents thermal degradation during high-temperature processing.Butylated hydroxytoluene (BHT) derivatives
Phosphites Secondary Antioxidant (Peroxide Decomposer)Works synergistically with primary antioxidants during processing.Tris(2,4-di-tert-butylphenyl)phosphite
UV Absorbers (UVA) Light StabilizerProtects the bulk of the material from UV damage. Essential for outdoor use.Benzotriazoles, Benzophenones
Hindered Amine Light Stabilizers (HALS) Light Stabilizer (Radical Scavenger)Provides long-term UV protection, highly efficient at the surface. Regenerative cycle.Tetramethylpiperidine derivatives

References

Controlling the molecular weight of poly("Diallyl 2,2'-oxydiethyl dicarbonate")

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for controlling the molecular weight of poly("Diallyl 2,2'-oxydiethyl dicarbonate"), also known as allyl diglycol carbonate (ADC).

Frequently Asked Questions (FAQs)

Q1: What is poly("this compound")?

A1: Poly("this compound") is a thermoset polymer formed from the polymerization of the monomer this compound (CAS No. 142-22-3).[1][2][3] Due to its resulting properties, such as high optical clarity and durability, it is widely used in the manufacturing of optical lenses and other transparent materials.[2][4] The polymer is commonly known by the trade name CR-39®.[4]

Q2: Why is controlling the molecular weight of this polymer important?

A2: Controlling the molecular weight and the resulting network formation is crucial for tailoring the final properties of the material. Key characteristics such as hardness, thermal stability, solvent resistance, and optical clarity are directly influenced by the polymer chain length and crosslink density.[1][4] For specialized applications, including in drug development as a component of a medical device, precise control of these properties is essential for performance and reproducibility.

Q3: What is the primary method for its polymerization?

A3: The primary method for polymerizing this compound is free-radical polymerization.[1][4] This process is typically initiated by the thermal decomposition of peroxide initiators, such as benzoyl peroxide (BPO) or diisopropyl peroxydicarbonate (IPP).[1][5] The polymerization involves the reaction of the two allyl groups on each monomer, leading to a highly cross-linked three-dimensional network.[4]

Q4: What are the main challenges in controlling the molecular weight of allyl monomers?

A4: A primary challenge with allyl monomers like this compound is their high propensity for degradative chain transfer.[4] In this process, a growing polymer radical abstracts a hydrogen atom from an unreacted monomer's allyl group. This terminates the growing chain and creates a very stable, less reactive allyl radical, which is slow to initiate a new chain. This phenomenon inherently leads to the formation of shorter polymer chains and lower molecular weights compared to the polymerization of vinyl monomers.[4]

Q5: What are the key experimental parameters that influence the final molecular weight?

A5: The molecular weight of poly("this compound") can be controlled by manipulating several key parameters:

  • Initiator Concentration: Higher initiator concentrations generate more free radicals, leading to a greater number of polymer chains that are initiated simultaneously, resulting in a lower average molecular weight.[6]

  • Chain Transfer Agents (CTAs): The deliberate addition of a CTA is an effective method to regulate molecular weight.[1][7][8]

  • Reaction Temperature: Temperature affects the decomposition rate of the initiator and the rates of propagation and transfer reactions, thereby influencing the final molecular weight.

  • Monomer Purity: Impurities can act as inhibitors or uncontrolled chain transfer agents, leading to poor reproducibility and variations in molecular weight.[9]

  • Solvent Choice: If polymerization is conducted in a solution, the solvent can participate in chain transfer, affecting the polymer's molecular weight.[7]

Troubleshooting Guide

Problem: The molecular weight of my polymer is consistently too high.

  • Possible Cause: The concentration of the free radical initiator is too low, leading to fewer polymer chains being initiated.

  • Solution: Increase the molar ratio of the initiator relative to the monomer. This will generate more initial radicals, leading to the formation of more, but shorter, polymer chains.[6]

  • Possible Cause: Absence of a chain transfer agent (CTA).

  • Solution: Introduce a chain transfer agent into the polymerization system.[1] Thiols, such as dodecyl mercaptan, are commonly used CTAs that can effectively lower the molecular weight.[6][] The concentration of the CTA can be adjusted to target a specific molecular weight range.

  • Possible Cause: The reaction temperature is too low.

  • Solution: Increase the polymerization temperature. A higher temperature will increase the rate of initiator decomposition, leading to a higher concentration of radicals and, consequently, a lower molecular weight.

Problem: The molecular weight of my polymer is consistently too low.

  • Possible Cause: The concentration of the initiator is too high.

  • Solution: Decrease the molar ratio of the initiator relative to the monomer. Fewer initial radicals will result in the growth of longer polymer chains.

  • Possible Cause: Presence of impurities in the monomer or solvent that are acting as chain transfer agents.

  • Solution: Purify the monomer and solvent before the reaction. Techniques such as distillation or passing through a column of activated alumina can remove inhibiting or transferring impurities.

  • Possible Cause: The concentration of the added Chain Transfer Agent (CTA) is too high.

  • Solution: Reduce the concentration of the CTA or select a CTA with a lower chain transfer constant.

Problem: My polymerization results are not reproducible, and the molecular weight varies significantly between batches.

  • Possible Cause: Inconsistent monomer purity.

  • Solution: Ensure the monomer is from the same batch or is purified to the same standard before each experiment. Impurities can drastically affect polymerization kinetics.[9]

  • Possible Cause: Inaccurate measurement of initiator or chain transfer agent.

  • Solution: Use precise gravimetric or volumetric techniques to measure all reactants. Small variations in the concentration of the initiator or CTA can lead to significant differences in the final molecular weight.

  • Possible Cause: Oxygen contamination.

  • Solution: Oxygen is a potent inhibitor of free-radical polymerization. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing the reaction mixture before initiating polymerization.

Problem: The polydispersity index (PDI) of my polymer is too broad.

  • Possible Cause: Inherent kinetics of conventional free-radical polymerization, including the effects of degradative chain transfer.

  • Solution: For superior control over molecular weight and to achieve a narrower molecular weight distribution (lower PDI), consider using controlled or living radical polymerization (CRP) techniques.[11][12] Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be adapted for allyl monomers and provide significantly better control.[13]

Data Presentation

Table 1: Illustrative Effect of Initiator (BPO) Concentration on Molecular Weight (Mn)

Experiment Monomer:Initiator Molar Ratio Number-Average Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI)
1 1000:1 15,000 2.8
2 500:1 8,000 2.5
3 250:1 4,500 2.3

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Illustrative Effect of Chain Transfer Agent (DDM) on Molecular Weight (Mn)

Experiment Monomer:CTA Molar Ratio Number-Average Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI)
1 (Control) No CTA 15,000 2.8
2 200:1 7,500 2.4
3 100:1 4,000 2.2

Note: Data are hypothetical and for illustrative purposes only. DDM = Dodecyl Mercaptan.

Experimental Protocols

Protocol 1: General Free-Radical Polymerization

  • Materials: this compound monomer, Benzoyl Peroxide (BPO) initiator.

  • Monomer Purification: Pass the monomer through a short column of basic alumina to remove any acidic impurities and inhibitors.

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, add the purified monomer.

  • Initiator Addition: Add the desired amount of BPO initiator to the monomer. For example, a 500:1 molar ratio of monomer to initiator.

  • Degassing: Seal the vessel and degas the mixture by bubbling dry nitrogen through it for 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the reaction vessel in an oil bath preheated to 70-80°C. Maintain the temperature and stirring for the desired reaction time (e.g., 24-48 hours), or until the desired conversion is reached. The mixture will become increasingly viscous.

  • Work-up: Cool the reaction to room temperature. Dissolve the polymer in a suitable solvent (e.g., acetone or THF). Precipitate the polymer by slowly adding the solution to a non-solvent like cold methanol.

  • Purification & Drying: Filter the precipitated polymer and wash it with fresh non-solvent. Dry the polymer under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector.

  • Columns: Use a set of columns appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: Use a suitable solvent, such as Tetrahydrofuran (THF), as the mobile phase.

  • Calibration: Create a calibration curve using a series of narrow-PDI polystyrene standards of known molecular weights.

  • Sample Preparation: Prepare a dilute solution of the synthesized polymer in the mobile phase (e.g., 1-2 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the GPC system. The retention time of the polymer is used to determine its molecular weight relative to the polystyrene calibration curve. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated by the system's software.[14]

Visualizations

TroubleshootingWorkflow cluster_high Problem: Molecular Weight Too High cluster_low Problem: Molecular Weight Too Low start Unexpected Molecular Weight Observed high_mw Mw is Too High start->high_mw Check if High low_mw Mw is Too Low start->low_mw Check if Low cause_h1 Initiator concentration too low? high_mw->cause_h1 cause_h2 No Chain Transfer Agent (CTA) used? high_mw->cause_h2 cause_h3 Reaction temperature too low? high_mw->cause_h3 solution_h1 Increase initiator concentration cause_h1->solution_h1 solution_h2 Add a suitable CTA cause_h2->solution_h2 solution_h3 Increase reaction temperature cause_h3->solution_h3 cause_l1 Initiator concentration too high? low_mw->cause_l1 cause_l2 Impurities in monomer/solvent? low_mw->cause_l2 cause_l3 CTA concentration too high? low_mw->cause_l3 solution_l1 Decrease initiator concentration cause_l1->solution_l1 solution_l2 Purify monomer and solvent cause_l2->solution_l2 solution_l3 Reduce CTA concentration cause_l3->solution_l3

Caption: Troubleshooting workflow for addressing common molecular weight control issues.

CTA_Mechanism cluster_propagation Chain Propagation cluster_transfer Chain Transfer Reaction cluster_reinitiation Re-initiation P_radical P_n• (Growing Polymer Chain) Monomer M (Monomer) P_radical->Monomer + M P_radical_2 P_n• Monomer->P_radical P_{n+1}• CTA R-SH (Chain Transfer Agent) P_terminated P_n-H (Terminated Polymer) CTA->P_terminated New_radical R-S• (New Radical) CTA->New_radical New_radical_2 R-S• P_radical_2->CTA + R-SH Monomer_2 M (Monomer) New_radical_2->Monomer_2 + M New_chain R-S-M• (New Growing Chain) Monomer_2->New_chain

Caption: Mechanism of a chain transfer agent (CTA) in free-radical polymerization.

ExperimentalWorkflow A Monomer Purification (e.g., Alumina Column) B Reaction Setup (Add Monomer, Initiator, CTA to Vessel) A->B C Degassing (Inert Gas Purge, e.g., N2) B->C D Polymerization (Controlled Temperature & Stirring) C->D E Reaction Quench (Cooling / Inhibitor Addition) D->E F Polymer Precipitation & Washing (e.g., in Methanol) E->F G Drying (Vacuum Oven) F->G H Characterization (e.g., GPC for Mw/PDI) G->H

References

Technical Support Center: Synthesis of Diallyl 2,2'-oxydiethyl dicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diallyl 2,2'-oxydiethyl dicarbonate, with a focus on reducing solvent waste.

Frequently Asked Questions (FAQs)

Q1: What is the conventional method for synthesizing this compound, and what are its main drawbacks regarding solvent waste?

A1: The conventional industrial synthesis involves the reaction of diethylene glycol with allyl chloroformate. This process often employs a base, such as pyridine, which acts as both a catalyst and a scavenger for the hydrochloric acid byproduct. The reaction is typically conducted in a solvent to manage reaction temperature and viscosity. The primary drawback is the significant volume of solvent used, which contributes to the generation of hazardous waste and increases purification costs.

Q2: What are the primary green chemistry approaches to reduce solvent waste in this synthesis?

A2: The main green chemistry strategies focus on either eliminating the solvent entirely or replacing it with a more environmentally benign alternative. Two promising solvent-free approaches are:

  • Transesterification: This method avoids the use of toxic reagents like allyl chloroformate by reacting diethylene glycol directly with diallyl carbonate.

  • Mechanochemistry: This technique uses mechanical force, such as ball milling, to drive the reaction between starting materials in the absence of a solvent.[1][2]

Q3: Can this compound be synthesized without any solvent?

A3: Yes, solvent-free synthesis is achievable through methods like transesterification and mechanochemistry.[1][2] A patented method describes the solvent-free transesterification of diethylene glycol with diallyl carbonate using a catalyst. Mechanochemical methods, which are inherently solvent-free, have also been successfully applied to the synthesis of various organic carbonates.

Q4: What are the main challenges encountered when switching to a solvent-free synthesis?

A4: Common challenges in solvent-free synthesis include:

  • Increased Viscosity: The absence of a solvent can lead to a highly viscous reaction mixture, which can impede proper mixing and heat transfer.

  • Reaction Rate: The reaction rate may be slower due to reduced molecular mobility.

  • Purification: Separating the product from unreacted starting materials and catalysts can be more challenging without the use of solvents for extraction or chromatography.

  • Heat Management: Exothermic reactions can be difficult to control without a solvent to act as a heat sink.

Troubleshooting Guides

Issue 1: High Viscosity of the Reaction Mixture in Solvent-Free Synthesis
Symptom Possible Cause Suggested Solution
Stirring is difficult or stops completely.The product and reactants form a thick, semi-solid paste.1. Increase Temperature: Gently increase the reaction temperature to decrease the viscosity of the mixture. Monitor for any potential side reactions or product degradation.2. Liquid-Assisted Grinding (LAG): In mechanochemical synthesis, add a very small amount of a non-reactive liquid to act as a lubricant. 3. Mechanical Agitation: For batch reactions, ensure you are using a robust mechanical stirrer capable of handling high-viscosity media.
Inconsistent product yield or purity.Poor mixing leads to localized "hot spots" or incomplete reaction.1. Improve Agitation: Switch to a more powerful overhead stirrer or consider a different reactor design that ensures thorough mixing.2. Staged Reagent Addition: Add one of the reactants slowly over time to control the reaction rate and viscosity buildup.
Issue 2: Low Yield in Solvent-Free Transesterification
Symptom Possible Cause Suggested Solution
The reaction does not go to completion, even after extended reaction times.The transesterification equilibrium is not being driven towards the product side.1. Removal of Byproduct: If the transesterification reaction produces a volatile byproduct (e.g., a low-boiling alcohol), apply a vacuum to remove it from the reaction mixture and shift the equilibrium.2. Catalyst Deactivation: The catalyst may have become deactivated. Consider adding fresh catalyst or using a more robust catalyst.3. Stoichiometry: Use a molar excess of the more volatile reactant (e.g., diallyl carbonate) to drive the reaction forward.
Issue 3: Difficulty in Product Purification after Solvent-Free Synthesis
Symptom Possible Cause Suggested Solution
The crude product is a viscous liquid that is difficult to handle.The absence of a solvent makes traditional purification methods like column chromatography challenging.1. Vacuum Distillation: If the product is thermally stable and has a significantly different boiling point from the starting materials, vacuum distillation is an effective purification method.2. Trituration: Wash the crude product with a solvent in which the desired product is insoluble, but the impurities are soluble.[3] 3. Solvent-Minimal Chromatography: Dissolve the crude product in a minimal amount of a suitable solvent and perform flash column chromatography.
The product is contaminated with the catalyst.The catalyst is soluble in the product or is a fine powder that is difficult to filter.1. Catalyst Selection: Choose a heterogeneous catalyst that can be easily filtered off after the reaction.2. Washing: If the catalyst is soluble in a specific solvent in which the product is not, wash the crude product with that solvent.

Data Presentation

The following table provides a comparative analysis of a conventional solvent-based synthesis of a generic dicarbonate versus a solvent-free mechanochemical approach. The data is illustrative and highlights the potential for significant waste reduction.

ParameterConventional Solvent-Based SynthesisSolvent-Free Mechanochemical Synthesis
Solvent Volume 500 mL / mole of product0 mL / mole of product
Reaction Time 6 - 12 hours1 - 2 hours
Energy Consumption High (for heating and solvent recovery)Low (short reaction time)
Yield ~85%~95%
E-Factor *~15-20< 1

*E-Factor (Environmental Factor) = Total Waste (kg) / Product (kg). A lower E-factor indicates a greener process.

Experimental Protocols

Protocol 1: Solvent-Free Transesterification Synthesis of this compound

This protocol is adapted from a patented method for the solvent-free synthesis of diallyl diethylene glycol carbonate.

Materials:

  • Diethylene glycol

  • Diallyl carbonate

  • Heterogeneous acid catalyst (e.g., Amberlyst-15)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a distillation head, add diethylene glycol and a molar excess of diallyl carbonate.

  • Add the heterogeneous acid catalyst (e.g., 5% by weight of the total reactants).

  • Heat the mixture with vigorous stirring to a temperature of 120-140°C.

  • The reaction will produce allyl alcohol as a byproduct, which can be removed by distillation to drive the reaction to completion.

  • Monitor the reaction progress by analyzing the composition of the distillate.

  • Once the reaction is complete (no more allyl alcohol is distilled), cool the mixture to room temperature.

  • Remove the catalyst by filtration.

  • The remaining liquid is the crude this compound, which can be further purified by vacuum distillation.

Protocol 2: Mechanochemical Synthesis of this compound (Proposed)

This proposed protocol is based on general procedures for mechanochemical synthesis of carbonates.

Materials:

  • Diethylene glycol

  • Allyl chloroformate

  • Solid base (e.g., potassium carbonate)

  • Milling balls (e.g., stainless steel or zirconia)

  • Planetary ball mill or shaker mill

Procedure:

  • In a milling jar, add equimolar amounts of diethylene glycol and potassium carbonate.

  • Add the milling balls to the jar. The ball-to-sample mass ratio should be optimized, but a starting point of 10:1 is common.

  • Seal the milling jar and place it in the ball mill.

  • Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a short period (e.g., 10-15 minutes) to activate the reactants.

  • Carefully open the jar and add two equivalents of allyl chloroformate.

  • Seal the jar and continue milling for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by NMR or IR spectroscopy).

  • After the reaction is complete, the solid byproduct (potassium chloride) can be removed by dissolving the mixture in a minimal amount of a suitable organic solvent and filtering.

  • The solvent can then be removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Mandatory Visualization

Solvent_Reduction_Workflow Decision Workflow for Reducing Solvent Waste start Start: Synthesize this compound assess_current Assess Current Synthesis Method start->assess_current is_solvent_based Is the current method solvent-based? assess_current->is_solvent_based explore_alternatives Explore Solvent Reduction Strategies is_solvent_based->explore_alternatives Yes end End: Greener Synthesis Achieved is_solvent_based->end No solvent_free Solvent-Free Synthesis explore_alternatives->solvent_free alternative_solvent Alternative Solvents explore_alternatives->alternative_solvent mechanochemistry Mechanochemistry (Ball Milling) solvent_free->mechanochemistry transesterification Solvent-Free Transesterification solvent_free->transesterification implement Implement Chosen Strategy mechanochemistry->implement transesterification->implement green_solvents Use Greener Solvents (e.g., DMC) alternative_solvent->green_solvents reduce_volume Reduce Solvent Volume alternative_solvent->reduce_volume green_solvents->implement reduce_volume->implement troubleshoot Troubleshoot Issues (e.g., viscosity, yield) implement->troubleshoot optimize Optimize Reaction Conditions troubleshoot->optimize Issues Encountered troubleshoot->end No Issues optimize->implement

Caption: Decision workflow for selecting and implementing a solvent reduction strategy.

Troubleshooting_Workflow Troubleshooting Workflow for Solvent-Free Synthesis start Start: Low Yield or Impure Product in Solvent-Free Synthesis check_mixing Is the reaction mixture mixing properly? start->check_mixing increase_agitation Increase agitation/milling intensity check_mixing->increase_agitation No check_temp Is the reaction temperature optimal? check_mixing->check_temp Yes re_evaluate Re-evaluate reaction conditions increase_agitation->re_evaluate adjust_temp Adjust temperature check_temp->adjust_temp No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes adjust_temp->re_evaluate replace_catalyst Use fresh or different catalyst check_catalyst->replace_catalyst No check_purification Is the purification method appropriate? check_catalyst->check_purification Yes replace_catalyst->re_evaluate alt_purification Try alternative purification (e.g., vacuum distillation, trituration) check_purification->alt_purification No end End: Improved Synthesis check_purification->end Yes alt_purification->re_evaluate re_evaluate->start

Caption: A logical workflow for troubleshooting common issues in solvent-free synthesis.

References

Addressing incomplete conversion in "Diallyl 2,2'-oxydiethyl dicarbonate" polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the polymerization of Diallyl 2,2'-oxydiethyl dicarbonate, with a focus on overcoming incomplete monomer conversion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as diethylene glycol bis(allyl carbonate), is a monomer used in the production of a polymer resin.[1][2] This polymer is notable for its excellent optical clarity, light weight, high strength, and resistance to abrasion and corrosion.[1][2] Consequently, it is a key component in the manufacturing of high-quality optical lenses, serving as a superior alternative to conventional organic glass.[1][2]

Q2: What is the primary cause of incomplete conversion in the polymerization of this compound?

A2: A principal cause for low conversion in the polymerization of allyl compounds is "degradative chain transfer" to the monomer.[3] This process terminates the growing polymer chain, leading to the formation of low-molecular-weight polymers and leaving a significant amount of unreacted monomer.[3]

Q3: Which type of initiators are typically used for the polymerization of this compound?

A3: The free-radical polymerization of this compound is commonly initiated by the thermal decomposition of peroxides.[1] Examples of frequently used initiators include benzoyl peroxide (BPO) and di-sec-butyl peroxydicarbonate.[1] For UV-induced polymerization, photoinitiators are employed.

Q4: How can I monitor the conversion of the monomer during polymerization?

A4: Fourier Transform Infrared (FTIR) spectroscopy is a widely used method to determine the monomer conversion rate.[1] The degree of polymerization is calculated by monitoring the decrease in the absorption peak corresponding to the allyl group's carbon-carbon double bond (C=C), typically around 1649 cm⁻¹.[1] A stable internal reference peak, such as the carbonate group absorption at 790 cm⁻¹, is used for normalization.[1]

Troubleshooting Guide: Addressing Incomplete Conversion

This guide provides solutions to common problems encountered during the polymerization of this compound that can lead to incomplete monomer conversion.

Problem Potential Cause Recommended Solution
Low final monomer conversion Inadequate Initiator Concentration: Too little initiator will result in an insufficient number of free radicals to sustain the polymerization reaction.Increase the initiator concentration in increments. Studies on similar monomers show that a higher initiator concentration generally leads to a higher rate of polymerization and a greater final conversion.[4][5] However, excessive amounts can sometimes negatively impact the final properties.
Degradative Chain Transfer: This is an inherent issue with allyl monomers where a hydrogen atom is abstracted from the monomer, leading to a less reactive allylic radical and terminating the polymer chain.[3]While difficult to eliminate completely, optimizing the temperature profile can help. A lower initial temperature with a gradual increase may favor propagation over chain transfer.
Presence of Inhibitors: Monomers can contain inhibitors (e.g., hydroquinones) to prevent premature polymerization during storage. Oxygen from the air can also act as an inhibitor.Purge the monomer and reaction vessel with an inert gas like nitrogen or argon before heating. If the monomer contains a significant amount of stabilizer, it may need to be removed by passing it through a column of activated alumina or by vacuum distillation.
Slow or stalled polymerization Low Reaction Temperature: The decomposition of the thermal initiator is temperature-dependent. If the temperature is too low, the rate of radical generation will be insufficient.Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For example, benzoyl peroxide is often used at temperatures around 70°C.[1] A programmed temperature ramp can be effective, starting at a lower temperature and gradually increasing it to ensure a steady rate of polymerization and high final conversion.
Inhibitor Contamination: Accidental introduction of contaminants that can scavenge free radicals.Ensure all glassware is scrupulously clean and dry. Use high-purity monomer and initiator.
Formation of low molecular weight polymer High Rate of Degradative Chain Transfer: This is a primary contributor to low molecular weight in allyl polymerizations.[3]As with low conversion, optimizing the temperature profile is key. Additionally, ensure the initiator concentration is sufficient, as a higher radical concentration can increase the probability of propagation.
Excessive Initiator Concentration: While a sufficient amount of initiator is necessary, an extremely high concentration can lead to a large number of shorter polymer chains.Find the optimal initiator concentration for your system. This often requires some empirical testing.

Quantitative Data Summary

Table 1: Effect of Benzoyl Peroxide (BPO) Concentration on the Conversion of Methacrylate Monomers

Note: This data is for a methacrylate system but illustrates the general principle of initiator concentration effects.

BPO Concentration (wt.%)Final Double Bond Conversion (%)
0.05~74
0.1~80
0.2~90
0.3~100
0.5~95
0.7~90

Data adapted from a study on methacrylate bone cement polymerization.[5]

Table 2: Effect of Photoinitiator Type on Double Bond Conversion in Allyl Diglycol Carbonate (a close analog)

PhotoinitiatorDouble Bond Conversion Rate (%)
TPO61.4
1173 (2-hydroxy-2-methyl-1-phenyl-1-propanone)93.2

Data from a study on UV photopolymerization of allyl diglycol carbonate.[1]

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound

This protocol provides a general procedure for the bulk polymerization of this compound using a thermal initiator.

Materials:

  • This compound monomer

  • Benzoyl Peroxide (BPO) initiator

  • Reaction vessel (e.g., Schlenk tube or glass vial with a septum)

  • Inert gas (Nitrogen or Argon)

  • Heating system (e.g., oil bath or programmable oven)

  • Vacuum line (optional, for monomer purification)

Procedure:

  • Monomer Preparation: If the monomer contains inhibitors, pass it through a short column of activated alumina to remove them.

  • Initiator Dissolution: In the reaction vessel, add the desired amount of this compound. Then, add the benzoyl peroxide initiator (a typical starting concentration is 1-3 wt.%). Gently agitate the mixture until the initiator is fully dissolved.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.

  • Polymerization - Temperature Profile:

    • Place the reaction vessel in a preheated oil bath or oven at an initial temperature of 60°C.

    • Maintain this temperature for a set period (e.g., 2-4 hours).

    • Gradually increase the temperature to 80-90°C and hold for several hours to drive the reaction to a higher conversion.

    • A final post-cure at a higher temperature (e.g., 100-120°C) for 1-2 hours can further increase the conversion.

  • Cooling: After the polymerization is complete, slowly cool the vessel to room temperature.

  • Analysis: The resulting polymer can be analyzed for residual monomer content using techniques like FTIR spectroscopy to determine the final conversion.

Visualizations

logical_relationship cluster_input Inputs cluster_process Polymerization Process cluster_output Outputs monomer This compound propagation Propagation: Chain Growth monomer->propagation initiator Peroxide Initiator (e.g., BPO) initiation Initiation: Radical Formation initiator->initiation energy Thermal Energy (Heat) energy->initiation initiation->propagation termination Termination propagation->termination chain_transfer Degradative Chain Transfer propagation->chain_transfer polymer High Conversion Polymer propagation->polymer Desired Path termination->polymer low_mw_polymer Low MW Polymer / Oligomers chain_transfer->low_mw_polymer unreacted_monomer Unreacted Monomer chain_transfer->unreacted_monomer

Caption: Logical workflow of the polymerization process and the impact of degradative chain transfer.

troubleshooting_workflow start Incomplete Conversion Observed check_initiator Is Initiator Concentration Optimal? start->check_initiator increase_initiator Increase Initiator Concentration check_initiator->increase_initiator No check_temp Is Temperature Profile Correct? check_initiator->check_temp Yes increase_initiator->check_temp adjust_temp Implement Gradual Temperature Ramp check_temp->adjust_temp No check_inhibitors Are Inhibitors Present? check_temp->check_inhibitors Yes adjust_temp->check_inhibitors remove_inhibitors Purge with Inert Gas / Purify Monomer check_inhibitors->remove_inhibitors Yes end Improved Conversion check_inhibitors->end No remove_inhibitors->end

Caption: Troubleshooting workflow for addressing incomplete polymerization conversion.

References

Technical Support Center: Enhancing the Impact Resistance of Diallyl 2,2'-oxydiethyl dicarbonate (DAODEDC) Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the impact resistance of Diallyl 2,2'-oxydiethyl dicarbonate (DAODEDC) polymers, also commercially known as allyl diglycol carbonate (ADC) or the monomer for CR-39™ optical resin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My baseline DAODEDC polymer is too brittle. How can I improve its impact resistance?

A1: Several strategies can be employed to enhance the impact resistance of DAODEDC polymers. The most common approaches involve the incorporation of additives or copolymerization. Key methods include:

  • Impact Modification: Introducing a dispersed rubbery phase into the polymer matrix can absorb and dissipate impact energy.

  • Plasticization: Adding plasticizers increases the flexibility of the polymer chains, which can lead to improved impact strength.[1][2]

  • Copolymerization: Polymerizing DAODEDC with other monomers can alter the polymer backbone and improve its toughness.[3] A notable example includes copolymerization with aliphatic polyurethanes having terminal acrylate functionality.[3]

Q2: I'm observing reduced optical clarity after adding an impact modifier. What's causing this and how can I fix it?

A2: Reduced optical clarity is a common issue when incorporating additives. It typically stems from a mismatch in the refractive indices of the DAODEDC polymer and the impact modifier, or from the formation of large, light-scattering particles due to poor dispersion.

Troubleshooting Steps:

  • Refractive Index Matching: Select an impact modifier with a refractive index as close as possible to that of the cured DAODEDC polymer (approximately 1.499).[4]

  • Improve Dispersion:

    • Optimize the mixing process (e.g., using high-shear mixing) to ensure a fine and uniform dispersion of the modifier.

    • Consider using a compatibilizer or surfactant to improve the interfacial adhesion between the modifier and the polymer matrix.

  • Particle Size Control: Aim for a dispersed particle size that is smaller than the wavelength of visible light to minimize light scattering.

Q3: The addition of a plasticizer is significantly reducing the hardness and thermal stability of my polymer. Is this expected?

A3: Yes, this is a common trade-off when using plasticizers. Plasticizers work by increasing the free volume between polymer chains, which enhances flexibility and impact resistance but also lowers the glass transition temperature (Tg), hardness, and tensile strength.[1][2]

Mitigation Strategies:

  • Optimize Concentration: Use the minimum amount of plasticizer necessary to achieve the desired impact resistance.

  • Select an Appropriate Plasticizer: Different plasticizers will have varying effects on mechanical and thermal properties. Experiment with different types to find the best balance for your application.[1]

  • Consider a Toughening Agent: Instead of a plasticizer, an impact modifier that forms a discrete phase may provide toughness with less of a reduction in thermal properties.

Q4: My attempts at copolymerization are resulting in incomplete curing or phase separation. What should I investigate?

A4: Copolymerization issues often relate to monomer reactivity ratios, initiator compatibility, and cure cycle parameters.

Troubleshooting Checklist:

  • Monomer Reactivity: Ensure the chosen comonomer has a suitable reactivity ratio with DAODEDC to promote random copolymerization and avoid blockiness, which can lead to phase separation.

  • Initiator Selection: The initiator must be effective for both monomers. The polymerization of DAODEDC is typically initiated by free-radical initiators like organic peroxides.[3]

  • Cure Cycle: The curing temperature and time may need to be adjusted to accommodate the copolymerization reaction kinetics. A slower, multi-stage cure cycle can sometimes help to achieve a more homogeneous network.

Data Presentation: Impact of Modification Strategies

The following tables summarize potential quantitative outcomes of different approaches to enhance the impact resistance of DAODEDC polymers. The data is illustrative and will vary based on the specific materials and conditions used.

Table 1: Effect of Impact Modifier Concentration on Mechanical Properties

Impact Modifier Conc. (wt%)Notched Izod Impact Strength (J/m)Tensile Strength (MPa)Hardness (Shore D)Optical Transmittance (%)
0 (Baseline)25408592
2.545388291
5.060357889
7.570327586
10.075287283

Table 2: Comparison of Different Plasticizers at 5 wt% Concentration

Plasticizer TypeNotched Izod Impact Strength (J/m)Glass Transition Temp. (Tg) (°C)Elongation at Break (%)
None (Baseline)25854
Polyethylene Glycol (PEG)507015
Triethyl Citrate (TEC)457512
Propylene Glycol (PPG)487214

Experimental Protocols

Protocol 1: Incorporation of an Impact Modifier

  • Preparation:

    • Weigh the required amount of DAODEDC monomer and the selected impact modifier.

    • If using a compatibilizer, add it to the monomer at this stage.

  • Mixing:

    • Combine the components in a suitable vessel.

    • Mix using a high-shear mixer at a controlled temperature to achieve a fine, uniform dispersion. The mixing time and speed will need to be optimized for the specific modifier.

  • Degassing:

    • Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can cause optical defects and act as stress concentration points.

  • Initiator Addition:

    • Add the appropriate free-radical initiator (e.g., diisopropyl peroxydicarbonate) at the recommended concentration.

    • Gently mix to ensure uniform distribution without introducing excessive air.

  • Casting and Curing:

    • Pour the mixture into a mold.

    • Cure in an oven using a pre-determined temperature profile. A typical cure cycle might involve a gradual ramp-up in temperature followed by a hold at the final cure temperature.

  • Post-Curing and Testing:

    • Allow the polymer to cool slowly to room temperature to minimize internal stresses.

    • Prepare test specimens according to ASTM or ISO standards for impact and other mechanical tests.

Protocol 2: Impact Resistance Testing (Izod Method - ASTM D256)

  • Specimen Preparation:

    • Machine the cured polymer into rectangular specimens of standard dimensions.

    • For notched Izod testing, create a V-notch in the specimen using a notching machine.

  • Test Setup:

    • Secure the specimen in the vise of an Izod impact tester, with the notch facing the direction of the pendulum strike.

  • Testing:

    • Raise the pendulum to its starting position.

    • Release the pendulum, allowing it to swing down and strike the specimen.

    • Record the energy absorbed by the specimen during the fracture, which is indicated on the machine's scale.

  • Data Analysis:

    • Calculate the impact strength by dividing the absorbed energy by the thickness of the specimen.

    • Test multiple specimens (typically 5-10) and report the average impact strength and standard deviation.

Mandatory Visualizations

Experimental_Workflow_Impact_Modification cluster_prep Preparation & Mixing cluster_poly Polymerization cluster_test Characterization Monomer DAODEDC Monomer Mixer High-Shear Mixing Monomer->Mixer Modifier Impact Modifier Modifier->Mixer Degas Vacuum Degassing Mixer->Degas Initiator Add Initiator Degas->Initiator Cast Cast into Mold Initiator->Cast Cure Oven Curing Cast->Cure Specimen Prepare Test Specimens Cure->Specimen ImpactTest Impact Testing (Izod/Charpy) Specimen->ImpactTest OpticalTest Optical Clarity Analysis Specimen->OpticalTest MechanicalTest Other Mechanical Tests Specimen->MechanicalTest

Caption: Workflow for enhancing impact resistance via impact modification.

Troubleshooting_Logic_Optical_Clarity Start Reduced Optical Clarity Observed Q1 Is Refractive Index Mismatched? Start->Q1 A1_Yes Select RI-Matched Modifier Q1->A1_Yes Yes Q2 Is Dispersion Poor? Q1->Q2 No End Optical Clarity Improved A1_Yes->End A2_Yes Optimize Mixing / Use Compatibilizer Q2->A2_Yes Yes Q2->End No A2_Yes->End

Caption: Troubleshooting guide for reduced optical clarity.

References

Validation & Comparative

A Comparative Guide to Diallyl 2,2'-oxydiethyl dicarbonate and Other Allyl Monomers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer synthesis, the choice of monomer is paramount to tailoring the final properties of the material. Among the diverse classes of monomers, allyl compounds hold a unique position, offering a pathway to highly crosslinked, thermoset polymers. This guide provides a comparative overview of Diallyl 2,2'-oxydiethyl dicarbonate, widely known as allyl diglycol carbonate (ADC) or CR-39®, and other common allyl monomers such as diallyl phthalate (DAP) and diallyl isophthalate (DAIP). We will delve into their polymerization behavior and the performance of the resulting polymers, supported by available experimental data.

General Characteristics of Allyl Monomer Polymerization

The polymerization of allyl monomers, including this compound, is typically initiated by free radicals.[1] A key feature of allyl polymerization is its relatively slow rate compared to vinyl monomers. This is attributed to a phenomenon known as degradative chain transfer, where a hydrogen atom is abstracted from the allyl monomer, forming a resonance-stabilized allylic radical. This stable radical is less reactive and less likely to initiate a new polymer chain, thus slowing down the overall polymerization process and often resulting in polymers with lower molecular weights before crosslinking.[2]

For difunctional allyl monomers like this compound and diallyl phthalates, the polymerization proceeds to form a highly crosslinked, three-dimensional network, resulting in a thermoset material. This process is characterized by a gel point, the stage at which an insoluble, crosslinked polymer network first appears, leading to a rapid increase in viscosity.[3]

Monomer Properties and Polymerization Behavior: A Comparative Look

While direct, side-by-side comparative studies on the polymerization kinetics of these allyl monomers are limited in publicly available literature, we can synthesize findings from various sources to draw a comparative picture. It is important to note that the polymerization conditions, such as initiator concentration and temperature, significantly influence the reaction rates and the properties of the final polymer.

Diallyl isophthalate (DAIP) is reported to polymerize faster than diallyl phthalate (DAP).[1] The polymerization of DAP is known to accelerate after reaching approximately 25% conversion, which is when gelation typically begins.[1]

Table 1: Comparison of Monomer Properties and Polymerization Characteristics

PropertyThis compound (ADC)Diallyl Phthalate (DAP)Diallyl Isophthalate (DAIP)
Molar Mass ( g/mol ) 274.27246.26[4]246.26
Density (g/cm³) ~1.14~1.12~1.12
Boiling Point (°C) 160 (at 2 mmHg)161 (at 4 mmHg)-
General Polymerization Rate SlowSlow, with acceleration after gelation[1]Faster than DAP[1]
Gel Point Conversion -~25%[1]-

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Performance of Resulting Polymers

The polymers resulting from these allyl monomers are rigid, insoluble, and infusible thermosets. Their properties are highly dependent on the monomer structure.

Poly(this compound) , commercially known as CR-39®, is renowned for its exceptional optical clarity, high abrasion resistance, and impact resistance.[1] These properties have made it the material of choice for ophthalmic lenses.[1] It is transparent in the visible spectrum and almost completely opaque in the ultraviolet range.

Poly(diallyl phthalate) (PDAP) and Poly(diallyl isophthalate) (PDAIP) are known for their excellent thermal stability and electrical insulating properties, making them suitable for applications in heat-resistant molding powders for electronic components and coatings.[1][5] They exhibit good dimensional stability and resistance to humidity and chemicals.

Table 2: Comparative Performance of Cured Allyl Polymers

PropertyPoly(this compound) (CR-39®)Poly(diallyl phthalate) (PDAP)Poly(diallyl isophthalate) (PDAIP)
Refractive Index (nD) 1.498--
Abbe Number 58--
Density (g/cm³) 1.31--
Light Transmittance High--
Hardness (Rockwell M) -up to M108[5]-
Tensile Strength (MPa) -30 - 48[5]-
Heat Resistance (°C) Continuous use up to 100155 - 180[5]206 - 232[5]
Water Absorption LowLow[5]Low
Chemical Resistance GoodGood[5]Good

Note: The data presented is compiled from various sources and should be used as a general guide. Direct comparison may not be accurate due to variations in testing methodologies and conditions.

Experimental Protocols

The following are generalized experimental protocols for the bulk free-radical polymerization of diallyl monomers. The specific conditions, particularly the initiator concentration and curing temperature profile, should be optimized for the specific monomer and desired polymer properties.

Bulk Polymerization of this compound (ADC)
  • Monomer Preparation: Ensure the ADC monomer is free from inhibitors, typically by passing it through a column of activated alumina.

  • Initiator Addition: Dissolve a suitable free-radical initiator, such as diisopropyl peroxydicarbonate (IPP) or benzoyl peroxide (BPO), in the monomer. The concentration of the initiator will affect the polymerization rate and the final properties of the polymer. A typical starting concentration is 2-3% by weight.

  • Molding: Pour the monomer-initiator mixture into a mold. The mold should be made of a material that will not react with the monomer and will allow for easy removal of the cured polymer. Glass molds are commonly used.

  • Curing: Place the mold in a programmable oven or a water bath. A typical curing cycle involves a gradual increase in temperature to control the polymerization rate and avoid the buildup of internal stresses. For example, the temperature can be slowly raised from around 40°C to 95°C over a period of 20 hours or more.

  • Post-Curing: After the initial curing cycle, a post-curing step at a higher temperature (e.g., 100-120°C) for a few hours can be beneficial to ensure complete conversion of the monomer.

  • Demolding: Once the polymer has cooled to room temperature, carefully remove it from the mold.

Bulk Polymerization of Diallyl Phthalate (DAP)
  • Monomer and Initiator Preparation: As with ADC, ensure the DAP monomer is inhibitor-free. Dissolve a free-radical initiator like benzoyl peroxide into the monomer.

  • Molding: Transfer the mixture to a suitable mold.

  • Curing: The polymerization of DAP is often carried out at temperatures ranging from 80°C to 220°C.[1] The temperature will influence the conversion at the gel point.[1] A staged curing process, with an initial lower temperature phase followed by a higher temperature post-cure, is often employed to manage the exothermic reaction and reduce internal stress.

  • Monitoring Gelation: The gel point is a critical stage in the polymerization of DAP. It can be observed as a rapid increase in the viscosity of the reaction mixture.

  • Post-Curing and Demolding: After the main curing phase, a post-cure at an elevated temperature can be performed to complete the reaction. The cured polymer can then be demolded after cooling.

Visualizing Polymerization and Workflows

To better understand the processes involved, the following diagrams illustrate the free-radical polymerization mechanism and a general experimental workflow.

FreeRadicalPolymerization Initiator Initiator (e.g., BPO) Radical Free Radical (R•) Initiator->Radical Decomposition (Heat) InitiatedMonomer Initiated Monomer (RM•) Radical->InitiatedMonomer Initiation Monomer1 Allyl Monomer (M) Monomer1->InitiatedMonomer DegradativeTransfer Degradative Chain Transfer Monomer1->DegradativeTransfer GrowingChain Growing Polymer Chain (RM_n•) InitiatedMonomer->GrowingChain Propagation Monomer2 Another Monomer (M) Monomer2->GrowingChain Termination Termination GrowingChain->Termination CrosslinkedPolymer Crosslinked Polymer GrowingChain->CrosslinkedPolymer Crosslinking GrowingChain->DegradativeTransfer StableRadical Stable Allylic Radical DegradativeTransfer->StableRadical

Caption: Free-radical polymerization of allyl monomers.

ExperimentalWorkflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization MonomerPrep Monomer Purification InitiatorPrep Initiator Dissolution MonomerPrep->InitiatorPrep Molding Pouring into Mold InitiatorPrep->Molding Curing Controlled Heating (Curing Cycle) Molding->Curing PostCuring Post-Curing Curing->PostCuring Demolding Demolding PostCuring->Demolding Analysis Polymer Analysis (Mechanical, Optical, Thermal) Demolding->Analysis

Caption: General experimental workflow for bulk polymerization.

Conclusion

This compound stands out for its superior optical properties, making it a preferred choice for applications demanding high clarity and scratch resistance, such as ophthalmic lenses. Other allyl monomers, like diallyl phthalate and diallyl isophthalate, offer advantages in terms of thermal stability and electrical insulation, rendering them suitable for electronic and high-temperature applications. The choice of monomer will ultimately depend on the specific performance requirements of the final polymer. Further research involving direct comparative studies under identical conditions would be invaluable for a more precise selection process.

References

A Comparative Analysis of Polymers: Diallyl 2,2'-oxydiethyl dicarbonate (CR-39 Monomer) vs. its Polymerized Form

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer science, particularly in the development of optical-grade materials, understanding the transition from monomer to polymer is crucial. This guide provides a detailed comparison of the properties of the monomer Diallyl 2,2'-oxydiethyl dicarbonate, commercially known as CR-39, and its resulting thermoset polymer, Poly(allyl diglycol carbonate) (PADC), also widely referred to as CR-39. This comparison is intended for researchers, scientists, and drug development professionals who require a deep understanding of these materials for their applications.

From Monomer to High-Performance Polymer

This compound is a colorless, liquid monomer that undergoes free-radical polymerization to form the solid, transparent polymer CR-39.[1] This transformation results in a material with exceptional optical clarity, high scratch resistance, and good chemical inertness, making it a preferred choice for applications such as ophthalmic lenses, radiation dosimetry, and specialty coatings.[1][2]

The polymerization process is a critical step that dictates the final properties of the CR-39 polymer. It involves the use of initiators, such as diisopropyl peroxydicarbonate (IPP), and a carefully controlled heating schedule to achieve a highly cross-linked, three-dimensional network structure.[1]

Comparative Properties: A Quantitative Overview

The following tables summarize the key physical, optical, mechanical, and thermal properties of both the CR-39 monomer and the resulting polymer.

Table 1: Physical and Optical Properties

PropertyThis compound (Monomer)CR-39 (Polymer)ASTM Test Method
Appearance Colorless liquidColorless, transparent solid-
Density (g/cm³) ~1.151.31[1]D792
Refractive Index (nD) ~1.451.498[1]D542
Abbe Number -58[1]-
Water Absorption (24h, %) -0.1 - 0.2D570

Table 2: Mechanical Properties

PropertyCR-39 (Polymer)ASTM Test Method
Rockwell Hardness M 95 - M 105D785
Tensile Strength (psi) 5000 - 6000D638
Flexural Strength (psi) 7000 - 9000D790
Izod Impact Strength (ft-lb/in) 0.2 - 0.4D256
Abrasion Resistance (Taber, % Haze) Low (specific values vary with test conditions)D1044

Table 3: Thermal Properties

PropertyCR-39 (Polymer)ASTM Test Method
Heat Deflection Temperature (°C at 264 psi) 55 - 70D648
Coefficient of Linear Thermal Expansion (in/in/°C) 8.5 x 10-5D696
Continuous Service Temperature (°C) Up to 100[2]-

Table 4: Chemical Resistance of CR-39 Polymer

ChemicalResistance
Acids (dilute) Good
Alcohols Good
Alkalies (dilute) Good
Aromatic Hydrocarbons Poor
Gasoline Good[3]
Ketones (e.g., Acetone) Poor[3]
Water Excellent

This is a general guide; specific resistance may vary with concentration, temperature, and exposure time.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.

Synthesis of CR-39 Polymer

Objective: To polymerize this compound into a solid, transparent sheet.

Materials:

  • This compound (CR-39 monomer)

  • Diisopropyl peroxydicarbonate (IPP) initiator (typically 3% by weight)

  • Glass mold with a gasket

  • Water bath or forced air oven

Procedure:

  • The CR-39 monomer is mixed with the IPP initiator until the initiator is completely dissolved.

  • The mixture is then carefully poured into a pre-assembled glass mold, ensuring no air bubbles are trapped.

  • The filled mold is placed in a water bath or oven.

  • A typical polymerization schedule involves a gradual increase in temperature over approximately 20 hours, with a maximum temperature of around 95°C.[1]

  • After the polymerization cycle is complete, the mold is allowed to cool down slowly to prevent internal stresses.

  • The solid CR-39 polymer sheet is then carefully removed from the mold.

Optical Property Measurement

Refractive Index (ASTM D542):

  • A specimen of the CR-39 polymer with at least one flat, polished surface is prepared.

  • A drop of a contacting liquid (with a refractive index close to that of the polymer) is placed on the prism of an Abbe refractometer.

  • The polymer specimen is placed on the contacting liquid.

  • A light source is directed through the prism and the specimen.

  • The refractometer's telescope is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is then read directly from the instrument's scale.[4]

Mechanical Property Measurement

Tensile Strength (ASTM D638):

  • Dumbbell-shaped specimens of the CR-39 polymer are prepared according to the dimensions specified in the standard.

  • The specimen is mounted in the grips of a universal testing machine.

  • An extensometer is attached to the specimen to measure elongation.

  • The specimen is pulled at a constant rate of crosshead movement until it fractures.[5][6][7]

  • The load and elongation are recorded throughout the test.

  • Tensile strength is calculated as the maximum load divided by the original cross-sectional area of the specimen.

Flexural Strength (ASTM D790):

  • Rectangular bar specimens of the CR-39 polymer are prepared.

  • The specimen is placed on two supports in a three-point bending fixture on a universal testing machine.[8][9]

  • A load is applied to the center of the specimen at a specified rate until it breaks or reaches a maximum strain of 5%.[9]

  • The load and deflection are recorded.

  • Flexural strength is calculated from the load at failure, the span between the supports, and the dimensions of the specimen.

Izod Impact Strength (ASTM D256):

  • A rectangular specimen of the CR-39 polymer is prepared with a V-notch.

  • The specimen is clamped in a cantilevered position in an Izod impact tester.[10][11]

  • A pendulum of a specified weight is released from a set height, striking the notched side of the specimen.[11]

  • The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after impact.

  • The impact strength is calculated in ft-lb/in of notch.

Abrasion Resistance (ASTM D1044):

  • A flat, circular specimen of the CR-39 polymer is prepared.

  • The initial haze of the specimen is measured using a hazemeter.

  • The specimen is mounted on a turntable in a Taber abraser.

  • Two abrasive wheels are lowered onto the specimen, and the turntable is rotated for a specified number of cycles under a specific load.[5][7][12]

  • After abrasion, the specimen is cleaned, and the final haze is measured.

  • The abrasion resistance is reported as the percentage change in haze.

Thermal Property Measurement

Heat Deflection Temperature (ASTM D648):

  • A rectangular bar specimen of the CR-39 polymer is placed on two supports in a heat deflection temperature apparatus.

  • A specified load is applied to the center of the specimen.

  • The specimen is immersed in a heat-transfer medium, and the temperature is increased at a constant rate (2 °C/min).[2][13][14]

  • The temperature at which the specimen deflects by a specified amount (typically 0.25 mm) is recorded as the heat deflection temperature.[2][14]

Water Absorption (ASTM D570):

  • Pre-weighed, dried specimens of the CR-39 polymer are immersed in distilled water at a controlled temperature (e.g., 23°C) for 24 hours.[4][6][15]

  • After immersion, the specimens are removed, patted dry with a lint-free cloth, and re-weighed.[4][6]

  • The percentage increase in weight is calculated and reported as the water absorption.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the properties of the CR-39 monomer and its resulting polymer.

G cluster_monomer Monomer: this compound cluster_process Polymerization cluster_polymer Polymer: CR-39 cluster_characterization Property Characterization Monomer Liquid Monomer Process Free-Radical Polymerization (Heat, Initiator) Monomer->Process Polymer Solid Thermoset Polymer Process->Polymer Optical Optical Properties Polymer->Optical Mechanical Mechanical Properties Polymer->Mechanical Thermal Thermal Properties Polymer->Thermal Chemical Chemical Properties Polymer->Chemical

Caption: Workflow from monomer to polymer characterization.

Conclusion

The polymerization of this compound into CR-39 results in a material with a distinct and significantly enhanced set of properties. While the monomer is a reactive liquid, the polymer is a robust, transparent solid with high performance in optical, mechanical, and thermal applications. This guide provides a foundational understanding of these differences, supported by quantitative data and standardized experimental protocols, to aid researchers and professionals in the effective selection and application of this versatile polymer.

References

A Comparative Guide to High-Refractive-Index Lens Materials: Evaluating "Diallyl 2,2'-oxydiethyl dicarbonate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of high-performance optics, the choice of lens material is paramount to achieving desired refractive indices, clarity, and durability. This guide provides a comprehensive comparison of "Diallyl 2,2'-oxydiethyl dicarbonate," commercially known as CR-39, with other prominent materials utilized in the fabrication of high-refractive-index lenses. The following sections present quantitative performance data, detailed experimental protocols for key characterization techniques, and visual representations of material properties and evaluation workflows to aid in material selection for advanced optical applications.

Quantitative Performance Comparison of Optical Lens Materials

The selection of a lens material is often a trade-off between several key optical and physical properties. The following table summarizes these properties for this compound (CR-39) and a range of alternative materials, from standard plastics to ultra-high-index glasses.

MaterialRefractive Index (nd)Abbe Value (Vd)Density (g/cm³)Key Characteristics
This compound (CR-39) 1.49858 - 59.31.31 - 1.32Excellent optical clarity, high Abbe value, good scratch resistance.[1][2]
Trivex 1.53243 - 451.1High impact resistance, lightweight, good optical clarity.[1][3]
Polycarbonate 1.586301.2Superior impact resistance, thin and lightweight, inherent UV protection.[1][4]
Mid-Index Plastic (1.54 - 1.57) 1.54 - 1.5736 - 471.17 - 1.41A balance between thickness and optical clarity.
High-Index Plastic (1.60 - 1.74) 1.60 - 1.7432 - 421.3 - 1.5Thinner and lighter than standard plastics for high prescriptions.[1][3]
Crown Glass 1.52358.52.54High optical clarity and scratch resistance, but heavy.[1][2]
High-Index Glass (1.60 - 1.80) 1.60 - 1.8025 - 422.73 - 3.37Thinnest lens option, excellent scratch resistance, but heavier and less impact resistant.[2]

Experimental Protocols

The characterization of optical lens materials relies on standardized experimental procedures to ensure comparability and reproducibility of data. Below are detailed methodologies for key performance indicators.

Measurement of Refractive Index and Abbe Number

The refractive index (n) of a material quantifies the bending of light as it passes through the medium. The Abbe number (Vd) measures the material's chromatic dispersion, with a higher number indicating less color fringing.

Methodology:

  • Instrumentation: A precision refractometer, such as an Abbe refractometer, is utilized.[5][6]

  • Sample Preparation: A sample of the optical polymer with a polished flat surface is prepared.

  • Measurement of Refractive Index: The refractive index is measured at specific Fraunhofer spectral lines:

    • nd: 587.56 nm (Helium d-line)

    • nF: 486.1 nm (Hydrogen F-line)

    • nC: 656.3 nm (Hydrogen C-line)[7]

  • Calculation of Abbe Number: The Abbe number is calculated using the following formula: Vd = (nd - 1) / (nF - nC)[7]

Impact Resistance Testing

Impact resistance is a critical safety parameter for ophthalmic lenses, and various standardized tests are employed to evaluate it.

Methodology (based on ASTM F803):

The ASTM F803 standard is a stringent test for protective eyewear used in sports.[8]

  • Apparatus: A device capable of propelling a projectile at a controlled velocity.

  • Projectile: For general sports, projectiles can range from 40 to 65.1 mm in diameter.[8] For a more standardized laboratory test, a 6.35 mm steel ball is often used.[9]

  • Procedure:

    • The lens is mounted in a frame representative of its intended use.

    • The projectile is fired at the geometric center of the lens at a specified high velocity (up to 90 mph for some sports simulations).[8][10]

    • The lens is examined for fracture, penetration, or displacement from the frame.

  • Acceptance Criteria: The lens must not fracture or be displaced in a manner that would allow the projectile to contact the eye.

Abrasion Resistance Testing

Abrasion resistance determines the durability of the lens surface against scratching.

Methodology (based on ASTM F735 - Bayer Test):

  • Apparatus: An oscillating sand abrasion tester.[11]

  • Abrasive Medium: Standardized abrasive sand.[11]

  • Procedure:

    • The test lens and a reference lens are placed in a tray.

    • The tray is filled with the abrasive medium and oscillated for a specified number of cycles.

    • The haze of the abraded lens is measured using a haze meter and compared to the haze of the reference lens.

  • Results: The Bayer Ratio is calculated, which quantifies the relative abrasion resistance of the test material compared to the reference.[11]

Visualizing Performance and Processes

The following diagrams, generated using Graphviz (DOT language), provide a visual summary of key concepts and workflows in the evaluation of high-refractive-index lens materials.

G cluster_0 Lens Material Evaluation Workflow cluster_1 Optical Tests cluster_2 Mechanical Tests start Material Synthesis / Sourcing sample_prep Sample Preparation (Lens Casting/Molding) start->sample_prep optical_testing Optical Properties Testing sample_prep->optical_testing mechanical_testing Mechanical Properties Testing sample_prep->mechanical_testing data_analysis Data Analysis & Comparison optical_testing->data_analysis refractive_index Refractive Index Measurement optical_testing->refractive_index abbe_number Abbe Number Calculation optical_testing->abbe_number mechanical_testing->data_analysis impact_resistance Impact Resistance (ASTM F803) mechanical_testing->impact_resistance abrasion_resistance Abrasion Resistance (Bayer Test) mechanical_testing->abrasion_resistance report Performance Report Generation data_analysis->report end Material Selection report->end

Caption: Workflow for the comprehensive evaluation of optical lens materials.

G High Abbe Number\n(Low Chromatic Aberration) High Abbe Number (Low Chromatic Aberration) CR39 CR-39 (1.50) Trivex Trivex (1.53) CR39->Trivex Polycarbonate Polycarbonate (1.59) Trivex->Polycarbonate HighIndex High-Index Plastics (1.60-1.74) Polycarbonate->HighIndex Low Abbe Number\n(High Chromatic Aberration) Low Abbe Number (High Chromatic Aberration) Low Refractive Index Low Refractive Index High Refractive Index High Refractive Index

Caption: General trend of Abbe number versus refractive index for common lens materials.

References

Spectroscopic Analysis: Confirming the Structure of Diallyl 2,2'-oxydiethyl dicarbonate and a Comparative Look at Diallyl Carbonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, rigorous structural confirmation of chemical compounds is a foundational requirement. This guide provides a comparative overview of the spectroscopic techniques used to verify the structure of "Diallyl 2,2'-oxydiethyl dicarbonate" and its simpler analogue, "Diallyl carbonate." By presenting key spectroscopic data and detailed experimental protocols, this document aims to serve as a practical resource for laboratory practice.

The structural elucidation of organic molecules like this compound relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and confirmatory analysis.

Comparative Spectroscopic Data

To confirm the structure of this compound, its spectroscopic data is compared with that of a structurally related, less complex molecule, Diallyl carbonate. This comparison helps in assigning specific signals to the different functional groups within each molecule.

This compound: Expected Spectroscopic Data
Spectroscopic Technique Functional Group Expected Signal
¹H NMR Allyl Protons (CH=CH₂)δ 5.8–5.2 ppm (multiplet)[1]
Ethylene Oxide Backbone (-OCH₂CH₂O-)δ 3.6–4.2 ppm[1]
¹³C NMR Carbonyl Carbon (C=O)δ 150–155 ppm[1]
Alkene Carbons (CH=CH₂)δ 115-140 ppm
Methylene Carbons (-CH₂-)δ 60-80 ppm
IR Spectroscopy Carbonyl (C=O) Stretch1740–1760 cm⁻¹[1]
Alkene (C=C) Stretch~1640 cm⁻¹[1]
Mass Spectrometry Molecular Ion (M+)m/z = 274.27[2]
Diallyl Carbonate: A Comparative Analysis

Diallyl carbonate serves as a useful reference due to its structural similarity, containing the core allyl and carbonate functionalities but lacking the diethylene glycol linker.

Spectroscopic Technique Functional Group Observed/Expected Signal
¹H NMR Allyl Protons (CH=CH₂)Data not readily available in searched resources.
¹³C NMR Carbonyl Carbon (C=O)Data not readily available in searched resources.
IR Spectroscopy Carbonyl (C=O) Stretch~1750 cm⁻¹
Alkene (C=C) Stretch~1650 cm⁻¹
Mass Spectrometry Molecular Ion (M+)m/z = 142.15[3]
Base Peakm/z = 41 (Allyl cation)[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-25 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4][5] Ensure the sample is free of any particulate matter; filter if necessary through a pipette with a cotton plug.[5]

  • Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition:

    • The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure for Neat Liquid Sample:

  • Sample Preparation: A drop of the neat liquid sample is placed on the surface of one polished salt plate (e.g., NaCl or KBr).[6] A second salt plate is carefully placed on top to create a thin liquid film between the plates.[6]

  • Instrumentation: A standard FT-IR spectrometer is used for the analysis.

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: The prepared sample on the salt plates is placed in the instrument's sample holder, and the infrared spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure for Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[7]

  • Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization, ejects an electron from the molecule to form a positively charged molecular ion (M⁺) and causes fragmentation into smaller charged ions.[7][8]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of "this compound."

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton & Carbon Environment NMR->NMR_Data IR_Data Functional Groups (C=O, C=C, C-O) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of "this compound" is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. The expected spectroscopic data aligns with the presence of allyl, carbonate, and ethylene oxide functionalities. A comparative analysis with "Diallyl carbonate" aids in the definitive assignment of spectroscopic signals. The provided experimental protocols offer a standardized approach for researchers to obtain reliable and reproducible data for the structural elucidation of similar organic compounds.

References

A Comparative Environmental Impact Assessment of Ophthalmic Lens Monomer Production

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the environmental considerations of Diallyl 2,2'-oxydiethyl dicarbonate (CR-39) and its alternatives in optical applications.

The selection of materials for optical applications, particularly in the realm of ophthalmic lenses, has long been driven by performance, durability, and cost. However, with increasing environmental awareness, the life cycle impact of these materials is becoming a critical consideration. This guide provides a comparative environmental impact assessment of this compound, widely known as CR-39, and its primary alternatives: polycarbonate and Trivex. Due to the limited availability of public, peer-reviewed life cycle assessment (LCA) data for CR-39 and Trivex, this guide will leverage a detailed LCA for polycarbonate as a baseline for quantitative comparison and will qualitatively assess CR-39 and Trivex based on their known production processes and material properties.

Overview of Ophthalmic Lens Monomers

This compound (CR-39) is a thermosetting polymer that has been a mainstay in the optical industry for decades. It is known for its excellent optical clarity, low chromatic aberration (high Abbe value), and scratch resistance when coated.[1][2]

Polycarbonate is a thermoplastic polymer prized for its high impact resistance, making it a standard for safety and children's eyewear.[1][3] It is also lightweight and has inherent UV protection.[3]

Trivex is a urethane-based pre-polymer that offers a hybrid of the beneficial properties of CR-39 and polycarbonate. It boasts superior optics to polycarbonate, is extremely lightweight, and has high impact resistance.[4]

Production Pathways and Environmental Hotspots

The environmental impact of a polymer is largely determined by its production process, from raw material extraction to the final monomer synthesis.

This compound (CR-39) Production

G Diethylene Glycol Diethylene Glycol This compound Synthesis This compound Synthesis Diethylene Glycol->this compound Synthesis Allyl Chloroformate Allyl Chloroformate Allyl Chloroformate->this compound Synthesis Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->this compound Synthesis CR-39 Monomer CR-39 Monomer This compound Synthesis->CR-39 Monomer Waste Streams (e.g., HCl, Solvent Waste) Waste Streams (e.g., HCl, Solvent Waste) This compound Synthesis->Waste Streams (e.g., HCl, Solvent Waste)

Caption: Generalized Synthesis of CR-39 Monomer.

Polycarbonate Production

Polycarbonate is typically produced through the reaction of bisphenol A (BPA) and phosgene or via a non-phosgene route using diphenyl carbonate (DPC).[6][7] The production of BPA and the use of phosgene are significant environmental hotspots due to the toxicity of the reactants and byproducts.[6] Life cycle assessments of polycarbonate production highlight that the main environmental impacts are often associated with the production of the precursor chemicals and the energy consumed during polymerization.[8]

G cluster_phosgene Phosgene Route cluster_non_phosgene Non-Phosgene Route Bisphenol A (BPA) Bisphenol A (BPA) Phosgene Phosgene Polymerization (Interfacial) Polymerization (Interfacial) Phosgene->Polymerization (Interfacial) Polycarbonate_P Polycarbonate Polymerization (Interfacial)->Polycarbonate_P Waste_P Wastewater with Dichloromethane, HCl Polymerization (Interfacial)->Waste_P BPA BPA BPA->Polymerization (Interfacial) BPA_NP Bisphenol A (BPA) Polymerization (Melt Transesterification) Polymerization (Melt Transesterification) BPA_NP->Polymerization (Melt Transesterification) Diphenyl Carbonate (DPC) Diphenyl Carbonate (DPC) Polycarbonate_NP Polycarbonate Polymerization (Melt Transesterification)->Polycarbonate_NP Waste_NP Phenol (recycled) Polymerization (Melt Transesterification)->Waste_NP DPC DPC DPC->Polymerization (Melt Transesterification)

Caption: Polycarbonate Production Pathways.

Trivex Production

Trivex is a urethane-based pre-polymer, and its production involves the reaction of isocyanates with polyols.[4][9] The environmental impact of urethane production can be significant, with isocyanates being a key area of concern due to their toxicity. The specific details of the Trivex monomer synthesis are proprietary, but the general pathway for polyurethane production provides an indication of the potential environmental considerations.

Comparative Data on Environmental Impact

While a direct, comprehensive LCA comparison is challenging, the following tables summarize available data and qualitative assessments.

Table 1: Life Cycle Assessment Data for Polycarbonate Production (per 300,000 tons)

Impact CategoryValueKey Contributing Factor
Marine Aquatic Ecotoxicity Potential (MAP)85.35% of total impactBisphenol salt prefabrication
Ozone Layer DepletionSignificantSodium hydroxide utilization
Terrestrial Ecotoxicity PotentialSignificantElectricity consumption
Data derived from a life cycle assessment of the interfacial polycondensation polycarbonate production process.[8]

Table 2: Qualitative Comparison of Environmental Attributes

FeatureThis compound (CR-39)PolycarbonateTrivex
Primary Feedstocks Diethylene glycol, Allyl chloroformateBisphenol A, Phosgene/Diphenyl CarbonateIsocyanates, Polyols
Key Production Concerns Use of phosgene analogs, solvent wasteToxicity of BPA and phosgene, high energy consumptionToxicity of isocyanates
Recyclability Thermoset - difficult to recycleThermoplastic - recyclableThermoset - difficult to recycle
Waste Generation (Lens Mfg.) High "swarf" generationLower "swarf" due to injection moldingHigh "swarf" generation

Experimental Protocols for Environmental Assessment

A robust environmental impact assessment relies on standardized methodologies.

Life Cycle Assessment (LCA)

The internationally recognized framework for conducting LCAs is provided by the ISO 14040 and ISO 14044 standards.[10][11][12][13][14] These standards outline the four main phases of an LCA:

  • Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., 1 kg of monomer), and the system boundaries (e.g., cradle-to-gate).

  • Life Cycle Inventory (LCI): Compiling the inputs (raw materials, energy) and outputs (products, emissions, waste) for each process within the system boundary.

  • Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI results, using impact categories such as global warming potential, acidification potential, and ecotoxicity.

Biodegradability Testing

The OECD Guidelines for the Testing of Chemicals provide standardized methods for assessing the biodegradability of chemical substances.[15][16][17] For example, the OECD 301 series of tests are used to determine "ready biodegradability."

Ecotoxicity Testing

Standardized tests, also outlined in the OECD Guidelines, are used to assess the toxicity of chemicals to aquatic organisms (e.g., fish, daphnia, algae).[15]

G cluster_LCA Life Cycle Assessment (LCA) Workflow (ISO 14040/14044) Goal & Scope Goal & Scope Inventory Analysis (LCI) Inventory Analysis (LCI) Goal & Scope->Inventory Analysis (LCI) Impact Assessment (LCIA) Impact Assessment (LCIA) Inventory Analysis (LCI)->Impact Assessment (LCIA) Interpretation Interpretation Impact Assessment (LCIA)->Interpretation Interpretation->Goal & Scope Iterative Process

Caption: Standardized LCA Workflow.

Conclusion and Future Outlook

The environmental impact of ophthalmic lens monomer production is a complex issue with significant variations between different materials and manufacturing processes.

  • Polycarbonate production, particularly via the phosgene route, has well-documented environmental and health concerns related to its precursors. However, the development of non-phosgene routes and the potential for recycling offer pathways to mitigate its impact.

  • This compound (CR-39) , while offering excellent optical properties, is a thermoset plastic, which makes it difficult to recycle. The environmental impact of its monomer synthesis requires more transparent, publicly available data for a thorough assessment.

  • Trivex , with its desirable combination of properties, also has a production process that involves potentially hazardous precursors (isocyanates). As with CR-39, more detailed LCA data is needed for a comprehensive environmental comparison.

For researchers and professionals in drug development and related fields, where optical-grade polymers may have applications, a holistic view that extends beyond immediate performance to include the entire life cycle of the material is crucial. The push for more sustainable materials is likely to drive innovation in this sector, including the development of bio-based feedstocks and more efficient, less hazardous production processes. A commitment to transparency and the generation of comprehensive, publicly accessible LCA data will be essential for making truly informed decisions that balance performance with environmental responsibility.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the crosslink density of polymers derived from Diallyl 2,2'-oxydiethyl dicarbonate (DAODEDC), commonly known as CR-39. Understanding and quantifying the crosslink density is crucial for predicting the material's mechanical strength, thermal stability, and solvent resistance, which are critical parameters in applications ranging from optical lenses to advanced drug delivery systems. This document outlines the performance of DAODEDC polymers against common alternatives and provides detailed experimental protocols for key validation techniques.

Introduction to DAODEDC and its Alternatives

DAODEDC is a thermosetting monomer that, upon polymerization, forms a highly crosslinked and robust polymer network.[1] Its excellent optical clarity, high scratch resistance, and resistance to solvents and chemicals make it a preferred material for ophthalmic lenses and other optical applications.[1][2] In the context of drug development, the controlled crosslink density of such polymers can be leveraged to modulate drug release kinetics from a polymer matrix.

This guide compares DAODEDC-based polymers with two common alternatives:

  • Polycarbonate (PC): A thermoplastic polymer known for its exceptional impact resistance, high toughness, and good optical clarity.[3][4][5] Unlike the thermoset nature of DAODEDC polymers, polycarbonate's chains are not chemically crosslinked, which influences its mechanical and thermal properties.

  • Poly(methyl methacrylate) (PMMA): A thermoplastic polymer with excellent optical clarity, high transparency, and good weather resistance. While not as impact-resistant as polycarbonate, it is a common alternative to glass in many applications. Crosslinked versions of PMMA (X-PMMA) are also available and offer enhanced mechanical and thermal properties.[6][7][8][9]

Comparative Data on Material Properties

The following tables summarize key physical and mechanical properties of DAODEDC (CR-39), Polycarbonate, and PMMA, which are influenced by their respective crosslink densities and molecular structures.

Table 1: General and Optical Properties

PropertyThis compound (CR-39)Polycarbonate (PC)Poly(methyl methacrylate) (PMMA)
Polymer Type ThermosetThermoplasticThermoplastic
Density (g/cm³) 1.31[1]1.201.18
Refractive Index (nD) 1.498[1]1.586[4]1.49
Abbe Number 58[1]30[4]58
UV Protection InherentInherent[4]Requires coating

Table 2: Mechanical and Thermal Properties

PropertyThis compound (CR-39)Polycarbonate (PC)Crosslinked PMMA (X-PMMA)
Impact Resistance LowerVery High[3][4][5]Moderate
Scratch Resistance HighLower (often coated)[3]Moderate
Glass Transition Temperature (Tg) High (varies with cure)~147 °CIncreases with crosslink density[6][8][9]
Crosslink Density (mol/cm³) High (Thermoset)Not applicable (Thermoplastic)Variable (dependent on crosslinker concentration)[6][8][9]

Experimental Protocols for Crosslink Density Validation

The crosslink density of polymers can be determined through several experimental techniques. The most common and reliable methods are swelling tests, dynamic mechanical analysis (DMA), and solid-state nuclear magnetic resonance (NMR) spectroscopy.

Swelling Test

The swelling test is a widely used and relatively simple method to estimate the crosslink density of a polymer network.[10] It is based on the principle that a crosslinked polymer will swell in a suitable solvent rather than dissolve. The extent of swelling is inversely proportional to the crosslink density. The Flory-Rehner equation is then used to calculate the crosslink density from the equilibrium swelling data.[11][12][13][14]

Experimental Protocol:

  • Sample Preparation: Prepare a small, precisely weighed sample of the cured polymer (typically a few milligrams).

  • Solvent Immersion: Immerse the polymer sample in a suitable solvent (e.g., toluene, acetone) in a sealed container at a constant temperature.

  • Equilibrium Swelling: Allow the sample to swell until it reaches equilibrium, which is determined by periodic weighing of the swollen sample until a constant weight is achieved.

  • Weight Measurement: Carefully remove the swollen sample, blot the surface to remove excess solvent, and weigh it.

  • Drying and Final Weight: Dry the swollen sample in a vacuum oven until all the solvent has been removed and record the final dry weight.

  • Calculation: Use the initial dry weight, swollen weight, and final dry weight, along with the densities of the polymer and solvent, and the Flory-Huggins interaction parameter, to calculate the volume fraction of the polymer in the swollen network and subsequently the crosslink density using the Flory-Rehner equation.[11][12]

Swelling_Test_Workflow cluster_prep Sample Preparation cluster_swell Swelling Process cluster_measure Measurement cluster_calc Calculation prep Prepare & Weigh Dry Polymer Sample swell Immerse in Solvent prep->swell equil Achieve Equilibrium Swelling swell->equil weigh_swollen Weigh Swollen Sample equil->weigh_swollen dry Dry Sample weigh_swollen->dry weigh_dry Weigh Final Dry Sample dry->weigh_dry calc Calculate Crosslink Density (Flory-Rehner Equation) weigh_dry->calc

Swelling Test Experimental Workflow
Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for characterizing the viscoelastic properties of polymers.[15][16][17][18] For thermoset polymers, the storage modulus (E') in the rubbery plateau region (above the glass transition temperature, Tg) is directly related to the crosslink density. A higher storage modulus in this region indicates a higher crosslink density.

Experimental Protocol:

  • Sample Preparation: Prepare a rectangular sample of the cured polymer with precise dimensions.

  • Instrument Setup: Mount the sample in the DMA instrument using a suitable clamp (e.g., single cantilever, three-point bending).

  • Temperature Sweep: Perform a temperature sweep at a constant frequency and a controlled heating rate (e.g., 3-5 °C/min). The temperature range should cover the glassy region, the glass transition, and the rubbery plateau.

  • Data Acquisition: Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

  • Data Analysis: Identify the rubbery plateau region from the storage modulus curve.

  • Calculation: Use the value of the storage modulus in the rubbery plateau (E'rubbery), along with the temperature and the gas constant, to calculate the crosslink density using the theory of rubber elasticity.

DMA_Workflow cluster_prep Sample Preparation cluster_dma DMA Measurement cluster_analysis Data Analysis & Calculation prep Prepare Rectangular Polymer Sample mount Mount Sample in DMA prep->mount temp_sweep Perform Temperature Sweep mount->temp_sweep acquire Acquire E', E'', tan δ temp_sweep->acquire identify_plateau Identify Rubbery Plateau acquire->identify_plateau calc Calculate Crosslink Density (from E' in rubbery plateau) identify_plateau->calc SSNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Measurement cluster_analysis Data Analysis & Calculation prep Pack Solid Polymer in NMR Rotor load_rotor Load Rotor into Spectrometer prep->load_rotor acquire Acquire Solid-State NMR Spectrum (e.g., 13C CP-MAS) load_rotor->acquire process_spectrum Process Spectrum acquire->process_spectrum integrate_peaks Identify & Integrate Crosslink Peaks process_spectrum->integrate_peaks calc Calculate Crosslink Density integrate_peaks->calc

References

A Comparative Guide to the Optical Clarity of Diallyl 2,2'-oxydiethyl dicarbonate (CR-39®) Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the optical clarity of materials based on Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as CR-39®, against other prevalent optical polymers. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable materials for their specific applications, with a focus on objective performance data and experimental validation.

Introduction to Optical Materials

The selection of an appropriate optical material is a critical decision in the design and development of a wide range of scientific instruments and drug delivery systems. Key properties that determine a material's suitability include its refractive index, Abbe number (a measure of chromatic dispersion), light transmittance, haze, and overall clarity. This compound (CR-39®) has long been a benchmark in the ophthalmic industry due to its excellent optical properties, light weight, and resistance to scratching.[1][2] This guide compares CR-39® to other common optical polymers: Polycarbonate, Trivex®, and a representative High-Index 1.60 material.

Comparative Analysis of Optical Properties

The optical performance of these materials is summarized in the tables below. The data has been compiled from a variety of sources and represents typical values. It is important to note that exact values can vary depending on the specific manufacturer and any coatings applied to the material.

Refractive Index and Abbe Number

The refractive index indicates how much a material bends light; a higher refractive index allows for thinner and lighter lenses. The Abbe number quantifies the amount of chromatic aberration (color fringing) a material will exhibit; a higher Abbe number indicates less dispersion and better optical clarity.[3]

MaterialRefractive Index (n_d)Abbe Number (V_d)
This compound (CR-39®) 1.49858 - 59.3
Polycarbonate 1.58630
Trivex® 1.5343 - 45
High-Index 1.60 1.6036 - 42

Data compiled from multiple sources.[2][4][5][6][7][8][9]

Light Transmittance, Haze, and Clarity
MaterialLight Transmittance (%)Haze (%)Clarity
This compound (CR-39®) ~92% (uncoated)LowExcellent[1][4][10]
Polycarbonate ~90% (uncoated)LowGood, but may exhibit more peripheral distortion than CR-39®[1][4]
Trivex® 91.4% (without AR coating)[11][12]LowExcellent[4][13]
High-Index 1.60 ~99% (with anti-reflective coating)[1]LowVery Good

Note: Light transmittance values can be significantly improved with the application of anti-reflective (AR) coatings. Haze is generally low for all these optical-grade materials.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the optical properties presented in this guide.

Measurement of Refractive Index and Abbe Number

Principle: The refractive index of a polymer is typically measured using a refractometer. The Abbe number is calculated from the refractive indices measured at three specific wavelengths of light (Fraunhofer lines: F - 486.1 nm, d - 587.6 nm, and C - 656.3 nm).

Apparatus:

  • Abbe Refractometer or Precision Refractometer

  • Monochromatic light sources (e.g., sodium lamp for the d-line) or a spectrophotometer-coupled refractometer.

Procedure:

  • A small, flat, and polished sample of the material is prepared.

  • A drop of a suitable contact liquid (with a refractive index higher than the sample) is placed on the prism of the refractometer.

  • The sample is placed on top of the contact liquid.

  • The refractometer is used to measure the refractive index at the d-line (n_d).

  • To determine the Abbe number, the refractive indices at the F-line (n_F) and C-line (n_C) are also measured.

  • The Abbe number (V_d) is then calculated using the formula: V_d = (n_d - 1) / (n_F - n_C)

Measurement of Luminous Transmittance and Haze (ASTM D1003)

Principle: This test method, as defined by the ASTM D1003 standard, measures the light-transmitting and wide-angle-light-scattering properties of transparent plastics.[14] Luminous transmittance is the ratio of the transmitted light to the incident light. Haze is the percentage of transmitted light that deviates from the incident beam by more than 2.5 degrees.[11][15][16]

Apparatus:

  • Hazemeter or a spectrophotometer with an integrating sphere.

  • Calibrated standards for transmittance and haze.

Procedure:

  • Instrument Setup: The hazemeter or spectrophotometer is calibrated according to the manufacturer's instructions using the provided standards.

  • Sample Preparation: The test specimens must be clean and free of dust, scratches, and other imperfections. They should be handled by the edges to avoid fingerprints on the optical surfaces.

  • Measurement:

    • Total Luminous Transmittance (T_t): The sample is placed at the entrance port of the integrating sphere, and the total light passing through is measured.

    • Diffuse Transmittance (T_d): A light trap is used to absorb the undeviated light beam, and only the scattered light is measured.

  • Calculation:

    • Luminous Transmittance (%) = (T_t / T_i) * 100 , where T_i is the incident light.

    • Haze (%) = (T_d / T_t) * 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the optical clarity of a material.

G cluster_prep Sample Preparation cluster_testing Optical Property Testing cluster_analysis Data Analysis & Comparison raw_material Raw Polymer molding Injection or Cast Molding raw_material->molding polishing Surface Polishing molding->polishing cleaning Cleaning and Inspection polishing->cleaning refractive_index Refractive Index & Abbe Number Measurement cleaning->refractive_index haze_transmittance Haze & Transmittance (ASTM D1003) cleaning->haze_transmittance data_table Populate Comparative Data Tables refractive_index->data_table haze_transmittance->data_table conclusion Draw Conclusions data_table->conclusion G monomer_structure Monomer Structure refractive_index Refractive Index monomer_structure->refractive_index abbe_number Abbe Number monomer_structure->abbe_number polymerization Polymerization Process transmittance Light Transmittance polymerization->transmittance haze Haze polymerization->haze additives Additives & Fillers additives->transmittance additives->haze

References

Safety Operating Guide

Proper Disposal of Diallyl 2,2'-oxydiethyl dicarbonate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Diallyl 2,2'-oxydiethyl dicarbonate (CAS No. 142-22-3), a monomer used in the production of polymer resins.

Hazard Identification and Safety Precautions

This compound presents several hazards that must be managed throughout its lifecycle in the laboratory, including disposal. It is harmful if swallowed, causes skin irritation, and is very toxic to aquatic life.[1][2] All handling should occur in a chemical fume hood.[3]

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1][2]
Causes skin irritationSkin irritation (Category 2)Wear protective gloves and clothing. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
Very toxic to aquatic lifeHazardous to the aquatic environment, acute hazard (Category 1)Avoid release to the environment. Collect spillage.[1][2]
CombustibleNot classified, but noted as a hazardKeep away from heat, hot surfaces, sparks, open flames and other ignition sources.[3][4]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical splash goggles that comply with OSHA regulations.[3]

  • Hand Protection: Chemical-resistant gloves.[1][3]

  • Skin and Body Protection: Impervious clothing and boots to prevent repeated or prolonged skin contact.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that mitigates its hazards and complies with all applicable local, state, and federal regulations.

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and tightly sealed container.[3]
  • Ensure the container is compatible with the chemical and will not degrade.
  • Store the waste container in a cool, dry, and dark location away from incompatible materials and ignition sources.[3]

2. Handling Spills and Contaminated Materials:

  • In the event of a spill, evacuate and ventilate the area immediately.[3]
  • Wear the appropriate PPE as outlined above.
  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
  • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[3]
  • Wash the contaminated surfaces with soap and water.[3]
  • Prevent the chemical from entering drains or waterways, as it is very toxic to aquatic life.[1][5]

3. Final Disposal:

  • Dispose of the waste container and its contents through a licensed and approved hazardous waste disposal facility.[2][5]
  • The recommended method of disposal is often through an industrial combustion plant.[1]
  • It is critical to consult with your institution's Environmental Health and Safety (EHS) department and local environmental regulatory agencies to ensure compliance with all disposal regulations.[6]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Verify Waste Container is Properly Labeled and Compatible A->B C Transfer Waste Chemical to Designated Container in a Fume Hood B->C D Tightly Seal the Container C->D E Decontaminate any Spilled Residue D->E F Store Waste Container in a Cool, Dry, Designated Area E->F G Keep Away from Incompatible Materials and Ignition Sources F->G H Arrange for Pickup by a Licensed Waste Disposal Vendor G->H I Dispose via Approved Facility (e.g., Industrial Combustion) H->I

Caption: Workflow for the safe disposal of this compound.

Logical Relationship of Safety and Disposal Steps

A Identify Chemical Hazards (Harmful, Skin Irritant, Aquatic Toxicity) B Select Appropriate PPE (Goggles, Gloves, Impervious Clothing) A->B informs selection of C Implement Safe Handling Procedures (Fume Hood, Avoid Contact) A->C necessitates B->C D Manage Spills and Accidental Releases (Absorb, Contain, Clean) B->D C->D in case of failure E Proper Waste Segregation and Containment C->E generates waste for F Consult Local Regulations and EHS E->F must comply with G Final Disposal via Approved Vendor F->G guides

Caption: Interrelation of hazard assessment, safety measures, and disposal protocols.

References

Personal protective equipment for handling Diallyl 2,2'-oxydiethyl dicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Diallyl 2,2'-oxydiethyl dicarbonate

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS 142-22-3), also known as Allyl Diglycol Carbonate (ADC). Adherence to these procedures is essential for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Summary

This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye and Respiratory Irritation: May cause irritation to the eyes and respiratory system.[2]

  • Aquatic Toxicity: Very toxic to aquatic life.[1]

All handling should occur in a designated area, such as a chemical fume hood, to mitigate inhalation risks.[3] Direct physical contact must be avoided through the use of appropriate personal protective equipment (PPE).[3]

Personal Protective Equipment (PPE) Specifications
Protection Type Specification Standard/Notes
Hand Protection Chemical-resistant, impervious gloves. Nitrile gloves are a suggested material.[4]Gloves must be tested according to EN 374.[1] Always inspect gloves for integrity before use. For prolonged or heavy contact, consider double-gloving.
Eye & Face Protection Tightly fitting chemical splash goggles.Goggles should comply with OSHA regulations or EN 166.[4] In situations with a high risk of splashing, a full-face shield should be worn in addition to goggles.
Skin & Body Protection Impervious protective clothing (e.g., lab coat, apron) and boots.To prevent repeated or prolonged skin contact, wear appropriate protective clothing.[4] Ensure clothing is resistant to chemicals.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if ventilation is inadequate, exposure limits are exceeded, or symptoms of irritation occur.A half-mask or full-facepiece air-purifying respirator with organic vapor cartridges is recommended.[5] Use should be part of a comprehensive respiratory protection program.[6]

Operational and Disposal Plans

The following procedural guidance outlines the step-by-step process for safely handling this compound from preparation to disposal.

Experimental Workflow and PPE Protocol

The logical flow for handling this chemical involves a cycle of assessment, preparation, handling, and disposal to ensure safety at every stage.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase A 1. Risk Assessment - Review SDS - Identify splash/aerosol risk B 2. Select PPE - Choose appropriate gloves, eyewear, and lab coat - Prepare respirator if needed A->B Define requirements C 3. Don PPE - Follow correct donning sequence (e.g., gown, mask, goggles, gloves) B->C Assemble gear D 4. Chemical Handling - Work within a fume hood - Avoid direct contact C->D Begin experiment E 5. Decontamination - Clean work surfaces - Decontaminate equipment D->E Experiment complete F 6. Doff PPE - Follow correct doffing sequence to avoid self-contamination E->F Prepare for exit G 7. Waste Disposal - Dispose of contaminated PPE and chemical waste in labeled hazardous waste containers F->G Segregate waste

Diagram: Workflow for Safe Handling of this compound.
Step-by-Step Procedural Guidance

4.1. Pre-Operational Phase

  • Consult the SDS: Before any work begins, thoroughly review the Safety Data Sheet for this compound.

  • Assemble PPE: Based on the table above, select the appropriate PPE. Check all items for damage (e.g., pinholes in gloves, cracks in goggles).

  • Prepare Work Area: Ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

  • Don PPE: Put on PPE in the following order: lab coat, respirator (if needed), face protection (goggles/face shield), and finally gloves. Ensure gloves overlap the cuffs of the lab coat.

4.2. Handling and Operations

  • Location: All transfers and manipulations of this chemical must be performed inside a certified chemical fume hood to minimize vapor inhalation.[3]

  • Technique: Use appropriate lab equipment to avoid direct contact. Do not eat, drink, or smoke in the work area.[1][7]

  • Contamination: Be mindful of secondary contamination. Do not touch surfaces outside the fume hood (e.g., door handles, computers) with contaminated gloves.

4.3. Spill and Emergency Procedures

  • Minor Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water.[2] Seek medical advice if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

4.4. Disposal Plan

  • PPE Disposal: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be considered hazardous waste. Do not discard in regular trash.

  • Chemical Waste: Unused chemical and reaction residues must be collected in a designated, labeled hazardous waste container.

  • Container Management: Do not empty into drains.[1] All waste must be disposed of through an authorized waste management facility, following all local, state, and federal regulations.[1]

  • Doffing PPE: Remove PPE in an order that minimizes contamination: gloves first, followed by lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.